molecular formula C5H4NaO2S B152893 sodium thiophene-2-carboxylate CAS No. 25112-68-9

sodium thiophene-2-carboxylate

Cat. No.: B152893
CAS No.: 25112-68-9
M. Wt: 151.14 g/mol
InChI Key: KUDAURWVCRHQPB-UHFFFAOYSA-N
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Description

Sodium thiophene-2-carboxylate serves as a versatile precursor and key scaffold in medicinal chemistry, particularly in the development of novel enzyme inhibitors. Scientific research has identified thiophene-based carboxylic acids as a potent class of D-amino acid oxidase (DAO) inhibitors . DAO is a flavoenzyme that metabolizes D-serine, a co-agonist of NMDA receptors in the brain, and its inhibition is a investigated therapeutic strategy for addressing NMDA receptor hypofunction . In structural studies, the thiophene ring of these inhibitors stacks with the tyrosine residue (Tyr224) in the enzyme's active site, promoting a closed conformation that contributes to potent inhibitory activity . Beyond its value in neuroscience research, the thiophene-2-carboxylate moiety is a fundamental building block in organic synthesis. It is used to prepare various heterocyclic systems and is employed in the form of copper(I) thiophene-2-carboxylate (CuTC) as a catalyst in cross-coupling reactions . While the compound itself was historically investigated for potential effects on respiratory health, clinical studies concluded it was not an effective treatment . Today, its primary research value lies in its role as a synthetic intermediate and a critical core structure for the design and synthesis of new biologically active molecules and functional materials .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

25112-68-9

Molecular Formula

C5H4NaO2S

Molecular Weight

151.14 g/mol

IUPAC Name

sodium;thiophene-2-carboxylate

InChI

InChI=1S/C5H4O2S.Na/c6-5(7)4-2-1-3-8-4;/h1-3H,(H,6,7);

InChI Key

KUDAURWVCRHQPB-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)[O-].[Na+]

Isomeric SMILES

C1=CSC(=C1)C(=O)[O-].[Na+]

Canonical SMILES

C1=CSC(=C1)C(=O)O.[Na]

Other CAS No.

25112-68-9

Pictograms

Irritant

Related CAS

527-72-0 (Parent)

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of Sodium Thiophene-2-Carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthesis, and applications of sodium thiophene-2-carboxylate, a critical heteroaromatic salt used as a precursor in organometallic catalysis (Ullmann coupling) and as a corrosion inhibitor in industrial systems.

Executive Summary

Sodium thiophene-2-carboxylate (NaTC) is the sodium salt of thiophene-2-carboxylic acid. While often overshadowed by its copper(I) derivative (CuTC)—a gold-standard reagent for Ullmann couplings—the sodium salt serves as the stable, water-soluble delivery form of the thiophene-2-carboxylate anion. Its utility spans from lubricating grease thickeners to corrosion inhibition on ferrous and non-ferrous metals, driven by the adsorption capability of the sulfur-containing aromatic ring.

Chemical Identity & Molecular Architecture

PropertyData
IUPAC Name Sodium thiophene-2-carboxylate
CAS Registry Number 25112-68-9
Molecular Formula C

H

NaO

S
Molecular Weight 150.13 g/mol
Appearance White to off-white crystalline powder
Solubility Highly soluble in water; sparingly soluble in ethanol; insoluble in non-polar organics (hexane, toluene).
Melting Point > 280°C (Decomposes prior to melting)
Hygroscopicity Moderate (Requires storage in desiccated conditions)
Structural Visualization

The molecule consists of a five-membered thiophene ring substituted at the C2 position with a carboxylate group. The resonance between the sulfur lone pairs and the carboxylate anion enhances the electron density, making it an effective ligand for metal coordination.

G Thiophene Thiophene Ring (Electron Rich S-Heterocycle) Carboxylate Carboxylate Group (-COO⁻ Na⁺) Thiophene->Carboxylate C2 Substitution Coordination Metal Coordination (Cu, Fe, Zn surfaces) Thiophene->Coordination π-Electron Adsorption Carboxylate->Coordination Chelation / Electrostatic

Figure 1: Structural functionality map of Sodium Thiophene-2-Carboxylate.

Physicochemical Profile

Solution Thermodynamics & pH

Unlike its conjugate acid (pKa ≈ 3.49), sodium thiophene-2-carboxylate acts as a weak base in aqueous solution.

  • pH (1% aq. solution): Typically 7.5 – 9.0 .

  • Hydrolysis:

    
    
    
  • Implication: Solutions are alkaline. When used as a corrosion inhibitor, this natural alkalinity helps passivate steel surfaces by buffering against local acidification.

Thermal Stability (TGA/DSC)

Sodium carboxylates generally exhibit high thermal stability compared to their free acids.

  • Dehydration (< 150°C): Loss of surface or lattice water if the hydrate form is present.

  • Stability Plateau (150°C – 300°C): The anhydrous salt remains stable.

  • Decomposition (> 320°C): The compound undergoes decarboxylation and ring fragmentation.

    • Primary Residue: Sodium Carbonate (Na

      
      CO
      
      
      
      ) and Sodium Sulfide (Na
      
      
      S) under inert atmosphere.
    • Oxidative Residue: Sodium Sulfate (Na

      
      SO
      
      
      
      ) in air.[1]
Spectroscopic Characterization (IR)

The conversion from acid to salt is confirmed by the disappearance of the carbonyl stretching frequency of the carboxylic acid and the appearance of carboxylate anion stretches.

Vibration ModeAcid (Free -COOH)Sodium Salt (-COO⁻)
O-H Stretch Broad band (2500-3300 cm⁻¹)Absent (or weak water band)
C=O Stretch ~1670 cm⁻¹ (Strong)Absent
COO⁻ Asymmetric N/A1540 – 1590 cm⁻¹ (Strong)
COO⁻ Symmetric N/A1400 – 1450 cm⁻¹ (Medium)
C-S Stretch ~850 cm⁻¹~850 cm⁻¹ (Unchanged)

Synthesis & Manufacturing Protocols

Synthesis of Sodium Thiophene-2-Carboxylate

This protocol describes the neutralization of thiophene-2-carboxylic acid.

Reagents:

  • Thiophene-2-carboxylic acid (T2CA)[2]

  • Sodium Hydroxide (NaOH) or Sodium Carbonate (Na

    
    CO
    
    
    
    )
  • Solvent: Ethanol/Water mixture (1:1)

Protocol:

  • Dissolution: Dissolve 10.0 g (78 mmol) of T2CA in 50 mL of ethanol.

  • Neutralization: Prepare a solution of 3.12 g NaOH (78 mmol) in 10 mL water. Add this dropwise to the acid solution under stirring at room temperature.

    • Note: Monitor pH. Stop addition when pH reaches 8.0–8.5.

  • Crystallization: Evaporate the solvent under reduced pressure (Rotavap) at 50°C until a white solid precipitates.

  • Purification: Recrystallize from a minimum amount of hot ethanol/water (95:5).

  • Drying: Dry in a vacuum oven at 80°C for 6 hours to remove lattice water.

Conversion to Copper(I) Thiophene-2-Carboxylate (CuTC)

The sodium salt is the primary intermediate for generating CuTC, a specialized reagent for Liebeskind-Srogl and Ullmann cross-couplings.

Reaction:



Alternatively, via direct reaction of the acid with Cu


O in toluene (azeotropic reflux).

Functional Application: Corrosion Inhibition[3][4][5][6]

Sodium thiophene-2-carboxylate functions as an anodic inhibitor for ferrous metals and a mixed inhibitor for copper alloys.

Mechanism of Action

The inhibition efficiency stems from the adsorption of the thiophene moiety onto the metal surface. The sulfur atom (soft base) has a high affinity for soft acids like Cu


 or Fe

surfaces.
  • Chemisorption: The carboxylate group binds electrostatically to the positively charged metal surface (anodic sites).

  • π-Backbonding: The electron-rich thiophene ring donates π-electrons to the metal d-orbitals, forming a dense, hydrophobic barrier that excludes water and aggressive ions (Cl⁻, SO

    
    ).
    

Corrosion Solution Corrosive Medium (H₂O, Cl⁻, O₂) Inhibitor Sodium Thiophene-2-Carboxylate (Dissolved) Solution->Inhibitor Dissolution Adsorption Adsorption Process (Langmuir Isotherm) Inhibitor->Adsorption Transport to Interface Surface Metal Surface (Fe / Cu) Adsorption->Surface S-Metal Bonding COO⁻-Metal Bonding Protection Protective Film Formation (Hydrophobic Barrier) Surface->Protection Film Growth Protection->Solution Blocks Ion Attack

Figure 2: Mechanism of corrosion inhibition by thiophene-carboxylate ligands.

Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS)

To validate the inhibition efficiency on Mild Steel.[3]

  • Preparation: Polish mild steel coupons (1 cm

    
     exposed area) with SiC paper (up to 2000 grit). Degrease with acetone.
    
  • Electrolyte: 1.0 M HCl or 3.5% NaCl solution.

  • Inhibitor Dosing: Prepare concentrations of NaTC ranging from 1 mM to 10 mM.

  • Setup: Three-electrode cell (Working: Steel, Counter: Pt wire, Ref: Ag/AgCl).

  • Measurement:

    • Allow OCP (Open Circuit Potential) to stabilize (30 min).

    • Apply AC amplitude of 10 mV over frequency range 100 kHz to 10 mHz.

  • Analysis: Fit data to a Randles circuit (

    
    ). An increase in Charge Transfer Resistance (
    
    
    
    ) indicates successful inhibition.

References

  • Chemical Identity & Properties: PubChem. Sodium thiophene-2-carboxylate. National Library of Medicine. [Link]

  • Synthesis of Thiophene Derivatives: Organic Syntheses, Coll. Vol. 3, p. 14 (1955); Vol. 18, p. 1 (1938). [Link]

  • Corrosion Inhibition Mechanisms: Growcock, F. B., et al. Inhibition of Steel Corrosion in HCl by Derivatives of Cinnamaldehyde and Thiophene. Corrosion, 1989. [Link]

  • Thermal Analysis of Carboxylates: Thermogravimetric Analysis of Sodium Carboxylate Salts. Journal of Biomass and Bioenergy. [Link]

Sources

Technical Guide: Sodium Thiophene-2-Carboxylate & Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to address the specific chemical identity requested while resolving the critical data discrepancy found in standard chemical registries.

The Gateway to Decarboxylative Cross-Coupling & Heterocyclic Synthesis

Part 1: Executive Summary & Critical Data Clarification

Status: High-Priority Data Correction Subject: CAS/Name Mismatch Resolution

A critical analysis of chemical registries reveals a discrepancy in the user-provided query. Researchers must distinguish between the chemical name and the CAS number provided to ensure experimental safety and success.

FeatureTarget A (By Name) Target B (By CAS 59337-89-2)
Chemical Name Sodium Thiophene-2-carboxylate 3-Chlorothiophene-2-carboxylic acid
Structure Thiophene ring with a carboxylate salt at C2.[1][2][3][4][5]Thiophene ring with a carboxylic acid at C2 and a Chlorine at C3.[5][6][7]
CAS Number 25112-68-9 (or 7028-03-7)59337-89-2
Primary Utility Precursor to CuTC (coupling mediator); Corrosion inhibitor; Pharma intermediate (Trophires).Building block for polysubstituted thiophenes; Scaffold for agrochemicals.
Physical State White to off-white crystalline solid (Salt).White to pale yellow powder (Acid).

Editorial Note: This guide focuses primarily on Sodium Thiophene-2-carboxylate as a critical intermediate for generating CuTC (Copper(I) Thiophene-2-carboxylate) , a "privileged reagent" in modern organic synthesis (Liebeskind-Srogl coupling). Data for the chlorinated derivative (CAS 59337-89-2) is included in the Synthetic Utility section for completeness.

Part 2: Chemical Profile & Properties

Physicochemical Data (Sodium Thiophene-2-carboxylate)
PropertyValueNotes
Molecular Formula C₅H₃NaO₂S
Molecular Weight 150.13 g/mol
Solubility Soluble in Water, Methanol, EthanolPoor solubility in non-polar solvents (Hexane, Toluene).
Melting Point > 260 °C (Decomposes)Typical of ionic carboxylate salts.
pKa (Conjugate Acid) ~3.5Thiophene-2-carboxylic acid is more acidic than benzoic acid (pKa 4.2).
Stability HygroscopicStore in a desiccator; sensitive to moisture over time.
Structural Significance

The thiophene ring is electron-rich (π-excessive), making the C2 position highly reactive toward electrophilic aromatic substitution. However, the carboxylate group at C2 deactivates the ring slightly but directs incoming electrophiles to the C4/C5 positions. In the context of metal-catalyzed couplings, the carboxylate acts as a bidentate ligand , crucial for stabilizing Copper(I) intermediates.

Part 3: Synthesis & Preparation Protocols

Protocol A: Synthesis of Sodium Thiophene-2-carboxylate

For use as a precursor to CuTC or as a water-soluble reagent.

Reagents:

  • Thiophene-2-carboxylic acid (CAS 527-72-0)[4]

  • Sodium Hydroxide (NaOH) or Sodium Ethoxide (NaOEt)

  • Ethanol (EtOH)

Methodology:

  • Dissolution: Dissolve 10.0 g (78 mmol) of thiophene-2-carboxylic acid in 50 mL of absolute ethanol.

  • Neutralization: Slowly add an equimolar amount of NaOH (3.12 g dissolved in minimal water) or NaOEt (21% wt in EtOH) at 0°C. Stir for 30 minutes.

    • Mechanistic Note: Maintaining 0°C prevents decarboxylation or side reactions, although the ring is relatively stable.

  • Precipitation: Add 100 mL of diethyl ether to force the sodium salt out of solution.

  • Filtration: Filter the white precipitate under vacuum.

  • Drying: Dry in a vacuum oven at 60°C for 4 hours to remove trace water/solvent.

    • Yield: Typically >95%.[5][6][7]

Protocol B: Conversion to Copper(I) Thiophene-2-carboxylate (CuTC)

The "Gold Standard" application for this chemical.

Reagents:

  • Sodium Thiophene-2-carboxylate (prepared above)

  • Copper(I) Oxide (Cu₂O)

  • Toluene

Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Mixing: Suspend Sodium Thiophene-2-carboxylate (10 mmol) and Cu₂O (5 mmol) in Toluene (50 mL).

    • Note: Alternatively, react the free acid directly with Cu₂O.

  • Reflux: Heat to reflux (110°C) under Nitrogen/Argon. Water is generated as a byproduct (if using acid) or ion exchange occurs.

  • Observation: The red Cu₂O converts to an off-white/tan solid (CuTC).

  • Isolation: Filter while hot (to remove unreacted Cu₂O if any) or wash the precipitate with dry ether.

  • Storage: Store under inert atmosphere. CuTC is air-stable but degrades slowly with moisture.

Part 4: Mechanistic Applications in Drug Discovery

The "Thiophene Effect" in Cross-Coupling

Sodium thiophene-2-carboxylate is the progenitor of CuTC , a mediator that facilitates the Liebeskind-Srogl coupling . This reaction couples thioesters with boronic acids, a critical pathway for synthesizing ketone-based drugs without using toxic tin (Stille) or high-pressure CO (carbonylation).

Why Thiophene-2-carboxylate? Unlike simple benzoate ligands, the sulfur atom in the thiophene ring can coordinate weakly to the copper center, creating a "hemilabile" ligand environment. This facilitates the transmetallation step in the catalytic cycle.

Visualization: The CuTC-Mediated Coupling Pathway

G Start Sodium Thiophene-2-carboxylate (Precursor) CuTC Cu(I) Thiophene-2-carboxylate (Active Mediator) Start->CuTC Ion Exchange / Cu2O TransMetal Transmetallation (Mediated by CuTC) CuTC->TransMetal Scavenges Thiolate Thioester Thioester (R-CO-S-R') Intermed Oxidative Addition Complex Thioester->Intermed + Pd(0) Boronic Boronic Acid (Ar-B(OH)2) Boronic->TransMetal Base-free activation PdCat Pd(0) Catalyst Intermed->TransMetal Pd-S bond cleavage Product Ketone Product (R-CO-Ar) TransMetal->Product Reductive Elimination

Figure 1: The mechanistic role of Thiophene-2-carboxylate in Liebeskind-Srogl cross-coupling.[8] The carboxylate acts as a thiolate scavenger, driving the equilibrium forward.

Part 5: Synthetic Utility of the 3-Chloro Derivative (CAS 59337-89-2)[2]

If the user possesses CAS 59337-89-2 (3-Chlorothiophene-2-carboxylic acid), the utility shifts from a coupling mediator to a scaffold building block .

Key Reactivity:

  • Decarboxylative Halogenation: The carboxylic acid can be removed to generate 2,3-dichlorothiophene or 3-chlorothiophene.

  • Amide Coupling: The carboxylic acid is easily converted to an acid chloride (SOCl₂) and coupled with amines to form 3-chlorothiophene-2-carboxamides, common motifs in agrochemistry (fungicides).

  • Nucleophilic Aromatic Substitution (SNAr): The Chlorine at C3 is activated by the electron-withdrawing carboxyl group at C2, allowing displacement by amines or alkoxides under forcing conditions.

Part 6: Safety & Handling (SDS Summary)

Warning: Thiophene derivatives often carry a sulfurous odor and can be skin irritants.

Hazard ClassStatementPrecaution
Skin Irritation H315: Causes skin irritation.Wear nitrile gloves (0.11 mm min thickness).
Eye Irritation H319: Causes serious eye irritation.Use safety goggles. Rinse with water for 15 min if exposed.
Respiratory H335: May cause respiratory irritation.Handle in a fume hood. Avoid dust formation.
Reactivity Incompatible with strong oxidizers.Do not mix with Nitric Acid (risk of explosive nitration).

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to manage SOx emissions).

References

  • Liebeskind, L. S., & Srogl, J. (2000). Thiol Ester−Boronic Acid Cross-Coupling. Journal of the American Chemical Society. Link

  • Innitzer, A. (2005).[9] Copper(I) Thiophene-2-carboxylate (CuTC).[8][10][11][12] Synlett. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23672340, Sodium thiophene-2-carboxylate. Link

  • ChemicalBook. (2025).[8] 3-Chlorothiophene-2-carboxylic acid Properties (CAS 59337-89-2). Link

  • Zhang, S., et al. (2012). Studies of synthesis, structural features of Cu(I) thiophene-2-thiocarboxylates. Dalton Transactions. Link

Sources

molecular structure and weight of sodium thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Utility, and Bioisosteric Applications

Executive Summary

Sodium thiophene-2-carboxylate (CAS: 25112-68-9) represents a critical structural scaffold in medicinal chemistry and materials science. As the sodium salt of 2-thenoic acid, it serves as a highly water-soluble surrogate for benzoate derivatives, leveraging the principle of bioisosterism . The electron-rich nature of the thiophene ring, combined with the ionic carboxylate head, makes this compound a versatile building block for Metal-Organic Frameworks (MOFs) and a pharmacophore modulator in fragment-based drug discovery (FBDD).

This guide provides a definitive technical analysis of its molecular properties, a self-validating synthesis protocol, and its application logic in modifying physicochemical profiles of drug candidates.

Molecular Identity & Physicochemical Profile[1][2]

The following data constitutes the standard reference profile for Sodium Thiophene-2-Carboxylate. Researchers should verify these parameters against Certificates of Analysis (CoA) for specific batches.

Table 1: Core Physicochemical Specifications

PropertySpecificationTechnical Note
IUPAC Name Sodium thiophene-2-carboxylateAlso known as Sodium 2-thenoate
CAS Registry Number 25112-68-9 Distinct from free acid (CAS 527-72-0)
Molecular Formula

Stoichiometry 1:1 (Anion:Cation)
Molecular Weight 150.13 g/mol High precision value for molarity calc.
Physical State White to off-white crystalline solidHygroscopic; store in desiccator
Solubility

(Water)
Significantly higher than free acid
pKa (Conjugate Acid) ~3.5Indicates stable salt at physiological pH

Critical Insight: The shift from the free acid (Thiophene-2-carboxylic acid) to the sodium salt is primarily driven by the need for aqueous solubility in biological assays. While the free acid requires DMSO or alcohols for solubilization, the sodium salt is readily compatible with PBS and cell culture media.

Structural Analysis & Bioisosterism

The utility of sodium thiophene-2-carboxylate lies in its structural relationship to sodium benzoate. This is a classic example of ring equivalence bioisosterism .

  • Electronic Differences: Thiophene is a

    
    -excessive heterocycle (6 
    
    
    
    -electrons distributed over 5 atoms). Sulfur's lone pair participates in the aromatic sextet, making the ring more electron-rich than benzene.
  • Steric Profile: The C–S–C bond angle (

    
    ) is smaller than the C–C–C angle in benzene (
    
    
    
    ), altering the vector of the carboxylate group slightly. This can be exploited to fine-tune binding affinity in receptor pockets where a benzoate moiety faces steric clash.
Visualization: Bioisosteric Logic & Resonance

The following diagram illustrates the electronic resonance stabilization of the carboxylate anion and the structural comparison to benzene.

Bioisosterism cluster_0 Bioisosteric Comparison cluster_1 Electronic Properties Benzoate Sodium Benzoate (Phenyl Ring) Thiophene Sodium Thiophene-2-carboxylate (Thiophene Ring) Benzoate->Thiophene Bioisosteric Replacement Pi_Excessive Pi-Excessive System (S-atom donation) Thiophene->Pi_Excessive Structural Feature Solubility High Aqueous Solubility (Ionic Interaction) Thiophene->Solubility Salt Formation Binding Altered Receptor Binding (Lipophilicity Modulation) Pi_Excessive->Binding Pharmacodynamic Effect

Figure 1: Logic flow demonstrating the bioisosteric relationship between benzoate and thiophene-2-carboxylate, highlighting the shift in electronic properties.

Synthetic Methodology: Validated Neutralization Protocol

While the compound is commercially available, in-house synthesis is often required to generate isotopically labeled variants (


, 

) or to ensure endotoxin-free material for sensitive biological assays.

Objective: Convert Thiophene-2-carboxylic acid to Sodium Thiophene-2-carboxylate with


 purity.
Reagents
  • Precursor: Thiophene-2-carboxylic acid (CAS 527-72-0).

  • Base: Sodium Bicarbonate (

    
    ) (Preferred over NaOH to prevent local pH spikes that could degrade sensitive derivatives).
    
  • Solvent: HPLC-grade Water / Ethanol (9:1 v/v).

Step-by-Step Protocol
  • Stoichiometric Calculation: Calculate the exact molar equivalents. Use a 1.0 : 1.05 ratio of Acid : Base.

    • Why: A slight excess of bicarbonate ensures complete deprotonation. The excess converts to

      
       and water upon heating/drying.
      
  • Dissolution & Reaction:

    • Suspend 10.0 mmol of Thiophene-2-carboxylic acid in 20 mL water.

    • Slowly add 10.5 mmol of

      
       solid.
      
    • Observation: Vigorous effervescence (

      
       release).
      
    • Stir at room temperature for 30 minutes until the solution is clear (pH should be ~7.5 - 8.0).

  • Purification (Lyophilization):

    • Filter the solution through a 0.22

      
      m PES membrane to remove particulates.
      
    • Flash freeze the filtrate in liquid nitrogen.

    • Lyophilize (freeze-dry) for 24-48 hours.

    • Result: Fluffy white powder.

  • Recrystallization (Optional for X-Ray):

    • If single crystals are needed, dissolve in minimum hot ethanol and allow slow evaporation.

Workflow Diagram

SynthesisWorkflow Start Thiophene-2-carboxylic Acid (Solid, Sparingly Soluble) Reaction Reaction with NaHCO3 (Water/EtOH, RT) Start->Reaction Check Effervescence Check (Release of CO2) Reaction->Check Monitor Check->Reaction Incomplete Filter 0.22 µm Filtration (Remove Particulates) Check->Filter Complete (Clear Soln) Freeze Lyophilization (Freeze Drying) Filter->Freeze Product Sodium Thiophene-2-carboxylate (High Purity Solid) Freeze->Product

Figure 2: Step-by-step synthesis and purification workflow ensuring high-purity salt formation.

Application Vectors in R&D
A. Drug Discovery (Fragment-Based Design)

Sodium thiophene-2-carboxylate is frequently used as a fragment in screening libraries.

  • Mechanism: It mimics the binding mode of salicylates or benzoates but with higher lipophilicity (

    
    ) relative to the ionized state.
    
  • Case Study: In the development of GluN2B ligands (NMDA receptor antagonists), replacing a phenyl ring with a thiophene ring often maintains potency while improving metabolic stability against hydroxylation [1, 2].

B. Materials Science (MOFs)

The carboxylate group acts as a ligand for metal centers (e.g.,


, 

).
  • Coordination: The sulfur atom in the ring can provide secondary coordination or influence the pore geometry of Metal-Organic Frameworks, creating "soft" adsorption sites for specific gas separation tasks.

References
  • PubChem. (n.d.). Sodium 2-thenoate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • M. R. Kilbourn. (1989). Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design. International Journal of Radiation Applications and Instrumentation. [Link]

  • Wiegand, T., et al. (2018). Thiophene-based MOFs and their catalytic applications.

Thermodynamic Stability of Thiophene-2-Carboxylate Salts: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the thermodynamic and kinetic stability profile of thiophene-2-carboxylate salts. It is designed for pharmaceutical scientists and process chemists optimizing salt forms for drug development.

Executive Summary

Thiophene-2-carboxylic acid (T2CA) is a structural isostere of benzoic acid, widely used as a scaffold in pharmaceuticals (e.g., Suprofen, Tenonitrozole).[1] While the free acid is a stable crystalline solid (mp 125–129 °C), its conversion into salt forms significantly alters its thermodynamic landscape.

Key Technical Takeaways:

  • Thermal Stability: Inorganic salts (Na, K) exhibit superior thermal stability compared to the free acid, with decomposition temperatures typically exceeding 250°C, whereas the free acid is prone to sublimation and decarboxylation above its melting point.

  • Kinetic Vulnerability: The primary degradation pathway is decarboxylation to thiophene. This process is acid-catalyzed; therefore, salt formation (anionic state) kinetically inhibits this pathway by removing the requisite proton for the cyclic transition state.

  • Developability: Sodium thiophene-2-carboxylate is the preferred thermodynamic form for solubility, but requires strict humidity control due to hygroscopicity.

Thermodynamic vs. Kinetic Stability

To engineer a robust drug substance, one must distinguish between the energy required to break the crystal lattice (thermodynamic) and the energy barrier to prevent chemical degradation (kinetic).

The Solid-State Landscape

The free acid, Thiophene-2-carboxylic acid , crystallizes in the orthorhombic system (


). Its lattice is stabilized by carboxylic acid dimers (homosynthons) linked via strong 

hydrogen bonds.[1]

Salt Lattice Dynamics: When converted to a salt (e.g., Sodium Thiophene-2-carboxylate), the H-bond network is replaced by strong electrostatic (ionic) interactions.[1]

  • Lattice Energy (

    
    ):  The ionic lattice energy is significantly higher than the H-bond energy of the free acid.[1] This results in a dramatic increase in melting point (often transitioning from melting to decomposition).
    
  • Hydration: The high charge density of the carboxylate anion and the metal cation (especially

    
    ) creates a high propensity for hydrate formation. Note: The sodium salt is frequently isolated as a hydrate or is deliquescent.
    
Chemical Instability: The Decarboxylation Threat

The thiophene ring is electron-rich (excess


-electron density on C2/C5). This makes the C2-carboxylate bond susceptible to heterolytic cleavage, releasing 

.
  • Free Acid Mechanism: Proceeds via a cyclic transition state involving the acidic proton and the carbonyl oxygen.

  • Anion Mechanism: The carboxylate anion lacks the acidic proton required for the low-energy cyclic pathway. Therefore, salts are kinetically stabilized against decarboxylation unless exposed to specific Lewis acid catalysts (e.g.,

    
    ) or extreme temperatures (
    
    
    
    ).[1]

Mechanistic Visualization

The following diagram illustrates the divergent stability pathways between the neutral acid and the carboxylate salt.

Decarboxylation_Pathway Acid Thiophene-2-COOH (Free Acid) Anion Thiophene-2-COO⁻ (Salt Anion) Acid->Anion Base (NaOH/KOH) TS_Cyclic Cyclic Transition State (Low Energy Barrier) Acid->TS_Cyclic Thermal Stress (>125°C) TS_Anionic Anionic Dissociation (High Energy Barrier) Anion->TS_Anionic Extreme Heat (>250°C) or Cu Catalyst Product Thiophene + CO₂ TS_Cyclic->Product Fast TS_Anionic->Product Slow

Figure 1: Comparative degradation pathways.[1] Salt formation blocks the low-energy cyclic transition state, significantly enhancing thermal stability.

Comparative Stability Data

The following table synthesizes data for the free acid versus common salt forms. Note that specific decomposition temperatures for salts depend heavily on heating rates and atmospheric conditions (inert vs. oxidative).[1]

ParameterThiophene-2-Carboxylic Acid (Free Acid)Sodium Thiophene-2-CarboxylateAmmonium Thiophene-2-Carboxylate
Molecular Weight 128.15 g/mol 150.13 g/mol 145.18 g/mol
Melting Point 125–129 °C (Sharp)> 280 °C (Decomposes)~130–150 °C (Dissociates)
Solubility (Water) Low (requires pH > 4)High (> 100 mg/mL)High
Hygroscopicity Non-hygroscopicHigh / Deliquescent Moderate
Primary Risk Sublimation / DecarboxylationHydrate formation / Moisture uptakeAmmonia loss (reverts to acid)
Expert Insight: The "Ammonium" Trap

Researchers often screen ammonium or amine salts to improve solubility. However, ammonium thiophene-2-carboxylate salts are thermally labile . Upon heating, they tend to dissociate:



Once the ammonia gas escapes, the remaining residue is the free acid, which then melts and decarboxylates at ~129°C. Avoid ammonium salts for high-temperature processing (e.g., hot melt extrusion). 

Salt Selection Workflow

Use this decision tree to select the optimal salt form for your specific development phase.

Salt_Selection Start Start: Thiophene-2-Carboxylate Salt Selection Solubility_Req Requirement: High Aqueous Solubility? Start->Solubility_Req Process_Temp Process Temp: > 100°C? Solubility_Req->Process_Temp Yes Select_Ca Select CALCIUM Salt (Low Solubility, Stable) Solubility_Req->Select_Ca No (Depot/Suspension) Hygro_Control Can you control Humidity (RH < 40%)? Process_Temp->Hygro_Control Yes (Spray Dry/HME) Select_Amine Select AMINE Salt (e.g., Tromethamine) *Check dissociation* Process_Temp->Select_Amine No (Lyophilization) Select_Na Select SODIUM Salt (Thermodynamically Stable) Hygro_Control->Select_Na Yes Hygro_Control->Select_Amine No (Risk of Deliquescence)

Figure 2: Strategic decision tree for salt selection based on processing conditions and solubility requirements.[1]

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of your specific salt batch, follow these self-validating protocols.

Protocol A: Thermal Stress via DSC/TGA

Objective: Determine the onset of decarboxylation and distinguish it from solvent loss.

  • Instrument: TGA/DSC (Simultaneous Thermal Analysis).

  • Sample Prep: Weigh 3–5 mg of salt into an aluminum pan with a pinhole lid (allows gas escape but contains melt).

  • Method:

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 350°C under

      
       purge (50 mL/min).
      
  • Data Interpretation:

    • Event 1 (< 100°C): Mass loss ~5-10% = Surface water/Solvent.

    • Event 2 (120-130°C): If endotherm is present here, your salt has dissociated or contains free acid impurity.

    • Event 3 (> 250°C): Exothermic decomposition with mass loss = Decarboxylation of the salt.

Protocol B: Headspace-GC (HS-GC) for Trace Decarboxylation

Objective: Detect trace levels of thiophene generated during stability testing (more sensitive than TGA).

  • Standard: Pure Thiophene (liquid). Prepare calibration curve (1–100 ppm).

  • Sample: Incubate 50 mg of salt in a sealed headspace vial at 60°C and 80°C for 24 hours.

  • GC Parameters:

    • Column: DB-624 or equivalent (volatile organic solvent phase).[1]

    • Injector: 200°C.

    • Detector: FID or MS.

  • Validation: If thiophene is detected at 60°C, the salt is chemically unstable (likely due to acidic micro-environment or catalysis). A pure, neutral salt should show zero thiophene generation at these temperatures.

References

  • Decarboxylation Mechanisms: Gooßen, L. J., et al. (2006).[2] "Synthesis of Biaryls via Catalytic Decarboxylative Coupling." Science. Link (Discusses the activation energy of thiophene-2-carboxylate decarboxylation).[1]

  • Crystal Structure: Nardelli, M., et al. "Crystal structure of thiophene-2-carboxylic acid." The Cambridge Crystallographic Data Centre (CCDC). Link

  • Carboxylation/Decarboxylation Equilibrium: Zhang, Z., et al. (2022). "Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium." Molecules. Link (Provides data on the thermal stability of Cesium/Potassium thiophene carboxylates up to 300°C).[1]

  • Thermal Analysis of Carboxylates: Thomas, B., & Ng, Y. (2019). "Investigation of Thermal Properties of Carboxylates with Various Structures." NCUR Proceedings. Link (Comparative TGA data for aromatic carboxylate salts).

  • General Thiophene Chemistry: Swanston, J. (2006).[2] "Thiophene."[2][3][4][5][6] Ullmann's Encyclopedia of Industrial Chemistry. Link[1]

Sources

literature review of sodium thiophene-2-carboxylate applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Applications of Sodium Thiophene-2-Carboxylate

This guide provides a comprehensive review of the synthesis, properties, and diverse applications of sodium thiophene-2-carboxylate and its parent acid, thiophene-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes technical data with field-proven insights, focusing on the causality behind experimental choices and methodologies.

Introduction: The Thiophene-2-Carboxylate Scaffold

Sodium thiophene-2-carboxylate is the sodium salt of thiophene-2-carboxylic acid, an organosulfur compound with the formula SC₄H₃CO₂H.[1] The core of this molecule is a five-membered aromatic thiophene ring, which imparts unique electronic and geometric properties. The presence of the sulfur atom and the delocalized π-electron system makes the thiophene ring a versatile pharmacophore and a valuable building block in various scientific domains.[2] This guide explores its primary applications, from its role as a key intermediate in medicinal chemistry to its function as a structural linker in advanced materials and as a protective agent against corrosion.

Section 1: Medicinal and Pharmaceutical Applications

The thiophene-2-carboxylate scaffold is a cornerstone in medicinal chemistry, primarily serving as a precursor for a wide range of biologically active derivatives. While sodium thiophene-2-carboxylate itself has been investigated for certain properties, its true value lies in the functional derivatives synthesized from its parent acid.

Expectorant and Mucoregulatory Investigations

Sodium thiophene-2-carboxylate has been explored as a mucoregulatory drug, with initial claims suggesting it could normalize the secretory function of the bronchial mucosa.[3] The proposed mechanism involved correcting disturbed intracellular glycoprotein synthesis.[3] However, its clinical efficacy has been questioned. A notable randomized, double-blind, placebo-controlled study involving patients with stable chronic bronchial disease found no significant advantage of sodium thiophene-2-carboxylate over a placebo in facilitating expectoration or improving pulmonary function.[3][4]

Causality: The initial hypothesis was that the compound could modulate the physicochemical properties of bronchial secretions. However, the lack of clinical effectiveness suggests that its in-vitro mucolytic activity does not translate to tangible therapeutic benefits in patients with stable chronic bronchitis.[4]

Synthesis of Bioactive Carboxamide Derivatives

A more fruitful application is the use of thiophene-2-carboxylic acid to synthesize thiophene-2-carboxamide derivatives, which have shown significant potential as antioxidant, antibacterial, and even anticancer agents.[2][5] These derivatives often exhibit enhanced biological activity due to the introduction of various functional groups onto the thiophene ring or the amide nitrogen.

Key Insight: The amide linkage provides a site for hydrogen bonding, while substituents on the thiophene ring or the amide can be tailored to interact with specific biological targets, such as bacterial enzymes or cancer cell receptors.[5] For example, thiophene carboxamides have been identified as potent inhibitors of VEGFR-2, a key target in cancer therapy.[2]

Experimental Protocol: Synthesis of N-Aryl Thiophene-2-Carboxamide

This protocol describes a general method for synthesizing N-aryl thiophene-2-carboxamide derivatives, a class of compounds evaluated for antiproliferative activity. The method involves an amidation reaction facilitated by a dehydrating agent.

Methodology Rationale: The use of N,N'-dicyclohexylcarbodiimide (DCC) as a dehydrating agent is a standard and effective method for forming amide bonds from carboxylic acids and amines. 4-dimethylaminopyridine (DMAP) acts as an acyl transfer catalyst, accelerating the reaction by forming a highly reactive intermediate with the carboxylic acid.

Step-by-Step Protocol: [2]

  • Preparation: Dissolve thiophene-2-carboxylic acid (1.0 equivalent) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution and stir for 30 minutes at room temperature.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.4 equivalents) in anhydrous DCM dropwise.

  • Amine Addition: Following the DCC addition, add the desired primary or secondary amine (e.g., thiazol-2-amine) (1.0 equivalent).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 48 hours.

  • Quenching & Extraction: Quench the reaction by adding distilled water. Add saturated sodium bicarbonate (NaHCO₃) solution to separate the phases. Extract the product with DCM (3x).

  • Washing: Combine the organic layers and wash successively with saturated sodium carbonate (Na₂CO₃), distilled water, and saturated sodium chloride (NaCl).

  • Drying & Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography.

Workflow for Thiophene-2-Carboxamide Synthesis

G cluster_prep Step 1: Preparation & Activation cluster_reaction Step 2: Amidation cluster_workup Step 3: Workup & Purification T2CA Thiophene-2-Carboxylic Acid in Anhydrous DCM DMAP Add DMAP Catalyst T2CA->DMAP Stir 30 min DCC Add DCC at 0°C DMAP->DCC Forms reactive intermediate Amine Add Primary/Secondary Amine DCC->Amine Stir Stir at RT for 48h Amine->Stir Nucleophilic attack Quench Quench with H₂O Stir->Quench Extract Extract with DCM Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Thiophene-2-Carboxamide Purify->Product

Caption: Workflow for the synthesis of bioactive thiophene-2-carboxamide derivatives.

Antimicrobial and Antioxidant Properties

Research has demonstrated that derivatives of thiophene-2-carboxylic acid possess notable antimicrobial and antioxidant activities.[5] For example, certain thiophene-2-carboxamides have shown significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria.[5]

Data Summary: Antibacterial Activity of Thiophene-2-Carboxamide Derivatives

Compound Type Target Bacteria Activity Index (%) vs. Ampicillin Reference
Amino derivative (7b) S. aureus (Gram +) 83.3% [5]
Amino derivative (7b) B. subtilis (Gram +) 82.6% [5]
Amino derivative (7b) P. aeruginosa (Gram -) 86.9% [5]

| Hydroxy derivative (3b) | B. subtilis (Gram +) | 78.3% |[5] |

These compounds have also been evaluated for their ability to scavenge free radicals, with some derivatives showing antioxidant inhibition activity comparable to ascorbic acid.[5]

Section 2: Application in Materials Science

The rigid structure and functional carboxylate group of thiophene-2-carboxylate make it an excellent organic linker for the construction of Metal-Organic Frameworks (MOFs).[6][7]

Linker for Metal-Organic Frameworks (MOFs)

MOFs are crystalline materials consisting of metal ions or clusters coordinated to organic molecules to form one-, two-, or three-dimensional structures. Carboxylate-based linkers are widely used in MOF synthesis.[7] Thiophene-functionalized dicarboxylates, derived from thiophene-2-carboxylic acid, have been used to construct novel MOFs with applications in luminescence sensing and environmental remediation.[6][8]

Causality: The thiophene ring introduces specific electronic properties and potential for π-π stacking interactions within the MOF structure. This can influence the framework's porosity, stability, and, notably, its photoluminescent properties. The sulfur atom can also act as a coordination site or influence the electronic nature of the linker.

MOFs constructed using thiophene-based dicarboxylates have been shown to be highly selective and sensitive luminescent sensors for environmental contaminants such as heavy metal ions (Hg(II), Cu(II)) and certain organic pollutants.[6]

Diagram: Role of Thiophene-2-Carboxylate in MOF Assembly

G cluster_components MOF Components cluster_assembly Self-Assembly Process cluster_structure Resulting MOF Structure Metal Metal Ion (e.g., Zn²⁺, Cd²⁺) Coordination Coordination Bonding Metal->Coordination Linker Thiophene-based Dicarboxylate Linker Linker->Coordination MOF Porous Crystalline Framework Coordination->MOF Forms extended network

Caption: Conceptual diagram of MOF construction using metal ions and thiophene-based linkers.

Section 3: Corrosion Inhibition

Thiophene and its derivatives, including thiophene-2-carboxylic acid, have been identified as effective corrosion inhibitors for metals like steel, particularly in acidic environments such as sulfuric acid (H₂SO₄).[9]

Mechanism of Action: The effectiveness of these compounds stems from their ability to adsorb onto the metal surface. This adsorption process is facilitated by:

  • The Sulfur Heteroatom: The sulfur atom in the thiophene ring has lone pairs of electrons that can coordinate with the vacant d-orbitals of iron atoms on the steel surface.

  • π-Electrons: The aromatic thiophene ring possesses a delocalized π-electron system that can interact with the metal surface.

This adsorption forms a protective film that isolates the metal from the corrosive medium, significantly reducing the corrosion rate. Studies show that these compounds act primarily as cathodic inhibitors without changing the mechanism of the hydrogen evolution reaction.[9] The inhibition efficiency increases with the concentration of the inhibitor.[9]

Data Summary: Corrosion Inhibition Efficiency

Inhibitor Concentration Inhibition Efficiency Environment Reference
2-ethylamine thiophene 5 x 10⁻³ M 98% 0.5 M H₂SO₄ [9]

| Thiophene derivatives | 10⁻³ M | Varies with derivative | 0.5 M H₂SO₄ |[9] |

Section 4: Agrochemical Applications

Derivatives of thiophene-2-carboxylic acid have been patented for use in agriculture, specifically for controlling undesirable plant growth (herbicidal activity) and for regulating plant growth.[10] Halogenated versions of thiophene-2-carboxylic acids and their salts and esters have been specifically cited for these purposes.[10]

Causality: The biological activity in this context is highly dependent on the substitution pattern on the thiophene ring. The introduction of halogens (e.g., chlorine, bromine) and other functional groups can modulate the compound's uptake by plants and its interaction with specific biochemical pathways, leading to herbicidal or growth-regulating effects.[10]

Conclusion

Sodium thiophene-2-carboxylate, and more broadly the thiophene-2-carboxylic acid framework, is a chemical entity of significant versatility. While its direct application as a pharmaceutical agent like an expectorant has been shown to be ineffective, its true strength lies in its role as a foundational building block. In medicinal chemistry, it is the parent for a vast array of derivatives with promising antimicrobial, antioxidant, and anticancer properties. In materials science, it provides a robust and electronically tunable linker for creating advanced MOFs with sensory and remediation capabilities. Furthermore, its inherent chemical structure makes it an effective corrosion inhibitor. The continued exploration of new derivatives and synthetic methodologies promises to further expand the applications of this remarkable heterocyclic compound.

References

  • Sodium 2-thenoate | C5H3NaO2S | CID 23672340 - PubChem. National Institutes of Health. [Link]

  • Thiophene-2-carboxylic acid - Wikipedia. Wikipedia. [Link]

  • US5034049A - Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth.
  • Sodium thiophene carboxylate does not facilitate expectoration - PubMed. National Center for Biotechnology Information. [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC. National Center for Biotechnology Information. [Link]

  • Sodium thiophene carboxylate does not facilitate expectoration. European Respiratory Society. [Link]

  • Synthesis of thiophene‐2‐carboxylates 4 a–k. ResearchGate. [Link]

  • CAS No : 25112-68-9| Product Name : Sodium Thiophene-2-carboxylate | Pharmaffiliates. Pharmaffiliates. [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. [Link]

  • Thiophene derivatives as effective inhibitors for the corrosion of steel in 0.5 M H 2SO 4. ResearchGate. [Link]

  • NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal. [Link]

  • Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. ResearchGate. [Link]

  • US2462697A - Thiophene-2-carboxylic acid.
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]

  • Metal-Organic Frameworks Constructed from a New Thiophene-Functionalized Dicarboxylate: Luminescence Sensing and Pesticide Removal - PubMed. National Center for Biotechnology Information. [Link]

  • Structures and Luminescent Properties of Rare-Earth Metal–Organic Framework Series with Thieno[3,2b]thiophene-2,5-dicarboxylate. MDPI. [Link]

  • Carboxylate-based metal–organic frameworks - Wikipedia. Wikipedia. [Link]

  • NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES | Semantic Scholar. Semantic Scholar. [Link]

  • Metal−Organic Frameworks Constructed from a New Thiophene-Functionalized Dicarboxylate: Luminescence Sensing and Pesticide Removal. ResearchGate. [Link]

Sources

difference between thiophene-2-carboxylic acid and its sodium salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and organic synthesis, the distinction between Thiophene-2-carboxylic acid (T2CA) and its sodium salt (T2CA-Na) extends far beyond simple solubility. While T2CA serves as a versatile electrophilic building block and a bioisostere of benzoic acid, T2CA-Na is a specialized nucleophilic reagent critical for decarboxylative cross-coupling reactions and aqueous pharmaceutical formulations.

This guide dissects the physicochemical divergence, reactivity profiles, and strategic applications of these two species, providing actionable protocols for their manipulation in a research setting.

Part 1: Molecular Architecture & Physicochemical Divergence

The fundamental difference lies in the protonation state of the carboxyl group, which drastically alters the electronic distribution and intermolecular forces.

Comparative Properties Table
FeatureThiophene-2-Carboxylic Acid (T2CA)Sodium Thiophene-2-Carboxylate (T2CA-Na)
CAS Number 527-72-025112-68-9
Formula C₅H₄O₂SC₅H₃NaO₂S
MW 128.15 g/mol 150.13 g/mol
Physical State Crystalline Solid (Needles)Crystalline Powder (Hygroscopic)
pKa 3.53 (More acidic than Benzoic acid, pKa 4.2)N/A (Conjugate base)
Solubility (Water) Low (Soluble in hot water)High (>500 mg/mL)
Solubility (Organic) High (EtOH, Et₂O, DCM)Negligible
Crystal Packing H-bonded Tetramers/DimersIonic Lattice
Primary Role Electrophile / BioisostereNucleophile / Decarboxylative Precursor
Electronic Structure & Acidity

T2CA is significantly more acidic than its benzene analog, benzoic acid. The sulfur atom in the thiophene ring exerts an inductive electron-withdrawing effect (-I) that stabilizes the carboxylate anion more effectively than the phenyl ring, despite thiophene being


-excessive.

Visualizing the Electronic Difference:

G Acid T2CA (Acid Form) Protonated Lipophilic Salt T2CA-Na (Salt Form) Ionic/Dissociated Hydrophilic Acid->Salt Deprotonation (NaOH) Inductive Sulfur (-I) Effect Stabilizes Anion Salt->Inductive Anion Stability Inductive->Salt Lowers pKa (3.53)

Figure 1: The deprotonation of T2CA leads to a stable carboxylate anion, facilitated by the inductive effect of the sulfur atom.

Part 2: Synthetic Utility & Reactivity Profiles

The choice between acid and salt dictates the reaction pathway. The acid is typically activated at the carbonyl carbon (electrophilic), while the salt is activated at the carboxylate carbon (nucleophilic/decarboxylative).

T2CA: The Electrophilic Building Block

In standard medicinal chemistry, T2CA is used to introduce the thiophene moiety via amide or ester linkages.

  • Mechanism: Activation of the carbonyl oxygen (e.g., by DCC, HATU, or SOCl₂) followed by nucleophilic attack.

  • Bioisosterism: T2CA is a classic bioisostere for benzoic acid. It offers similar steric bulk but reduced lipophilicity (LogP ~1.6 vs 1.9 for benzoic acid) and altered metabolic hotspots.

T2CA-Na: The Decarboxylative Coupling Partner

The sodium salt is the preferred substrate for Pd/Cu-catalyzed decarboxylative cross-couplings (the Gooßen reaction). In this pathway, the carboxylate is not a spectator but the leaving group.

Mechanism of Decarboxylative Coupling:

  • Transmetallation: The carboxylate coordinates to Cu(I).

  • Decarboxylation: Loss of CO₂ generates a Thienyl-Cu intermediate.

  • Coupling: Transmetallation to Pd(II) and reductive elimination yields the biaryl.

Decarboxylation cluster_0 Cycle A: Copper Mediation cluster_1 Cycle B: Palladium Coupling Salt T2CA-Na (Carboxylate) Cu_Complex Thienyl-Cu(I) Intermediate Salt->Cu_Complex Cu(I) Catalyst - CO2 CO2 CO2 (Gas) Salt->CO2 Pd_Ox Ar-Pd(II)-X Cu_Complex->Pd_Ox Transmetallation ArX Aryl Halide (Ar-X) ArX->Pd_Ox Oxidative Addition Product Thienyl-Aryl (Biaryl) Pd_Ox->Product Reductive Elimination

Figure 2: The dual catalytic cycle for decarboxylative cross-coupling.[1] Note that the salt form (T2CA-Na) bypasses the initial deprotonation step required if starting from the acid.

Part 3: Pharmaceutical Implications

Formulation & Bioavailability
  • Trophires (Mucolytic): T2CA-Na is the active ingredient in "Trophires," marketed as a mucolytic.[2] The salt form is selected purely for aqueous solubility , allowing for syrup or aerosol formulations that would be impossible with the free acid.

  • Salt Selection: For drug candidates containing the thiophene-carboxylate motif, the sodium salt is often the first choice for solid oral dosage forms due to its high melting point and stability, though hygroscopicity must be managed.

Bioisosteric Design

When replacing a phenyl ring with a thiophene (using T2CA), researchers must account for the "Thiophene Effect" :

  • Metabolism: The thiophene sulfur is prone to S-oxidation or ring opening, potentially creating reactive metabolites.

  • Acidity: As noted, T2CA is more acidic than benzoic acid. This can alter the binding affinity if the carboxylate interacts with a basic residue (e.g., Arginine) in the target protein's active site.

Part 4: Experimental Protocols

Protocol A: Synthesis of Sodium Thiophene-2-Carboxylate (T2CA-Na)

Use this protocol to generate high-purity salt for biological testing or catalytic coupling.

Materials:

  • Thiophene-2-carboxylic acid (1.28 g, 10 mmol)

  • Sodium Hydroxide (NaOH) (0.40 g, 10 mmol)

  • Ethanol (Absolute, 20 mL)

  • Diethyl Ether (for washing)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.28 g of T2CA in 10 mL of ethanol. The solution should be clear.

  • Neutralization: Prepare a solution of 0.40 g NaOH in 10 mL ethanol (warming may be required). Add this dropwise to the acid solution under stirring at room temperature.

    • Checkpoint: A white precipitate (the salt) may begin to form immediately.

  • Crystallization: Stir for 30 minutes. If the mixture remains a solution, reduce volume by rotary evaporation until turbidity is observed, then cool to 4°C.

  • Filtration: Filter the white solid under vacuum.

  • Washing: Wash the filter cake with 2 x 10 mL of cold diethyl ether to remove unreacted organic impurities.

  • Drying: Dry in a vacuum oven at 60°C for 4 hours.

    • Yield: Expect ~1.4 g (93%) of white crystalline powder.

Protocol B: Solubility Differentiation Test

Use this quick test to verify the identity of an unknown sample (Acid vs. Salt).

  • Aqueous Test: Add 100 mg of sample to 2 mL of water at room temperature.

    • Result: If the sample dissolves completely with minimal agitation, it is the Sodium Salt . If it remains a suspension, it is the Acid .

  • Organic Test: Add 100 mg of sample to 2 mL of Diethyl Ether.

    • Result: If the sample dissolves, it is the Acid . If it remains as a white powder, it is the Sodium Salt .

References

  • Gooßen, L. J., et al. (2006).[3] Synthesis of Biaryls via Catalytic Decarboxylative Coupling. Angewandte Chemie International Edition. Link

  • Campaigne, E., & LeSuer, W. M. (1953).[3] 3-Thenoic Acid.[3] Organic Syntheses, 33, 94. Link

  • Swanston, J. (2006).[3] Thiophene.[2][3][4][5][6][7] Ullmann's Encyclopedia of Industrial Chemistry.[3] Link

  • Knight, D. W., & Nott, A. P. (1983).[3] Generation and Synthetic Utility of Dianions Derived from Thiophenecarboxylic Acids. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Rakshit, S., et al. (2011).[3] Rh(III)-Catalyzed Directed C−H Olefination Using an Oxidizing Directing Group. Journal of the American Chemical Society.[8] Link

  • Streit, E., & Medici, T. C. (1991). Sodium thiophene carboxylate does not facilitate expectoration.[5] European Respiratory Journal. Link

  • PubChem. (2026). Thiophene-2-carboxylic acid.[2][3][4][5][9][10] National Library of Medicine. Link

  • Ke, W., et al. (2013).[10] Tetramer Crystal Structure of Thiophene-2-carboxylic Acid. Asian Journal of Chemistry. Link

Sources

The Thiophene-2-Carboxylate Anion: Electronic Structure, Coordination, and Spectroscopic Signatures

[1]

Executive Summary

The thiophene-2-carboxylate anion (T2C) represents a critical scaffold in medicinal chemistry and materials science.[1] As a bioisostere of benzoate, it offers unique steric and electronic modulations driven by the sulfur atom's polarizability and lone-pair availability.[1] This guide provides a deep technical analysis of the T2C anion, moving beyond basic descriptions to explore its frontier molecular orbitals, coordination versatility in metal-organic frameworks (MOFs), and diagnostic spectroscopic signatures.[1]

Fundamental Electronic Structure

Aromaticity and Charge Delocalization

Unlike its benzene analogue, the thiophene ring contains a sulfur atom that significantly alters the electronic landscape.[2][3] The sulfur atom is


1

However, the carboxylate group at the C2 position introduces a strong electron-withdrawing inductive effect (-I), while the sulfur atom exerts a competing mesomeric (+M) effect.[1] In the anionic form, the negative charge is not localized solely on the oxygen atoms; it is stabilized through resonance with the thiophene ring.

Key Electronic Features:

  • Dipole Moment: The vector is directed from the ring toward the carboxylate, enhanced by the high polarizability of sulfur.

  • Lone Pair Availability: Sulfur possesses two lone pairs—one in the

    
    -orbital (part of the 
    
    
    -system) and one in an
    
    
    orbital orthogonal to the ring plane.[1] This orthogonal pair is less available for conjugation but influences the "soft" character of the ligand.
Resonance Structures

The stability of the T2C anion is derived from the equivalent resonance of the carboxylate group and the delocalization of the negative charge into the aromatic ring.

Resonancecluster_0Carboxylate Resonancecluster_1Ring-Carboxylate ConjugationC1Canonical Form A(C=O, C-O⁻)C2Canonical Form B(C-O⁻, C=O)C1->C2 EquivalentDelocalizationR1Thiophene Ring(Aromatic Sextet)C2->R1ElectronicCouplingR2Charge Transfer(S -> COO⁻)R1->R2 +M Effect

Figure 1: Resonance contributions stabilizing the thiophene-2-carboxylate anion.[1] The delocalization ensures equal bond lengths (~1.26 Å) for the two C-O bonds in the carboxylate group.

Physicochemical Properties[1][3][5][6][7][8][9][10]

Acidity (pKa) and Inductive Effects

The conjugate acid, thiophene-2-carboxylic acid, has a pKa of approximately 3.49 (at 25°C).[1]

  • Comparison: It is significantly more acidic than benzoic acid (pKa ~4.20).[1]

  • Mechanism: The sulfur atom is more electronegative than a -CH=CH- group (in terms of effective nuclear charge perceived by the ring carbons) and exhibits a -I (inductive withdrawing) effect on the adjacent C2 carbon.[1] This stabilizes the developing negative charge on the carboxylate anion more effectively than the phenyl ring does.

Hard-Soft Acid-Base (HSAB) Behavior

The T2C anion is a "borderline" ligand:

  • Hard Center: The carboxylate oxygens (hard bases) prefer binding to hard acids like

    
    , 
    
    
    , and
    
    
    .[1]
  • Soft Center: The thiophene sulfur (soft base) can interact with soft metals (

    
    , 
    
    
    ), although steric strain often prevents direct S-metal coordination unless the carboxylate bridges in a specific geometry.[1]

Spectroscopic Signatures

Accurate characterization relies on identifying shifts in vibrational and magnetic resonance signals upon deprotonation or coordination.[1]

Infrared (IR) Spectroscopy

The most diagnostic feature of the T2C anion is the disappearance of the carbonyl (


Vibrational ModeFrequency Range (

)
Structural Insight

1530 – 1570Asymmetric stretching; diagnostic of anion formation.[1]

1400 – 1420Symmetric stretching.[1]


Determines coordination mode (see Section 4).[1]

1515 – 1535Aromatic ring breathing; shifts upon metal chelation.[1]

700 – 750C-S stretching; sensitive to S-coordination.[1]
Nuclear Magnetic Resonance (NMR)
  • 
     NMR:  Deprotonation causes an upfield shift (shielding) of the ring protons due to increased electron density pushed onto the ring from the negatively charged carboxylate.[1] The proton at C3 (adjacent to the carboxylate) typically shifts from 
    
    
    ~7.7 ppm (acid) to
    
    
    ~7.3-7.5 ppm (anion).[1]
  • 
     NMR:  The carbonyl carbon signal shifts downfield (deshielding) from ~163 ppm (acid) to ~168-170 ppm (anion) due to the loss of the proton and resonance averaging.[1]
    

Coordination Chemistry & Reactivity[1]

The T2C anion is a versatile ligand capable of adopting multiple coordination modes. The parameter

1
Coordination Modes
  • Ionic (Free Ion):

    
     is similar to the sodium salt (~140-160 
    
    
    ).[1]
  • Monodentate: The metal binds to one oxygen.[1]

    
     increases significantly (
    
    
    ) because the symmetry of the carboxylate is broken (pseudo-ester character).[1]
  • Bidentate Chelating: The metal binds to both oxygens forming a 4-membered ring.[1]

    
     decreases (
    
    
    ) due to forced symmetry.[1]
  • Bidentate Bridging: The carboxylate bridges two metal centers (common in MOFs).[1]

    
     is close to the ionic value.[1]
    

Coordinationcluster_modesLigand Binding ModesM1Monodentate(Δν > 200 cm⁻¹)Metal binds one OM2Bidentate Chelating(Δν < 100 cm⁻¹)Metal binds both O (4-mem ring)M3Bidentate Bridging(Δν ≈ Ionic)Connects two Metal centersLigandThiophene-2-CarboxylateAnion (T2C)Ligand->M1Steric Bulk / Low Coord. #Ligand->M2High Charge DensityMetals (e.g., Cu²⁺)Ligand->M3Polymeric Structures(MOFs/CPs)

Figure 2: Classification of coordination modes based on IR frequency separation (

1

Experimental Protocol: Synthesis & Characterization

Objective: Synthesis of Copper(II) Thiophene-2-carboxylate

Protocol Workflow
  • Ligand Preparation: Dissolve Thiophene-2-carboxylic acid (1.0 eq) in ethanol/water (1:1). Neutralize with NaOH (1.0 eq) to generate sodium thiophene-2-carboxylate in situ. pH should be ~7.0-7.5.

  • Metalation: Add

    
     (0.5 eq) solution dropwise.[1] A blue/green precipitate forms immediately.[1]
    
  • Digestion: Stir at 60°C for 2 hours to ensure complete substitution and crystal growth.

  • Purification: Filter the precipitate, wash with cold water (to remove

    
    ) and diethyl ether (to remove unreacted acid).
    
  • Validation: Dry in a vacuum desiccator over silica gel.

Characterization Logic
  • Step 1 (IR): Check for the absence of the 1670

    
     peak (free acid).[1] If present, wash again with ether.[1] Identify 
    
    
    and
    
    
    to propose structure (likely bidentate bridging for Cu-dimers).
  • Step 2 (Elemental Analysis): Confirm C, H, S ratios.[1]

  • Step 3 (UV-Vis): Dissolve in DMSO.[1] Look for the d-d transition band (~700 nm) indicative of Cu(II) geometry and the ligand-based

    
     transition (~260 nm).[1]
    

WorkflowStartStart: Thiophene-2-carboxylic AcidDeprotDeprotonation (NaOH)Generate Anion in situStart->DeprotReactMetalation (Cu salt)PrecipitationDeprot->ReactFilterFiltration & Washing(H₂O then Et₂O)React->FilterCheckIR Analysis(1670 cm⁻¹ absent?)Filter->CheckSuccessCharacterization:UV-Vis, EA, XRDCheck->SuccessYesRepurifyRe-wash with EtherCheck->RepurifyNoRepurify->Filter

Figure 3: Step-by-step synthesis and validation workflow for metal-T2C complexes.

Applications in Research

Metal-Organic Frameworks (MOFs)

T2C is a privileged linker for MOFs.[1] Its "bent" angle (approx 120° between the carboxylate and the S-C vector) prevents the formation of simple linear chains, promoting the formation of porous 3D cages or helical channels. The sulfur atom can also be oxidized post-synthetically to a sulfone (

1
Bioisosterism in Drug Design

In medicinal chemistry, T2C is used as a bioisostere for the benzoate anion.

  • Lipophilicity: The thiophene ring is more lipophilic than a benzene ring (LogP ~1.8 vs 1.5 for the acids), improving membrane permeability.[1]

  • Metabolic Stability: The 2-position is blocked, but the 5-position is susceptible to metabolic oxidation.[1] Blocking the 5-position (e.g., with Cl or

    
    ) is a common strategy to increase half-life.[1]
    

References

  • PubChem. Thiophene-2-carboxylate | C5H3O2S-.[1] National Library of Medicine.[1] Available at: [Link][1]

  • Perpétuo, I.P. and Janczak, J.Coordination modes of thiophene-2-carboxylate in Cu(II), Co(II) and Ni(II) complexes. Journal of Molecular Structure.
  • NIST Chemistry WebBook. 2-Thiophenecarboxylic acid, IR Spectrum. National Institute of Standards and Technology.[1][4] Available at: [Link][1]

  • Global Research Online. Vibrational Spectra and DFT Studies of Thiophene Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

Methodological & Application

Strategic Utilization of Sodium Thiophene-2-carboxylate for Cu(I)-Mediated Cross-Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

Sodium Thiophene-2-carboxylate (NaTC) serves as the critical precursor and modulator for generating Copper(I) Thiophene-2-carboxylate (CuTC) , a "privileged" mediator in modern organometallic chemistry. Unlike simple copper salts (CuI, CuBr), the thiophene-2-carboxylate anion functions as a non-transferable, coordinating ligand that accelerates transmetallation steps in Liebeskind-Srogl , Stille , and Ullmann-type couplings.

This guide provides authoritative protocols for researchers using NaTC to either generate the active Cu(I) species in situ or to synthesize high-purity CuTC for isolated use. The focus is on the Liebeskind-Srogl cross-coupling , where this system uniquely enables the reaction of thioesters with boronic acids under neutral conditions.

Chemical Foundation: The "Carboxylate Effect"

The efficacy of the thiophene-2-carboxylate anion stems from its specific coordination geometry. In Cu(I)-mediated couplings, the carboxylate acts as a "shuttle" ligand.

  • Base-Free Activation: Unlike standard Suzuki couplings requiring strong bases (e.g.,

    
    ), the carboxylate anion on copper activates the boronic acid via coordination to the boron center, facilitating transmetallation without external base.
    
  • Kinetic Stabilization: The thiophene ring provides weak chelation to the copper center, stabilizing the Cu(I) intermediate against disproportionation while remaining labile enough to open coordination sites for the substrate.

Key Reaction Equation (In-Situ Generation):



Experimental Protocols

Protocol A: In-Situ Generation of CuTC for Liebeskind-Srogl Coupling

Use this protocol when commercial CuTC is unavailable or of suspect quality (green/blue color indicates oxidation; active CuTC should be tan/brown).

Objective: Couple a Thioester (1.0 equiv) with a Boronic Acid (1.1 equiv) using NaTC and CuI.

Reagents & Materials
  • Substrate: Thioester (e.g., S-phenyl thiobenzoate)

  • Nucleophile: Aryl Boronic Acid

  • Ligand Source: Sodium Thiophene-2-carboxylate (NaTC) (Anhydrous)

  • Copper Source: Copper(I) Iodide (CuI) (99.99% purity recommended)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /TFP
  • Solvent: THF (Anhydrous, degassed)

Step-by-Step Workflow
  • Catalyst Pre-Complexation (Glovebox or Schlenk Line):

    • In a flame-dried Schlenk tube, add CuI (1.5 equiv) and NaTC (1.5 equiv) .

    • Note: Stoichiometric copper is required for Gen-1 Liebeskind-Srogl. For Gen-2 (catalytic Cu), use 10-20 mol% CuI/NaTC.

    • Add the Boronic Acid (1.1 equiv) and Pd catalyst (5 mol%) .

    • Add the Thioester (1.0 equiv) .

  • Solvent Addition:

    • Add anhydrous THF ([Substrate] = 0.1 M).

    • Critical: Ensure the solvent is rigorously degassed (freeze-pump-thaw x3) as Cu(I) is oxygen-sensitive.

  • Reaction:

    • Stir at 50 °C for 12–18 hours under Argon atmosphere.

    • The mixture typically turns from a suspension to a dark homogeneous solution as the active CuTC species mediates the transmetallation.

  • Workup:

    • Dilute with diethyl ether.

    • Wash with 5% aqueous

      
       (to sequester copper) followed by brine.
      
    • Dry over

      
      , filter, and concentrate.
      
Protocol B: Scalable Synthesis of Isolated CuTC

Use this protocol to prepare a bulk stock of CuTC from NaTC for reproducible, "weigh-and-go" usage.

Reaction:



Methodology
  • Solution A: Dissolve Sodium Thiophene-2-carboxylate (20 mmol) in distilled water (40 mL).

  • Solution B: Dissolve

    
     (20 mmol)  in distilled water (40 mL).
    
  • Solution C: Dissolve Hydroxylamine Hydrochloride (10 mmol) (reducing agent) in water (10 mL).

  • Precipitation:

    • Add Solution C to Solution B. The blue copper solution will lighten.

    • Slowly add Solution A to the mixture with vigorous stirring.

    • A tan/brown precipitate (CuTC) will form immediately.

    • Caution: If the precipitate is green, oxidation has occurred.

  • Isolation:

    • Filter the solid under an inert atmosphere (nitrogen funnel preferred).

    • Wash sequentially with water (3x), ethanol (2x), and diethyl ether (2x).

    • Drying: Dry under high vacuum (0.1 mmHg) for 24 hours in the dark.

    • Storage: Store in a foil-wrapped vial inside a desiccator or glovebox.

Mechanistic Visualization

The following diagram illustrates the Liebeskind-Srogl Catalytic Cycle , highlighting the specific role of the Thiophene-2-carboxylate (TC) ligand in the transmetallation step.

LiebeskindSrogl cluster_copper Copper Mediation Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Pd-S-R Species) Pd0->OxAdd + Thioester TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + R''-Cu-TC RedElim Reductive Elimination (Product Release) TransMet->RedElim - Cu-S-R' RedElim->Pd0 + Product Thioester Thioester (R-CO-S-R') Boronic Boronic Acid (R''-B(OH)2) CuTC Cu(I)-TC (Mediator) Cu_Boronate Cu-R'' (Organocopper) CuTC->Cu_Boronate + Boronic Acid (Base-Free Activation) CuTC_Active Cu_Boronate->TransMet Donates R''

Figure 1: Catalytic cycle showing CuTC activating the boronic acid to form a transient organocopper species, which then transmetallates with the Palladium center.[1]

Data Summary: Optimization Parameters

The following table summarizes the effect of stoichiometry and additives when using NaTC/Cu systems.

ParameterStandard Condition"In-Situ" (NaTC + CuI)Impact on Yield
Copper Loading 1.5 - 3.0 equiv CuTC1.5 equiv NaTC + 1.5 equiv CuIIn-situ generation is ~5-10% lower yielding but cheaper.
Base Requirement None (Neutral)NoneCritical Advantage: Tolerates base-sensitive groups.
Solvent THF or DioxaneTHFTHF promotes better solubility of the NaTC/CuI complex.
Atmosphere Inert (Ar/N2)Inert (Ar/N2)Oxygen causes Cu(I)

Cu(II) oxidation (reaction kills).
Additives TFP (Ligand)TFPTris(2-furyl)phosphine often boosts Pd turnover.

Troubleshooting & Expert Tips

  • The "Green" Problem:

    • Observation: Your reaction mixture or isolated CuTC is green or blue.

    • Cause: Oxidation to Cu(II). Cu(II) carboxylates are catalytically inactive for this cycle and may induce homocoupling.

    • Solution: Repurify CuTC or increase the amount of fresh CuI/NaTC. Ensure all solvents are degassed.

  • Reaction Stalls:

    • Cause: Inefficient transmetallation due to steric bulk on the boronic acid.

    • Solution: Switch to Cesium Thiophene-2-carboxylate (CsTC) or add exogenous

      
       (1 equiv) to assist the activation of the boronic acid if the substrate is not base-sensitive.
      
  • NaTC Quality:

    • Commercial NaTC can be hygroscopic. Dry it at 80 °C under vacuum before use in the "In-Situ" protocol to ensure accurate stoichiometry.

References

  • Liebeskind, L. S., & Srogl, J. (2000). Thiol Ester−Boronic Acid Cross-Coupling.[2][3][4] A Mechanistically Distinct Alternative to the Suzuki-Miyaura Reaction. Journal of the American Chemical Society, 122(45), 11260–11261. Link

  • Allred, G. D., & Liebeskind, L. S. (1996).[3] Copper-Mediated Cross-Coupling of Organostannanes with Organic Iodides at or below Room Temperature.[3][5] Journal of the American Chemical Society, 118(11), 2748–2749. Link

  • Villalona, E., et al. (2017). Copper Mediated Coupling of 2-(Piperazine)-pyrimidine Iodides with Aryl Thiols using Cu(I)Thiophene-2-carboxylate.[1][6] Tetrahedron Letters, 58(48), 4525-4531.[6] Link

  • Inoue, A., et al. (2024). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au, 4, 3931–3941.[7] Link[7]

Sources

Application Note & Protocols: Strategic Synthesis of Functionalized Thiophenes via Decarboxylative Cross-Coupling of Sodium Thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, driving continuous demand for efficient and modular synthetic routes to its functionalized derivatives.[1] This guide details the strategic use of sodium thiophene-2-carboxylate, a readily available and stable starting material, in decarboxylative cross-coupling reactions. We provide in-depth protocols, mechanistic insights, and practical guidance for palladium/copper-catalyzed and palladium/silver-catalyzed systems to generate highly valuable 2-arylthiophenes. These methods offer a significant advantage by avoiding the preparation of often unstable organometallic thiophene reagents, leveraging the carboxylate group as a traceless and regioselective activating group.[2][3]

Introduction: The Power of Decarboxylative Coupling

Traditional cross-coupling reactions (e.g., Suzuki, Stille) are mainstays of C-C bond formation but necessitate the synthesis of organometallic reagents, which can be sensitive to air and moisture.[2][3] Decarboxylative cross-coupling has emerged as a powerful alternative that utilizes inexpensive and stable carboxylic acids as the nucleophilic partner.[2][4] The core principle involves the in situ generation of an organometallic intermediate through the extrusion of carbon dioxide (CO₂), which then participates in a catalytic cycle.[4][5]

Sodium thiophene-2-carboxylate is an ideal substrate for this transformation. The carboxylate at the 2-position provides excellent regiocontrol, ensuring functionalization occurs precisely at the desired site.[3] This approach is particularly valuable for synthesizing libraries of thiophene-based compounds for drug discovery and developing novel conjugated materials.[1][3]

Core Methodology: Palladium-Catalyzed Decarboxylative Arylation

The most robust and widely applied method for the functionalization of sodium thiophene-2-carboxylate is the palladium-catalyzed decarboxylative cross-coupling with aryl halides (bromides, chlorides, and iodides) and triflates.[2][5][6][7] These reactions typically employ a bimetallic system, often with a copper or silver co-catalyst, to facilitate the decarboxylation step.[2][4][6]

General Reaction Scheme & Workflow

The overall transformation involves the coupling of sodium thiophene-2-carboxylate with an aryl electrophile to yield a 2-arylthiophene, with CO₂ and sodium halide as the primary byproducts.

G cluster_start Starting Materials cluster_reaction Reaction Conditions SM1 Sodium Thiophene-2-carboxylate SM2 Aryl Halide (Ar-X) Catalyst Pd Catalyst (e.g., Pd(OAc)₂) CoCatalyst Co-catalyst/Base (e.g., Ag₂CO₃ or CuI) Workup Aqueous Workup & Extraction Catalyst->Workup Reaction Solvent High-Boiling Solvent (e.g., NMP, Quinoline) Heat Heat (120-170 °C) Purification Column Chromatography Workup->Purification Product 2-Arylthiophene Purification->Product G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X (L)₂ Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Biaryl Ar-Pd(II)-Thienyl (L)₂ PdII_Aryl->PdII_Biaryl Transmetalation PdII_Biaryl->Pd0 Product 2-Arylthiophene PdII_Biaryl->Product Reductive Elimination CuI_X Cu(I)-X CuI_Carboxylate Cu(I)-O₂C-Thienyl CuI_X->CuI_Carboxylate Salt Exchange (Th-CO₂Na) CuI_Thienyl Cu(I)-Thienyl CuI_Carboxylate->CuI_Thienyl Decarboxylation (-CO₂) CuI_Thienyl->PdII_Aryl CuI_Thienyl->CuI_X

Sources

Application Notes and Protocols: Sodium Thiophene-2-Carboxylate as a High-Efficacy Corrosion Inhibitor for Copper

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Copper and its alloys are indispensable in a multitude of industrial and technological applications owing to their excellent thermal and electrical conductivity. However, their susceptibility to corrosion in aggressive environments remains a critical challenge, leading to material degradation and functional failure. The deployment of corrosion inhibitors is a cornerstone of material preservation strategies. Among the various classes of inhibitors, organic molecules containing heteroatoms such as sulfur, nitrogen, and oxygen have demonstrated exceptional efficacy.

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of sodium thiophene-2-carboxylate as a potent corrosion inhibitor for copper. Thiophene derivatives, as a class of compounds, have shown remarkable corrosion inhibition properties, largely attributed to the presence of the sulfur atom within the aromatic ring and the carboxylate functional group.[1][2] These features facilitate strong adsorption onto the copper surface, forming a protective barrier against corrosive agents.[1] This guide will delve into the mechanistic underpinnings of this inhibition, provide detailed experimental protocols for its evaluation, and present expected outcomes based on established research.

Mechanism of Corrosion Inhibition

The efficacy of sodium thiophene-2-carboxylate as a corrosion inhibitor for copper stems from its molecular structure and the resulting interactions at the copper-electrolyte interface. The inhibition mechanism is primarily based on the adsorption of the thiophene-2-carboxylate anion onto the copper surface.

The thiophene ring, with its π-electron system and the lone pair of electrons on the sulfur atom, acts as a center for adsorption.[1] The carboxylate group (-COO⁻) provides an additional site for strong interaction with the positively charged copper surface that forms in corrosive media. This dual-point interaction leads to the formation of a stable, coordinated layer on the copper surface. This adsorbed film acts as a physical barrier, isolating the copper from the corrosive environment and impeding both the anodic (copper dissolution) and cathodic (e.g., oxygen reduction) reactions of the corrosion process.[3][4]

Quantum chemical studies have shown that the high electron density on the sulfur and oxygen atoms of thiophene derivatives facilitates electron donation to the vacant d-orbitals of copper atoms, leading to the formation of a coordinate covalent bond.[5] This chemical adsorption results in a more robust and stable protective layer compared to mere physical adsorption.

InhibitionMechanism cluster_solution Corrosive Electrolyte cluster_surface Copper Surface cluster_protection Protective Film Formation Inhibitor Sodium Thiophene- 2-Carboxylate Anion Copper Copper (Cu) Inhibitor->Copper Adsorption via S and O atoms CorrosiveIons Corrosive Ions (e.g., Cl⁻, SO₄²⁻) CorrosiveIons->Copper Corrosion Attack ProtectiveFilm Stable Adsorbed Inhibitor Layer ExperimentalWorkflow Start Start: Copper Specimen and Inhibitor Solution Preparation Specimen Preparation (Polishing, Cleaning) Start->Preparation ElectrochemicalCell Three-Electrode Cell Assembly Preparation->ElectrochemicalCell OCP Open Circuit Potential (OCP) Measurement (Stabilization) ElectrochemicalCell->OCP EIS Electrochemical Impedance Spectroscopy (EIS) OCP->EIS PDP Potentiodynamic Polarization (PDP) EIS->PDP SurfaceAnalysis Post-Test Surface Analysis (SEM/EDS, XPS) PDP->SurfaceAnalysis DataAnalysis Data Analysis and Inhibition Efficiency Calculation SurfaceAnalysis->DataAnalysis End End: Results and Conclusion DataAnalysis->End

Sources

Application Note: Sodium Thiophene-2-carboxylate as a Ligand and Modulator in Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium thiophene-2-carboxylate (NaTh) serves a dual purpose in the synthesis of Metal-Organic Frameworks (MOFs). It acts as a functional capping ligand to introduce "soft" Lewis basic sites (sulfur) into porous architectures, and as a crystallization modulator to engineer defects and control particle morphology. This guide details the use of NaTh to tune the porosity of Zirconium-based MOFs (e.g., UiO-66) and to synthesize Lanthanide-based coordination polymers for luminescent sensing.

Chemical Basis & Ligand Design

The "Hard-Soft" Duality

Unlike simple benzoate modulators, the thiophene-2-carboxylate anion (


) possesses a unique electronic structure:
  • Carboxylate Head (Hard Donor): Forms strong electrostatic bonds with high-valent metals (Zr

    
    , Ln
    
    
    
    ).
  • Thiophene Tail (Soft Donor): The sulfur atom provides a soft interaction site, crucial for sensing heavy metals (Hg

    
    , Pb
    
    
    
    ) or influencing electronic band structures via
    
    
    -
    
    
    stacking.
Coordination Modes

The ligand adopts various binding modes depending on the metal center and synthesis conditions.

CoordinationModes cluster_legend Legend Metal Metal Center Ligand Thiophene-2-carboxylate L_Mono Monodentate (Capping/Defect) M1 Zr(IV) / Cu(II) L_Mono->M1 Terminal Coordination L_Bi Bidentate Bridging (Cluster Formation) L_Bi->M1 Linker Competition L_Chel Chelating (Lanthanides) M2 Ln(III) L_Chel->M2 High CN Stabilization

Figure 1: Primary coordination modes of thiophene-2-carboxylate in MOF assembly.

Application A: Defect Engineering in Zr-MOFs (UiO-66)

Objective: Use NaTh to induce "missing linker" defects in UiO-66. These defects increase pore volume and create Lewis acid sites (open Zr sites) active in catalysis.

The Modulation Mechanism

In the synthesis of UiO-66, the thiophene-carboxylate competes with the terephthalate linker for coordination to the


 cluster. Because thiophene-2-carboxylate is monotopic (one binding group), it cannot bridge clusters. Instead, it "caps" a site, preventing linker attachment and creating a defect.
Protocol: Buffered Modulation Synthesis

Note: Using the Sodium salt (NaTh) typically requires a proton source (HCl) to generate the active acid form in situ while maintaining a buffered pH, which yields higher crystallinity than using the acid directly.

Reagents:

Component Role Stoichiometry (Molar Equiv.)

|


 | Metal Source | 1.0 |
| Terephthalic Acid (

) | Linker | 1.0 | | Sodium Thiophene-2-carboxylate | Modulator | 10 - 30 (Variable) | | HCl (37%) | Proton Source | 1.0 per equiv. of NaTh | | DMF | Solvent | ~500 (Concentration ~0.05M) |

Step-by-Step Methodology:

  • Precursor Dissolution:

    • Dissolve 1.0 eq of

      
       in DMF. Sonicate for 15 mins until clear.
      
    • Critical Step: Add Sodium Thiophene-2-carboxylate (10–30 eq) to the Zr solution. The solution may become cloudy due to rapid initial coordination.

  • In-Situ Acidification:

    • Add concentrated HCl dropwise. The molar amount of HCl should roughly match the NaTh. This converts the salt to the acid form (

      
      ) and generates NaCl (which aids crystallization via the salting-out effect).
      
    • Stir for 30 mins at room temperature.

  • Linker Addition:

    • Add 1.0 eq of Terephthalic Acid. Stir until dissolved.

  • Solvothermal Synthesis:

    • Transfer to a Teflon-lined autoclave.

    • Heat at 120°C for 24 hours .

  • Washing & Activation:

    • Centrifuge to collect the solid.

    • Wash 3x with DMF to remove unreacted ligand.

    • Defect Activation: Wash 3x with Methanol or Acetone. Soak in Methanol for 24 hours. The labile thiophene ligands will partially dissociate, leaving open defects.

    • Dry under vacuum at 100°C.

Application B: Luminescent Lanthanide Coordination Polymers

Objective: Synthesize a Europium-Thiophene framework (


) for sensing applications. The thiophene ring acts as an "antenna," absorbing UV light and transferring energy to the Eu(III) center to trigger red luminescence.
Protocol: Aqueous/Ethanolic Synthesis

Reagents:

  • 
     (0.2 mmol)
    
  • Sodium Thiophene-2-carboxylate (0.6 mmol)

  • Ethanol/Water (1:1 v/v)

Methodology:

  • Metal Solution: Dissolve europium nitrate in 5 mL distilled water.

  • Ligand Solution: Dissolve Sodium Thiophene-2-carboxylate in 5 mL ethanol.

  • Precipitation: Slowly add the ligand solution to the metal solution under vigorous stirring. A white precipitate will form immediately.

  • Crystallization (Optional): For single crystals, do not stir. Layer the ethanol solution over the water solution in a narrow tube and allow diffusion for 3 days.

  • Isolation: Filter the white solid, wash with cold ethanol, and dry at 60°C.

Validation:

  • Irradiate the solid with a standard UV lamp (254 nm or 365 nm).

  • Result: Bright red emission indicates successful sensitization of the Eu(III) ion by the thiophene ligand.

Characterization & QC Workflow

To verify the incorporation of the thiophene ligand and the nature of the defects, follow this logic flow:

ValidationWorkflow Sample Synthesized MOF PXRD PXRD Analysis Sample->PXRD NMR 1H NMR (Digestion) Sample->NMR TGA TGA Analysis Sample->TGA Decision1 Crystalline? PXRD->Decision1 Decision2 Thiophene:Linker Ratio NMR->Decision2 Result_Defect Defect Concentration Calculated Decision1->Result_Defect Yes (Broad peaks = Small size) Result_Fail Amorphous/Phase Impure (Adjust Modulator) Decision1->Result_Fail No Decision2->Result_Defect Calculate Modulator Incorporation

Figure 2: Quality Control workflow for modulated MOFs.

NMR Digestion Protocol
  • Take 10 mg of the dried MOF.

  • Add 600

    
     DMSO-
    
    
    
    and 20
    
    
    HF (48%). (Caution: HF is toxic/corrosive) .
  • Sonicate until the MOF is fully dissolved.

  • Analyze by

    
     NMR.[1]
    
  • Calculation: Integrate the Thiophene protons (multiplets ~7.0–7.8 ppm) vs. the Terephthalate protons (singlet ~8.0 ppm). This ratio quantifies the defect density.

Safety & Handling

  • Sodium Thiophene-2-carboxylate: Generally low toxicity but can cause skin/eye irritation. Avoid inhalation of dust.[2]

  • Hydrofluoric Acid (HF): Used in NMR digestion. Extreme Hazard. Use calcium gluconate gel as a safety precaution. Handle only in a fume hood with proper PPE.

References

  • Sigma-Aldrich. Sodium thiophene-2-carboxylate Safety Data Sheet (SDS).Link

  • Schaate, A., et al. (2011).[3] "Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Macro." Chemistry – A European Journal.[3] Link

  • Gutov, O. V., et al. (2014). "Water-Stable Zirconium-Based Metal-Organic Frameworks." Inorganic Chemistry. Link

  • Sun, Y., et al. (2017). "Luminescent Lanthanide Metal-Organic Frameworks for Sensing." Journal of Luminescence.
  • Fisher Scientific. 2-Thiophenecarboxylic acid Safety Data Sheet.Link

Sources

Application Note: Decarboxylative Cross-Coupling of Sodium Thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the methodology for utilizing sodium thiophene-2-carboxylate as a stable, solid surrogate for organometallic reagents (e.g., thienyl lithium or thienyl zinc) in the synthesis of 2-arylthiophenes.[1] Unlike traditional Suzuki or Stille couplings, which require pre-functionalized organoboron or organotin reagents, this decarboxylative protocol utilizes the extrusion of CO₂ to generate the reactive nucleophile in situ.[1]

This approach offers significant advantages in drug development :

  • Stability: Sodium thiophene-2-carboxylate is bench-stable, non-hygroscopic, and has an indefinite shelf life compared to moisture-sensitive organometallics.[1]

  • Atom Economy: The only byproducts are non-toxic sodium halides and CO₂.[1]

  • Regiospecificity: The coupling occurs strictly at the C2 position, defined by the carboxylate attachment, avoiding the regio-isomeric mixtures common in direct C-H arylation.[1]

Mechanistic Principles

The reaction proceeds via a bimetallic Pd/Cu synergistic catalytic cycle .[1] The critical feature is the copper-mediated decarboxylation, which transfers the thienyl moiety to the palladium cycle.[1]

The Dual Catalytic Cycle[1]
  • Copper Cycle (Decarboxylation): The sodium thiophene-2-carboxylate undergoes salt metathesis with a Copper(I) halide (L-Cu-I) to form a Copper(I) carboxylate. Thermal extrusion of CO₂ generates the thienyl-copper(I) intermediate.

  • Palladium Cycle (Cross-Coupling): Simultaneously, a Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form an Ar-Pd(II)-X species.[2]

  • Transmetallation: The thienyl group transfers from Copper to Palladium.[1]

  • Reductive Elimination: The C-C bond is formed, releasing the 2-arylthiophene product and regenerating Pd(0).[1]

Pathway Diagram

DecarboxylativeCoupling cluster_Cu Copper Cycle (Decarboxylation) cluster_Pd Palladium Cycle (Coupling) Cu_I L-Cu-I Cu_OOC L-Cu-OOC-Th Cu_I->Cu_OOC - NaI Cu_Th L-Cu-Thienyl Cu_OOC->Cu_Th Decarboxylation (Rate Limiting) Cu_Th->Cu_I Transmetallation CO2 CO2↑ Cu_Th->CO2 Na_Salt Na-OOC-Th (Substrate) Na_Salt->Cu_OOC Pd_0 Pd(0)-L Pd_II Ar-Pd(II)-X Pd_0->Pd_II Oxidative Addition Pd_Complex Ar-Pd(II)-Th Pd_II->Pd_Complex Transmetallation (+ Cu-Th) Pd_Complex->Pd_0 Reductive Elimination Product Ar-Th (Product) Pd_Complex->Product Ar_X Ar-X (Electrophile) Ar_X->Pd_II

Caption: Synergistic Pd/Cu catalytic cycle. The thienyl nucleophile is generated in situ via copper-mediated decarboxylation.

Experimental Protocol

Materials & Reagents[1][3][4]
  • Substrate: Sodium thiophene-2-carboxylate (CAS: 25112-68-9).[3][4][5] Note: If starting from the acid, add 1.0 equiv NaOH.[1]

  • Electrophile: Aryl Bromide (Ar-Br) or Aryl Iodide (Ar-I). Aryl chlorides require specialized ligands (e.g., XPhos).[1]

  • Catalyst (Pd): PdI₂ (1-2 mol%) or Pd(acac)₂.

  • Co-Catalyst (Cu): CuI (10-20 mol%).

  • Ligand: 1,10-Phenanthroline (10-20 mol%).[1] Crucial for stabilizing the Cu-intermediate.

  • Solvent: NMP (N-Methyl-2-pyrrolidone) and Quinoline (Mix 1:1 or pure NMP).

  • Water Scavenger: Molecular Sieves (3Å) or azeotropic removal (if using acid/base generation).

Standard Operating Procedure (SOP)

Scale: 1.0 mmol Aryl Halide

  • Setup: Oven-dry a 25 mL Schlenk tube or pressure vial equipped with a magnetic stir bar.

  • Reagent Loading:

    • Add Sodium thiophene-2-carboxylate (180 mg, 1.2 mmol, 1.2 equiv).

    • Add Aryl Halide (1.0 mmol, 1.0 equiv).

    • Add CuI (19 mg, 0.1 mmol, 10 mol%).[1]

    • Add 1,10-Phenanthroline (18 mg, 0.1 mmol, 10 mol%).[1]

    • Add PdI₂ (3.6 mg, 0.01 mmol, 1 mol%).[1]

  • Solvent Addition:

    • Evacuate and backfill with Argon (3x).[1]

    • Inject NMP (3.0 mL) and Quinoline (1.0 mL) under Argon flow.[1]

    • Note: Quinoline acts as a high-boiling base/ligand that promotes decarboxylation.

  • Reaction:

    • Seal the vessel.[1]

    • Heat to 160°C in an oil bath or aluminum block.

    • Stir vigorously for 16 hours (overnight).

  • Work-up:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (20 mL).[1]

    • Filter through a short pad of Celite to remove metal salts.[1]

    • Wash the filtrate with 1M HCl (3 x 15 mL) to remove Quinoline/NMP.[1]

    • Wash with Brine (1 x 20 mL).[1]

    • Dry over Na₂SO₄, filter, and concentrate.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Substrate Scope & Compatibility

The following table summarizes the compatibility of various aryl halides with this protocol, based on literature precedents for decarboxylative couplings.

Electrophile ClassExample SubstrateYield (%)Notes
Electron-Neutral Bromobenzene85-95%Standard conditions.
Electron-Poor 4-Nitrobromobenzene90-98%Highly reactive; faster conversion.
Electron-Rich 4-Bromoanisole70-85%May require longer times or 170°C.
Steric Hindrance 2-Bromotoluene60-75%Ortho-substituents slow oxidative addition.
Heterocycles 3-Bromopyridine65-80%Compatible; N-coordination can inhibit Cu.
Chlorides 4-Chloroacetophenone<10%*Requires XPhos ligand modification.[1]

Troubleshooting & Optimization

Common Failure Modes
  • Low Conversion: Often due to "catalyst poisoning" by water.[1] The decarboxylation step is reversible if protons are present (protodecarboxylation), leading to thiophene (gas) which escapes.[1]

    • Fix: Ensure reagents are dry.[1] Add 3Å Molecular Sieves to the reaction vessel.

  • Homocoupling (Ar-Ar): Occurs if the transmetallation is slow.

    • Fix: Increase the Cu/Pd ratio (e.g., to 20:1) to ensure a steady supply of the thienyl nucleophile.[1]

  • Protodecarboxylation (Ar-H formation): The carboxylate loses CO₂ and gets protonated instead of coupling.

    • Fix: Ensure the solvent is anhydrous.[1] Avoid acidic protons in the substrate.[1]

Optimization for Aryl Chlorides

For less reactive aryl chlorides, the standard phenanthroline system is insufficient.[1]

  • Modification: Add XPhos (2 mol%) to the Pd catalyst.

  • Catalyst: Use Pd(acac)₂ instead of PdI₂.

  • Temp: Increase to 170°C.

References

  • Goossen, L. J., Deng, G., & Levy, L. M. (2006).[1][6][7] Synthesis of Biaryls via Catalytic Decarboxylative Coupling.[1][2][6][7][8] Science, 313(5787), 662–664.[1] Link

  • Goossen, L. J., Rodríguez, N., & Goossen, K. (2008).[1][6][8] Carboxylic Acids as Substrates in Homogeneous Catalysis. Angewandte Chemie International Edition, 47(17), 3100–3120.[1] Link

  • Goossen, L. J., & Rodríguez, N. (2011).[1][6] Decarboxylative coupling reactions: a modern strategy for C–C-bond formation.[1][6][9] Chemical Society Reviews, 40(10), 5030–5048.[1] Link

  • Shang, R., & Liu, L. (2011).[1] Transition Metal-Catalyzed Decarboxylative Cross-Coupling Reactions.[1][2][6][10][11] Science China Chemistry, 54, 1670–1687.[1] Link

Sources

Application Note: Hydrothermal Synthesis of Thiophene-2-Carboxylate Complexes

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the hydrothermal synthesis of metal complexes involving thiophene-2-carboxylate (T2C) and its derivatives. It is designed for researchers in coordination chemistry and drug development, focusing on the structural versatility and biological relevance of the thiophene scaffold.

Introduction & Scope

Thiophene-2-carboxylate (T2C) ligands are critical building blocks in coordination chemistry and medicinal research. The thiophene ring is a bioisostere of benzene, often enhancing the lipophilicity and metabolic stability of pharmaceutical candidates. In material science, T2C and its dicarboxylate analog (2,5-thiophenedicarboxylate, TDC) are extensively used to construct Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) with luminescent, magnetic, and antibacterial properties.

Why Hydrothermal Synthesis? Unlike room-temperature diffusion, hydrothermal synthesis utilizes high temperature and pressure to:

  • Enhance Solubility: Dissolve poorly soluble polymeric precursors or metal oxides.

  • Promote Crystallinity: Enable the growth of single crystals suitable for X-ray diffraction (SXRD).

  • Access Metastable Phases: Stabilize unique coordination geometries (e.g., high-coordination number Lanthanide clusters) that are inaccessible under standard conditions.

Chemical Principles & Ligand Behavior

Ligand Binding Modes: The carboxylate group (


) of T2C exhibits versatile binding modes, driven by the metal's ionic radius and the pH of the reaction medium.
  • Monodentate (

    
    ):  Common with transition metals (Cu, Zn) in the presence of bulky auxiliary ligands.
    
  • Chelating (

    
    ):  Forms stable 4-membered rings, often seen with Lanthanides.
    
  • Bridging (

    
    -
    
    
    
    ):
    Facilitates the formation of 1D chains or 2D sheets (MOF construction).

The "Thiophene Effect": The sulfur atom in the thiophene ring is generally non-coordinating in carboxylate complexes due to the hard-soft mismatch with oxophilic metals (Ln


, Zn

). However, the aromatic system participates in

stacking interactions, which are critical for stabilizing the supramolecular architecture and enhancing biological efficacy (e.g., DNA intercalation).

PART 3: Visualization of Synthesis Workflow

HydrothermalWorkflow Start Precursor Preparation Mix Stoichiometric Mixing (Metal Salt + T2C Ligand) Start->Mix Dissolve in H2O/EtOH pH pH Adjustment (Deprotonation Step) Mix->pH Target pH 5-7 Add Add Auxiliary Ligand (e.g., Phenanthroline/Imidazole) pH->Add Optional: For Mixed Ligand Complexes Seal Seal in Teflon-lined Autoclave Add->Seal Fill factor 50-70% Heat Hydrothermal Treatment (120-160°C, 24-72h) Seal->Heat Cool Controlled Cooling (Rate: 2-5°C/h) Heat->Cool Critical for Crystallization Wash Filtration & Washing (Water/Ethanol) Cool->Wash End Crystalline Product (Characterization) Wash->End

Figure 1: Generalized workflow for the hydrothermal synthesis of thiophene-2-carboxylate metal complexes.

PART 4: Experimental Protocols

Protocol A: Transition Metal Mixed-Ligand Complexes (Bioactive Focus)

Target: Synthesis of


 (M = Cu, Co, Cd; im = imidazole).
Application:  Antibacterial screening, structural modeling.

Materials:

  • Metal Salt:

    
     or 
    
    
    
    (1.0 mmol)
  • Ligand A: Thiophene-2-carboxylic acid (TCA) (2.0 mmol)

  • Ligand B: Imidazole (2.0 mmol)

  • Solvent: Deionized Water (15 mL) / Ethanol (5 mL)

  • Base:

    
     (0.1 M solution)
    

Procedure:

  • Dissolution: Dissolve 2.0 mmol (0.256 g) of TCA in 10 mL of ethanol/water (1:1 v/v).

  • Deprotonation: Slowly add 0.1 M NaOH dropwise under stirring until pH reaches ~6.5–7.0. Note: This ensures the carboxylate is available for coordination.

  • Metal Addition: Add 1.0 mmol of the metal salt dissolved in 5 mL water. A precipitate may form immediately.

  • Auxiliary Ligand: Add 2.0 mmol (0.136 g) of imidazole. Stir for 30 minutes.

  • Hydrothermal Treatment: Transfer the suspension to a 25 mL Teflon-lined stainless steel autoclave.

    • Fill Factor: Ensure the volume is ~60-70% of the liner capacity.

    • Temperature: Heat to 140°C .

    • Duration: Hold for 72 hours .

  • Cooling: Cool to room temperature at a rate of 5°C/h . Slow cooling is essential for obtaining X-ray quality block crystals.

  • Isolation: Filter the resulting crystals, wash with cold ethanol (3 x 5 mL), and dry in air.

Expected Outcome:

  • Cu(II): Blue/Green block crystals.

  • Co(II): Pink/Red prisms.

  • Structure: Mononuclear or dinuclear complexes where T2C acts as a monodentate ligand, stabilized by hydrogen bonding from imidazole.

Protocol B: Lanthanide Coordination Polymers (Luminescence Focus)

Target: Synthesis of


 (Ln = Eu, Tb).
Note:  This protocol uses Thiophene-2,5-dicarboxylate (TDC) , the standard for Ln-MOFs, as mono-T2C rarely forms stable 3D frameworks with Lanthanides.

Materials:

  • Metal Salt:

    
     or 
    
    
    
    (0.2 mmol)
  • Ligand: 2,5-Thiophenedicarboxylic acid (

    
    ) (0.3 mmol)
    
  • Solvent: DMF (5 mL) / Water (5 mL)

  • Modulator: None required, but pH adjustment to 5.0 is recommended.

Procedure:

  • Mixing: Combine 0.2 mmol of Ln-nitrate and 0.3 mmol of

    
     in a 20 mL glass vial.
    
  • Solvent Addition: Add 10 mL of a DMF:Water (1:1) mixture. Sonicate for 10 minutes to ensure dispersion.

  • Thermal Reaction: Transfer to a Teflon-lined autoclave.

    • Temperature: Heat to 160°C .

    • Duration: 3 days (72 hours) .

  • Cooling: Cool naturally to room temperature over 24 hours.

  • Harvesting: Collect the colorless (Tb) or pale yellow (Eu) crystals by filtration. Wash with DMF followed by acetone.

Characterization Check:

  • Eu-Complex: Should exhibit intense red luminescence (

    
     nm) under UV light (254/365 nm).
    
  • Tb-Complex: Should exhibit bright green luminescence (

    
     nm).
    

PART 5: Critical Parameters & Troubleshooting

ParameterOptimal RangeEffect of Deviation
pH 5.0 – 7.0< 5: Ligand remains protonated; no coordination.> 8: Metal hydroxides (

) precipitate preferentially.
Fill Factor 50% – 70%< 40: Insufficient pressure; solvent may boil off.> 80: Dangerous pressure buildup; risk of rupture.
Cooling Rate 2 – 5°C/hourFast Cooling: Microcrystalline powder (bad for SXRD).Slow Cooling: Large, high-quality single crystals.
Solvent Ratio Water/Ethanol or DMFPure Water: Poor solubility for organic ligands.Pure Organic: Metal salts may not dissolve fully. Mixed systems work best.

Expert Insight - Desulfurization Risk: When working with thio-carboxylates (e.g., thiophene-2-thiocarboxylate) or under extreme hydrothermal conditions (>200°C), Cu(II) ions can catalyze desulfurization, converting the ligand into a simple carboxylate or sulfide. For standard T2C protocols at 140°C, the thiophene ring is stable.

PART 6: References

  • Tas, M. et al. (2014). "Structural elucidation of novel mixed ligand complexes of 2-thiophene carboxylic acid [M(TCA)2(H2O)x(im)2]". Journal of Coordination Chemistry.

  • Zhan, C. H. et al. (2012).[1] "Lanthanide-thiophene-2,5-dicarboxylate frameworks: ionothermal synthesis, helical structures, photoluminescent properties". Inorganic Chemistry.

  • Sun, Y. et al. (2016). "Lanthanide-based entangled coordination polymers connected by thiophene-2,5-dicarboxylate". CrystEngComm.

  • BenchChem. "Applications of Thiophene Derivatives in Medicinal Chemistry". BenchChem Application Notes.

  • Singh, S. et al. (2012). "Studies of synthesis, structural features of Cu(I) thiophene-2-thiocarboxylates". Dalton Transactions.

Sources

Application Notes and Protocols for the Synthesis of Coordination Polymers Using Sodium Thiophene-2-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Heterocyclic Chemistry and Crystal Engineering

The field of coordination polymers (CPs) and metal-organic frameworks (MOFs) has witnessed exponential growth, driven by the ability to design and synthesize crystalline materials with tunable structures and functions. The rational selection of organic ligands is paramount in this endeavor, as they dictate the dimensionality, topology, and ultimately, the physicochemical properties of the resulting framework. Among the vast library of organic linkers, heterocyclic carboxylates have emerged as particularly versatile building blocks.

This guide focuses on sodium thiophene-2-carboxylate , a ligand that combines the coordination versatility of a carboxylate group with the unique electronic and structural features of a thiophene ring. The presence of the sulfur heteroatom introduces specific electronic properties and can influence host-guest interactions within the final material.[1] This document serves as a comprehensive technical resource for researchers, materials scientists, and professionals in drug development, providing both foundational knowledge and actionable protocols for the synthesis of novel coordination polymers using this promising ligand.

PART 1: The Ligand: Understanding Thiophene-2-Carboxylate

Thiophene-2-carboxylic acid (or its sodium salt) is an aromatic heterocyclic compound.[2] Its utility in coordination polymer synthesis stems from several key features:

  • Coordination Versatility: The carboxylate group is a versatile functional group that can adopt various coordination modes (monodentate, bidentate chelating, bidentate bridging), leading to a rich structural diversity in the resulting CPs.[3]

  • Structural Rigidity: The five-membered thiophene ring provides a rigid backbone, which is crucial for the formation of predictable and robust porous frameworks.

  • Electronic Properties: The sulfur atom in the thiophene ring imparts unique electronic characteristics. It can act as a site for specific interactions and can influence the photoluminescent or catalytic properties of the final material.[1][4] The polarizable sulfur atoms have been shown to enhance host-guest interactions, which can improve gas adsorption capacity and selectivity in the resulting MOFs.[1]

  • Functionalizability: The thiophene ring can be further functionalized, allowing for the fine-tuning of the ligand's properties and the introduction of additional functionalities into the coordination polymer.[5][6][7]

The use of sodium thiophene-2-carboxylate offers a practical advantage over its acidic form by eliminating the need for an added base to deprotonate the carboxylic acid, simplifying the reaction setup.

PART 2: Synthetic Strategies for Thiophene-2-Carboxylate Coordination Polymers

The synthesis of coordination polymers is a process of self-assembly where metal ions and organic ligands connect to form an extended network. The final structure is highly sensitive to the reaction conditions. Hydrothermal and solvothermal methods are the most common and effective techniques for growing high-quality single crystals of CPs.[8][9][10][11]

The Rationale Behind Hydrothermal and Solvothermal Synthesis

These methods involve heating the reactants in a sealed vessel (a Teflon-lined stainless steel autoclave) at temperatures above the boiling point of the solvent.

  • Increased Solubility: The elevated temperature and pressure increase the solubility of the reactants, facilitating the dissolution and subsequent crystallization process.

  • Crystal Quality: The slow cooling process allows for the gradual formation of well-ordered, crystalline structures, which are essential for structural determination and property analysis.

  • Kinetic vs. Thermodynamic Control: By tuning the temperature, reaction time, and solvent system, one can influence whether the reaction yields the kinetically or thermodynamically favored product, allowing for the isolation of different structural isomers or polymorphs.

  • In Situ Ligand Formation: In some cases, the high-temperature conditions of solvothermal synthesis can induce in situ reactions, such as the cleavage of disulfide bonds to generate thiol-based ligands.[12]

The choice of solvent is critical. Water is used in hydrothermal synthesis, while organic solvents or solvent mixtures (e.g., DMF, ethanol, methanol, acetonitrile) are used in solvothermal synthesis.[13][14][15] The solvent can influence the coordination geometry of the metal ion and can sometimes be incorporated into the final structure as a guest molecule or a coordinated ligand.

General Synthetic Workflow

The synthesis of a coordination polymer using sodium thiophene-2-carboxylate typically follows a self-assembly process under hydrothermal or solvothermal conditions. The workflow involves the combination of a metal salt, the organic ligand, and often a co-ligand in a suitable solvent system, followed by heating to induce crystallization.

G cluster_prep Reactant Preparation cluster_reaction Self-Assembly Reaction cluster_isolation Product Isolation & Analysis Metal_Salt Metal Salt (e.g., Zn(NO3)2, CoCl2, Ln(NO3)3) Mixing Combine Reactants in Teflon-lined Autoclave Metal_Salt->Mixing Ligand Sodium Thiophene-2-Carboxylate Ligand->Mixing Co_Ligand Ancillary Ligand (Optional) (e.g., N-donor ligands) Co_Ligand->Mixing Solvent Solvent System (e.g., H2O, DMF, EtOH) Solvent->Mixing Heating Hydrothermal/Solvothermal Heating (100-180 °C) Mixing->Heating Seal Vessel Cooling Slow Cooling (to Room Temperature) Heating->Cooling Controlled Rate Filtration Filtration & Washing Cooling->Filtration Crystal Formation Drying Drying Filtration->Drying Characterization Characterization (XRD, TGA, IR, etc.) Drying->Characterization

Caption: General workflow for coordination polymer synthesis.

PART 3: Experimental Protocols

The following protocols are representative examples derived from established literature. Researchers should consider these as starting points, as optimal conditions may vary depending on the specific metal ion and desired outcome.

Protocol 1: Hydrothermal Synthesis of a Zinc(II) Coordination Polymer

This protocol is adapted from the synthesis of zinc-based CPs using thiophene-dicarboxylates, which follows similar principles.[8][16]

Objective: To synthesize a one-dimensional zinc(II) coordination polymer.

Materials:

  • Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)

  • Sodium thiophene-2-carboxylate (or thiophene-2,5-dicarboxylic acid)

  • Deionized water

Procedure:

  • In a 20 mL glass vial, combine zinc acetate dihydrate (0.1 mmol) and sodium thiophene-2-carboxylate (0.1 mmol).

  • Add 8 mL of deionized water to the vial.

  • Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

  • Transfer the mixture to a 25 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at 160 °C (433 K) for 72-96 hours.[8]

  • After the heating period, turn off the oven and allow the autoclave to cool slowly to room temperature over 24 hours.

  • Open the autoclave and collect the resulting colorless crystals by filtration.

  • Wash the crystals with deionized water and ethanol to remove any unreacted starting materials.

  • Dry the crystals in air.

Protocol 2: Solvothermal Synthesis of a Lanthanide(III) Coordination Polymer with a Co-ligand

Lanthanide-based CPs often exhibit interesting luminescent and magnetic properties.[14][17][18] The use of a co-ligand, such as 1,10-phenanthroline, can influence the final structure and properties.[19]

Objective: To synthesize a lanthanide coordination polymer with potential luminescent properties.

Materials:

  • A lanthanide nitrate hydrate (e.g., Tb(NO₃)₃·6H₂O, Eu(NO₃)₃·6H₂O)

  • Sodium thiophene-2-carboxylate (or thiophene-2,5-dicarboxylic acid)

  • 1,10-Phenanthroline (1,10-Phen)

  • N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMA)

  • Deionized water

Procedure:

  • Combine the lanthanide nitrate (0.4 mmol), sodium thiophene-2-carboxylate (0.6 mmol, 1.5 equiv.), and 1,10-phenanthroline (0.4 mmol, 1 equiv.) in a 20 mL glass vial.[19]

  • Add a solvent mixture, for example, 10 mL of a DMA-water or DMF-water solution (1:2 v/v).[19]

  • Stir the mixture for 30 minutes.

  • Transfer the suspension to a 25 mL Teflon-lined autoclave.

  • Seal the autoclave and place it in a programmable oven. Heat to 140-160 °C for 72 hours.[19][20]

  • Allow the autoclave to cool to room temperature at a slow, controlled rate (e.g., 5 °C/hour).

  • Isolate the crystalline product by filtration.

  • Wash the product with the mother liquor (the solvent mixture) and then with ethanol.

  • Dry the product at room temperature.

Table 1: Representative Synthesis Conditions
Metal IonLigand SystemSolvent SystemTemp (°C)Time (h)Resulting DimensionalityReference
Zn(II)Thiophene-2,5-dicarboxylic acidWater160961D Chain -> 3D Supramolecular[8][16]
Cd(II)Thiophene-2,5-dicarboxylic acidWater160961D Chain -> 3D Supramolecular[21]
Ln(III)Thiophene-2,5-dicarboxylic acidDMF/H₂O160723D Porous Framework[14]
Ln(III)Thiophene-2,5-dicarboxylic acid + 1,10-PhenDMA/H₂O160721D or 3D Frameworks[19]
Ni(II)Thiophene-2,5-dicarboxylic acid + 1,10-PhenWater140723D Framework[20]
Co(II)Thiophene-2,5-dicarboxylic acidWater180721D Chains[22]

PART 4: Characterization of Thiophene-2-Carboxylate CPs

A thorough characterization is essential to confirm the structure, purity, and properties of the synthesized materials.

G cluster_char Characterization Techniques CP Synthesized Coordination Polymer XRD Single-Crystal XRD (SC-XRD) Determines precise 3D atomic structure, bond lengths, and angles. CP->XRD Structural Elucidation PXRD Powder XRD (PXRD) Confirms phase purity of the bulk sample and matches with simulated SC-XRD pattern. CP->PXRD Purity Check TGA Thermogravimetric Analysis (TGA) Evaluates thermal stability and solvent content. CP->TGA Stability Analysis IR Infrared Spectroscopy (IR) Confirms the coordination of the carboxylate group to the metal ion (shift in C=O stretching frequency). CP->IR Functional Group Analysis LUM Luminescence Spectroscopy Investigates photoluminescent properties (emission/excitation spectra) for sensing applications. CP->LUM Property Measurement MAG Magnetic Susceptibility Measures magnetic properties, especially for polymers with paramagnetic metal ions (e.g., Co(II), Ln(III)). CP->MAG Property Measurement

Caption: Key characterization methods for coordination polymers.

  • Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive technique for determining the precise three-dimensional structure of a crystalline material. It provides information on bond lengths, bond angles, coordination environment of the metal, and the overall network topology.[23]

  • Powder X-ray Diffraction (PXRD): Used to confirm that the bulk synthesized material is the same phase as the single crystal selected for SC-XRD analysis, thus confirming the purity of the product.[24]

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability of the coordination polymer and to determine the amount of solvent molecules present in the crystal lattice.[13]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the carboxylate ligand to the metal center. Upon coordination, the characteristic stretching frequency of the C=O bond in the carboxylate group shifts compared to the free ligand.[25]

  • Luminescence Spectroscopy: For CPs containing luminescent metal ions (like Eu³⁺, Tb³⁺) or ligands, fluorescence and phosphorescence spectroscopy are used to study their light-emitting properties. These materials can be explored as sensors, where the luminescence intensity changes upon interaction with specific analytes.[1][5][13]

PART 5: Applications and Future Directions

Coordination polymers derived from thiophene-2-carboxylate and its analogues have demonstrated a range of promising applications, primarily leveraging the unique properties of the thiophene moiety and the structural versatility of the frameworks.

Luminescence Sensing

One of the most explored applications is in the field of chemical sensing. The inherent luminescence of some lanthanide-based or zinc-based CPs can be "quenched" or enhanced in the presence of specific analytes.[1] This makes them highly sensitive and selective detectors.

  • Detection of Pollutants: Thiophene-based MOFs have been shown to be efficient luminescent sensors for environmental contaminants such as heavy metal ions (Hg²⁺, Cu²⁺) and certain anions (Cr(VI)).[5][6]

  • Sensing of Organic Molecules: These materials can also detect small organic molecules. For instance, a terbium-based framework showed a distinct luminescence quenching response to cinnamaldehyde and quinoline.[1]

Catalysis

The porous nature and the presence of accessible metal sites make CPs and MOFs attractive candidates for heterogeneous catalysis.[3][26] While this is a developing area for thiophene-2-carboxylate CPs, related carboxylate-based frameworks have shown high activity and reusability in various organic reactions, such as Knoevenagel condensations.[9]

Magnetic Materials

When paramagnetic metal ions like Co(II), Mn(II), or certain lanthanides are used as nodes, the resulting coordination polymers can exhibit interesting magnetic properties.[24][27] The thiophene-carboxylate ligand can mediate magnetic exchange interactions between metal centers, leading to behaviors such as weak ferromagnetism or antiferromagnetism.[22][27]

Future Outlook

The use of sodium thiophene-2-carboxylate in coordination polymer synthesis remains a fertile ground for discovery. Future research will likely focus on:

  • Multifunctional Materials: Designing frameworks that combine multiple properties, such as luminescence and magnetism, or porosity and catalytic activity.

  • Post-Synthetic Modification: Modifying the thiophene ring after the framework has been synthesized to introduce new functionalities.

  • Advanced Applications: Exploring applications in drug delivery, gas separation, and the development of electronic devices.

References

  • Synthesis and structural characterization of a new polymeric zinc(II) complex with thiophene-2-carboxylic acid: Journal of Coordination Chemistry - Taylor & Francis Online. (2010). Available at: [Link]

  • Structural diversity and luminescence properties of coordination polymers based on mixed ligands, 2,5-bis(imidazol-1-yl)thiophene (thim2) and aromatic multicarboxylates - CrystEngComm (RSC Publishing). Available at: [Link]

  • Structures and Luminescent Properties of Rare-Earth Metal–Organic Framework Series with Thieno[3,2b]thiophene-2,5-dicarboxylate - MDPI. (2022). Available at: [Link]

  • Luminescent and Magnetic Properties of Lanthanide-Thiophene-2,5-dicarboxylate Hybrid Materials - ResearchGate. Available at: [Link]

  • Metal–Organic Frameworks Constructed from a New Thiophene-Functionalized Dicarboxylate: Luminescence Sensing and Pesticide Removal | ACS Applied Materials & Interfaces. (2016). Available at: [Link]

  • Metal-Organic Frameworks Constructed from a New Thiophene-Functionalized Dicarboxylate: Luminescence Sensing and Pesticide Removal - PubMed. (2017). Available at: [Link]

  • Metal–Organic Frameworks Constructed from a New Thiophene-Functionalized Dicarboxylate: Luminescence Sensing and Pesticide Removal - ACS Applied Materials & Interfaces - Figshare. (2016). Available at: [Link]

  • Solvothermal synthesis, crystal structure, and properties of lanthanide-organic frameworks based on thiophene-2,5-dicarboxylic acid - Dalton Transactions (RSC Publishing). Available at: [Link]

  • Structure and Magnetic Properties of a New Cobalt(II) Thiophenedicarboxylate Coordination Polymer Showing Unprecedented Coordination | Request PDF - ResearchGate. (2025). Available at: [Link]

  • Hydrothermal Synthesis and Crystal Structure of Thiophene-2,5-dicarboxylate Zinc(II) | Asian Journal of Chemistry. (2014). Available at: [Link]

  • Lanthanide-Thiophene-2,5-dicarboxylate Frameworks: Ionothermal Synthesis, Helical Structures, Photoluminescent Properties, and Single-Crystal-to-Single-Crystal Guest Exchange | Inorganic Chemistry - ACS Publications. (2011). Available at: [Link]

  • Metal-directed thiophene-carboxylate-based nickel(II) complexes as multifunctional electrochemical and fluorescent sensors for detecting different analytes | Request PDF - ResearchGate. (2021). Available at: [Link]

  • Influence of metal coordination and co-ligands on the magnetic properties of 1D Co(NCS)2 coordination polymers - michael böhme. (2016). Available at: [Link]

  • Synthesis, structure and luminescent sensing behaviour of a thieno[3,4-b]thiophene-based coordination polymer - ResearchGate. Available at: [Link]

  • Roles of Water Molecules in the Structures and Magnetic Properties of Coordination Polymers with a Dicarboxylate Ligand - MDPI. (2025). Available at: [Link]

  • Hydrothermal Synthesis and Crystal Structure of Thiophene-2,5-dicarboxylate Zinc(II) - Asian Journal of Chemistry. (2014). Available at: [Link]

  • CN107698625B - Synthesis and application of metal organic framework compound constructed based on thiophene-2, 5-dicarboxylic acid and phenanthroline - Google Patents.
  • Dual-Ligand Strategy Employing Rigid 2,5-Thiophenedicarboxylate and 1,10-Phenanthroline as Coligands for Solvothermal Synthesis of Eight Lanthanide(III) Coordination Polymers - PMC. (2022). Available at: [Link]

  • Coordination Polymers Assembled from Flexible Tricarboxylate Linkers: Hydrothermal Synthesis, Structural Diversity, and Catalytic Features - PubMed. (2026). Available at: [Link]

  • Polymorphism and Structural Variety in Sn(II) Carboxylate Coordination Polymers Revealed from Structure Solution of Microcrystals - PMC. Available at: [Link]

  • Synthesis and Characterization of Two New Mn(II) Coordination Polymers Containing Different Metal-Carboxylate Chain Motifs - Taylor & Francis Group - Figshare. (2016). Available at: [Link]

  • Thiophene-2-carboxylic acid - Wikipedia. Available at: [Link]

  • (PDF) Coordination Polymers of Ni(II) with Thiophene Ligands: Synthesis, Structures, and Magnetic Properties - ResearchGate. (2025). Available at: [Link]

  • Hydrothermal Synthesis, Structural Variations, and Catalytic Applications of Self‐Assembled Coordination Polymers From a Novel Aminodicarboxylate Linker - Shi - 2025 - Applied Organometallic Chemistry - Wiley Online Library. (2025). Available at: [Link]

  • Solvothermal Synthesis of a Stable Coordination Polymer with Copper-I-Copper-II Dimer Units: [Cu4 - Controlled Radical Polymerization. Available at: https://www.researchgate.net/publication/231362085_Solvothermal_Synthesis_of_a_Stable_Coordination_Polymer_with_Copper-I-Copper-II_Dimer_Units_Cu414-C6H4COO2344'-bipy2n
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC. (2023). Available at: [Link]

  • Solvothermal in Situ Ligand Synthesis through Disulfide Cleavage: 3D (3,4) - California State University, Long Beach. Available at: [Link]

  • Hydrothermal synthesis and crystal structure of four lead(II) coordination polymers with a carboxylate functionalized imidazophenanthroline derivative ligand | Article Information | J-GLOBAL. Available at: [Link]

  • Thiophene-embedded conjugated microporous polymers for photocatalysis - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Zinc(II) Carboxylate Coordination Polymers with Versatile Applications - MDPI. (2023). Available at: [Link]

  • An Overview of Various Applications of Cadmium Carboxylate Coordination Polymers - PMC. Available at: [Link]

  • SYNTHESIS AND STRUCTURES OF COORDINATION POLYMERS BASED ON A BRIDGING LIGAND WITH THE THIENOTHIOPHENE BACKBONE | Request PDF - ResearchGate. (2025). Available at: [Link]

  • Generation of Sodium-Thiophene Species with Metal Amide-Free Approach Toward Polythiophene Synthesis by Cross-Coupling Polymerization - Kobe University. (2022). Available at: [Link]

  • Hydrothermal Synthesis and Crystal Structure of Thiophene-2,5-dicarboxylate Cadmium(II) - Asian Journal of Chemistry. (2015). Available at: [Link]

  • SYNTHESIS AND STRUCTURES OF COORDINATION POLYMERS BASED ON A BRIDGING LIGAND WITH THE THIENOTHIOPHENE BACKBONE | Sciact - научная деятельность. (2022). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Sodium Thiophene-2-carboxylate Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Issues of Sodium Thiophene-2-carboxylate in DMSO Ticket ID: #SOL-NaTC-001 Support Level: Senior Application Scientist Last Updated: February 20, 2026

Executive Summary: The "Ionic Conflict"

User Query: "Why won't sodium thiophene-2-carboxylate dissolve in my anhydrous DMSO, even with vortexing?"

Technical Root Cause: The fundamental issue is a thermodynamic conflict between the solute and solvent. Sodium thiophene-2-carboxylate is an ionic lattice held together by strong electrostatic forces. Dimethyl sulfoxide (DMSO) is a polar aprotic solvent. While DMSO is excellent at solvating polar organic molecules and anions (via its sulfur atom), it is notoriously poor at solvating small, hard cations like Sodium (


).

Without a proton donor (like water) to solvate the


 ion, the lattice energy of the solid salt exceeds the solvation energy provided by the DMSO, resulting in suspension or precipitation.

Troubleshooting Modules (Step-by-Step)

Module A: Physical Dissolution Protocols (Level 1)

Attempt these steps first if your application requires strict anhydrous conditions.

Q: What are the safe limits for heating this mixture? A: You can apply heat, but you must respect the thermal decomposition limits of DMSO.

  • Sonication: Sonicate the suspension at 40–50°C for 20 minutes. Ultrasonic energy helps break particle agglomerates, increasing surface area for solvation.

  • Thermal Cycling: Heat the solution to 60°C (do not exceed 80°C to prevent DMSO degradation into sulfides) while stirring.

  • The "Crashing" Risk: Be aware that even if it dissolves at 60°C, it may re-crystallize upon cooling to room temperature.

Module B: Solvent Engineering (Level 2 - Recommended)

Use this if your downstream application can tolerate trace moisture.

Q: Can I add water to help it dissolve? A: Yes, this is the most effective fix. The "Aqua-Spike" method works by providing a hydration sphere for the sodium ion.

ParameterProtocolMechanism
Co-solvent Deionized Water (

)
Solvates

cation
Ratio 1% to 5% (v/v)Breaks ionic lattice
Procedure Pre-dissolve salt in min. volume of water, then dilute with DMSO.[1]Prevents "shock" precipitation

Critical Note: If using this for biological assays, ensure your controls include the same % water to account for vehicle effects.

Module C: Chemical Workarounds (Level 3 - "The Nuclear Option")

Use this if the salt form is not strictly required for the reaction mechanism.

Q: I need high concentration (>100 mM) and it just won't stay in solution. What now? A: You have two chemical alternatives:

  • Acidification (In-Situ Conversion):

    • Add equimolar HCl (anhydrous in dioxane or aqueous).

    • Result: Converts Sodium Thiophene-2-carboxylate

      
      Thiophene-2-carboxylic acid  + NaCl.
      
    • Benefit: The free acid is highly soluble in DMSO.

    • Drawback: You generate NaCl precipitate (which can be filtered off) and change the pH.

  • Chelation (The "Crown" Trick):

    • Add 15-Crown-5 ether (1:1 molar equivalent to the sodium salt).

    • Mechanism:[2] 15-Crown-5 specifically encapsulates the

      
       ion, effectively wrapping it in a lipophilic "coat." This allows the salt to dissolve readily in organic solvents like DMSO.
      
    • Cost: Expensive and adds a new chemical species to your screen.

Decision Matrix: Troubleshooting Workflow

SolubilityWorkflow Start Start: NaTC Salt + DMSO CheckConc Check Target Concentration (< 50 mM?) Start->CheckConc Physical Apply Heat (60°C) & Sonication (20 min) CheckConc->Physical IsClear Is Solution Clear? Physical->IsClear Success Proceed to Experiment IsClear->Success Yes WaterTol Can Assay Tolerate 1-5% Water? IsClear->WaterTol No AquaSpike Add 2-5% dH2O (The 'Aqua-Spike') WaterTol->AquaSpike Yes CrownEther Add 15-Crown-5 Ether (Equimolar) WaterTol->CrownEther No (Strict Anhydrous) AquaSpike->IsClear CrownEther->IsClear Acidify Convert to Free Acid (Add HCl) CrownEther->Acidify Still Fails

Figure 1: Logical decision tree for solubilizing sodium salts in aprotic solvents.

Frequently Asked Questions (FAQs)

Q: My DMSO stock solution froze in the fridge, and now there are crystals. Is it ruined? A: Not necessarily. DMSO freezes at 18.5°C . Upon thawing, the salt likely "crashed out" due to the supersaturation effect during the phase change.

  • Fix: Heat to 37°C and vortex vigorously. If solids persist, the salt may have formed a stable hydrate or polymorph that is less soluble. You may need to add the "Aqua-Spike" (see Module B) to redissolve it.

Q: Why does the solution turn slightly yellow upon heating? A: This indicates minor thermal decomposition of the thiophene ring or the DMSO itself. Thiophene derivatives are sensitive to oxidation.[3]

  • Prevention: Flush the vial with Nitrogen or Argon gas before heating. Keep heating duration under 30 minutes.

Q: Can I use DMSO containing 0.1% TFA (Trifluoroacetic acid)? A: Yes. This essentially performs the "Acidification" method described in Module C. The TFA will protonate the carboxylate, forming the free acid, which is much more soluble. Ensure your downstream protein or cell line can handle the acidity.

References & Grounding

  • Gaylord Chemical Company. (2007).[4][5] Dimethyl Sulfoxide (DMSO) Solubility Data (Bulletin #102B).[5][6] (Provides authoritative data on the solubility of inorganic salts in DMSO and the limitations regarding cations).

  • Crystal Pharmatech. (2026). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. (Discusses salt formation and the thermodynamics of solubility enhancement).

  • National Institutes of Health (NIH) - PubChem. Sodium Thiophene-2-carboxylate (Compound Summary). (Physical properties and chemical identifiers).

  • Fisher Scientific. (2024). Safety Data Sheet: Thiophene-2-carboxylic acid. (Safety and stability data for the parent acid).

Sources

Technical Support Center: Optimizing Recrystallization of Sodium Thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of sodium thiophene-2-carboxylate. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and provide you with the in-depth knowledge required to troubleshoot and optimize your recrystallization experiments. This resource addresses common challenges encountered in the lab, explaining the fundamental principles behind each step to empower you to make informed decisions.

The Challenge of Recrystallizing Ionic Organics

Sodium thiophene-2-carboxylate, as the salt of a carboxylic acid, presents a distinct purification challenge compared to its neutral parent compound, thiophene-2-carboxylic acid[1]. Its ionic nature dramatically increases its polarity, rendering it highly soluble in polar solvents like water and alcohols, but practically insoluble in non-polar organic solvents. The key to successful recrystallization is to identify a solvent or solvent system that exploits a sharp difference in solubility between hot and cold conditions[2].

Solvent Selection: The Foundation of Purity

The choice of solvent is the most critical factor in a successful recrystallization[2]. An ideal solvent should dissolve the solute completely when hot (at its boiling point) but only sparingly at room temperature or below. For sodium thiophene-2-carboxylate, our search focuses on polar solvents.

Table 1: Potential Recrystallization Solvents for Sodium Thiophene-2-carboxylate

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Expected Behavior
Water 10080.1Primary Choice. As a highly polar, protic solvent, water is an excellent starting point. The sodium salt is expected to have high solubility in hot water and significantly lower solubility in cold water.
Ethanol 7824.5Good Secondary Choice. Less polar than water, ethanol may offer a better solubility gradient. It can be used alone or in a mixed system with water.
Methanol 6532.7A viable option, but its lower boiling point provides a smaller temperature range to work with compared to water or ethanol.
Isopropanol 8218.3Lower polarity than ethanol. May be useful if the compound is too soluble in hot ethanol, or as the "poor" solvent in a two-solvent system.
Acetone 5620.7Its low boiling point can be problematic, leading to rapid evaporation and premature crystallization. Use with caution.
Mixed Solvents VariableVariablePowerful Optimization Tool. Systems like Ethanol/Water or Acetone/Water can be finely tuned. The compound is dissolved in a minimal amount of the "good" hot solvent (e.g., water), and the "poor" or "anti-solvent" (e.g., ethanol) is added dropwise until turbidity appears[3][4].

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (e.g., using Water)

This is the preferred method for its simplicity and effectiveness when a suitable single solvent is found[5].

Materials:

  • Crude sodium thiophene-2-carboxylate

  • High-purity water (or other selected solvent)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel, filter paper, and vacuum flask

  • Glass rod

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. In a separate flask, bring the chosen solvent (water) to a boil. Add the boiling solvent to the crude solid in small portions, with continuous stirring and heating, until the solid just dissolves. Causality: Using the minimum amount of hot solvent is crucial for creating a saturated solution, which is necessary for maximizing crystal recovery upon cooling[5][6].

  • Hot Filtration (if necessary): If insoluble impurities (e.g., dust, inorganic salts) are present, perform a hot gravity filtration. This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel[7][8].

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Causality: Slow cooling promotes the formation of large, pure crystals by allowing molecules to selectively incorporate into the growing crystal lattice, excluding impurities[2]. Rapid cooling can trap impurities[9].

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.

  • Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent. Causality: The solvent must be cold to minimize the redissolving of your purified product[3].

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

Recrystallization Workflow Diagram

Recrystallization_Workflow Start Start: Crude Solid AddSolvent Add Minimum Hot Solvent to Dissolve Start->AddSolvent CheckInsoluble Insoluble Impurities? AddSolvent->CheckInsoluble HotFiltration Perform Hot Gravity Filtration CheckInsoluble->HotFiltration Yes CoolSlowly Cool Solution Slowly to Room Temp CheckInsoluble->CoolSlowly No HotFiltration->CoolSlowly CheckCrystals Crystals Formed? CoolSlowly->CheckCrystals InduceCrystallization Induce Crystallization (Scratch/Seed) CheckCrystals->InduceCrystallization No CoolIceBath Cool in Ice Bath CheckCrystals->CoolIceBath Yes InduceCrystallization->CheckCrystals Collect Collect Crystals via Vacuum Filtration CoolIceBath->Collect Wash Wash with Ice-Cold Solvent Collect->Wash Dry Dry Pure Crystals Wash->Dry End End: Purified Product Dry->End

Caption: General workflow for single-solvent recrystallization.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the recrystallization of sodium thiophene-2-carboxylate.

Q1: My compound won't dissolve, even in a large amount of boiling solvent.

A1: This suggests the chosen solvent is unsuitable. Since sodium thiophene-2-carboxylate is a salt, it should be soluble in polar solvents like water or ethanol[10]. If you are using one of these and it still fails to dissolve, consider the following:

  • Is it the correct compound? Verify the identity of your starting material.

  • Are there significant insoluble impurities? If the bulk of the material dissolves but a stubborn solid remains, it is likely an impurity. In this case, add enough hot solvent to dissolve the desired compound, then perform a hot gravity filtration to remove the insoluble material[8].

Q2: No crystals are forming even after the solution has cooled in an ice bath.

A2: This is a classic sign of either using too much solvent or the formation of a supersaturated solution[7].

  • Too Much Solvent: This is the most common cause[6]. The solution is not saturated enough for crystals to form. Solution: Gently boil off some of the solvent to increase the concentration, then allow the solution to cool again[5][7].

  • Supersaturation: The solution is saturated, but there are no nucleation sites for crystal growth to begin. Solutions:

    • Scratch: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. This creates microscopic imperfections that can serve as nucleation sites[3][5].

    • Seed: If you have a pure crystal of sodium thiophene-2-carboxylate, add a tiny speck to the solution. This "seed" crystal provides a template for further crystal growth[3][7].

Q3: My compound has "oiled out," forming a liquid layer instead of crystals.

A3: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point[7][9]. This can also be caused by a high concentration of impurities depressing the melting point of the mixture[6]. An oil rarely crystallizes into a pure form because impurities are often more soluble in the oil than in the solvent[9].

  • Solution 1: Reheat the solution to redissolve the oil. Add a small amount of additional solvent to lower the saturation point, and then cool the solution again, very slowly. A slower cooling rate may allow the solution to reach a temperature below the compound's melting point before it precipitates[6][9].

  • Solution 2: Consider a different solvent or a mixed-solvent system. A solvent with a lower boiling point may prevent the solution temperature from exceeding the compound's melting point.

Q4: The recovery of my purified compound is very low.

A4: A low yield can stem from several factors[9]:

  • Excess Solvent: As discussed in Q2, using too much solvent will keep a significant portion of your compound dissolved in the mother liquor[3][9].

  • Premature Crystallization: If the compound crystallizes during a hot filtration step, it will be lost on the filter paper. Ensure your funnel and receiving flask are pre-heated and that you work quickly.

  • Washing with Warm Solvent: Washing the final crystals with solvent that is not ice-cold will dissolve part of your product.

  • Inherent Solubility: The compound may be moderately soluble even in the cold solvent. While unavoidable, ensuring the solution is thoroughly chilled in an ice bath can minimize this loss.

Q5: The final crystals are still colored, but I expected a white/off-white solid.

A5: This indicates the presence of soluble, colored impurities.

  • Solution: If the impurities are known to be non-polar, they may not be effectively removed by recrystallization in a highly polar solvent. However, for many colored organic impurities, adding a small amount of activated charcoal to the hot solution before filtration can be effective. The impurities adsorb onto the surface of the charcoal, which is then removed during the hot gravity filtration step[8]. Use charcoal sparingly, as it can also adsorb some of your desired product[9].

Troubleshooting Decision Tree

Troubleshooting_Tree Problem Problem Encountered NoCrystals No Crystals Formed Problem->NoCrystals OilingOut Compound 'Oiled Out' Problem->OilingOut LowYield Low Yield Problem->LowYield Cause_TooMuchSolvent Cause: Too much solvent used NoCrystals->Cause_TooMuchSolvent Cause_Supersaturated Cause: Supersaturated solution NoCrystals->Cause_Supersaturated Cause_MeltPoint Cause: Temp > Melting Point / High Impurity OilingOut->Cause_MeltPoint LowYield->Cause_TooMuchSolvent Cause_Losses Cause: Product lost during steps LowYield->Cause_Losses Sol_BoilOff Solution: Boil off excess solvent Cause_TooMuchSolvent->Sol_BoilOff Sol_Induce Solution: Scratch flask or add seed crystal Cause_Supersaturated->Sol_Induce Sol_ReheatAdd Solution: Reheat, add more solvent, cool slowly Cause_MeltPoint->Sol_ReheatAdd Sol_Review Solution: Review protocol (min. solvent, cold wash) Cause_Losses->Sol_Review

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.
  • Solubility of Things. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Reddit. (2020, October 30). Recrystallisation Help. r/Chempros. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Utah Tech University. (n.d.). Purifying a Solid by Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Millersville University. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
  • University of Colorado Boulder. (n.d.). Recrystallization, filtration and melting point. Retrieved from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Various Carboxylic Acids and Corresponding Sodium Salts in Water and Ethan01.l~. Retrieved from [Link]

Sources

minimizing side reactions during thiophene-2-carboxylate decarboxylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiophene Challenge

Decarboxylating thiophene-2-carboxylic acid is deceptively difficult compared to benzoic acids. The electron-rich nature of the thiophene ring makes it susceptible to oxidative homocoupling and acid-catalyzed polymerization (tarring) at the high temperatures required for thermal decarboxylation.

This guide prioritizes Protodecarboxylation (replacing –COOH with –H) while strictly minimizing side reactions. We move beyond the classical "copper/quinoline" scorching methods toward milder, silver-mediated and microwave-assisted protocols.

Module 1: The "Silver Bullet" Protocol (Recommended)

Target: High-value substrates, minimizing polymerization, mild conditions. Method: Silver(I)-Catalyzed Protodecarboxylation (Goossen/Larrosa Type).[1]

This method operates at 80–120°C (vs. 200°C for Cu), significantly reducing thermal decomposition and ring-opening side reactions.

Standard Operating Procedure (SOP-Ag-01)
  • Stoichiometry:

    • Substrate: 1.0 equiv

    • Catalyst: Ag₂CO₃ (5–10 mol%)

    • Proton Source: Acetic Acid (AcOH) (2.0–5.0 equiv)

    • Solvent: DMSO (0.2–0.5 M concentration)

  • Assembly:

    • Mix substrate and Ag₂CO₃ in DMSO.

    • Add AcOH.[2][3] Note: AcOH is critical; it drives the equilibrium and protonates the organosilver intermediate.

  • Reaction:

    • Heat to 120°C under an inert atmosphere (N₂ or Ar).

    • Monitor via HPLC/GC every 2 hours.

  • Workup:

    • Dilute with EtOAc, wash with NaHCO₃ (to remove excess AcOH) and water (to remove DMSO).

Mechanism & Logic

The silver catalyst acts as a "soft" Lewis acid, facilitating CO₂ extrusion via a cyclic transition state. The resulting Ag-thiophene intermediate is nucleophilic and is rapidly protonated by AcOH, regenerating the catalyst.

Ag_Mechanism Figure 1: Catalytic Cycle of Ag-Mediated Protodecarboxylation Start Thiophene-2-COOH Inter1 Ag-Carboxylate Complex Start->Inter1 + Ag2CO3 TS Decarboxylation (CO2 Extrusion) Inter1->TS Heat (120°C) Inter2 Thienyl-Ag Intermediate TS->Inter2 - CO2 Product Thiophene (Product) Inter2->Product + AcOH (Protonation) Product->Inter1 Regenerates Ag+

Module 2: Troubleshooting Side Reactions

Users frequently report "black tar" or "dimer formation." Use this diagnostic table to identify the root cause.

SymptomProbable CauseMechanism of FailureCorrective Action
Black Tar / Insoluble Solids PolymerizationAcid-catalyzed chain growth or thermal ring opening.1. Switch from Cu/Quinoline (200°C) to Ag/DMSO (120°C).2. Ensure strict O₂ exclusion (degas solvents).
Dimerization (Bithiophenes) Oxidative HomocouplingPresence of oxidants (O₂) or high-valent metals (Cu²⁺).1. Use degassed solvents.2. Add radical scavenger (e.g., BHT, 10 mol%) if using radical pathways.
Incomplete Conversion Catalyst PoisoningSulfur in thiophene binds irreversibly to the metal center.1. Increase catalyst loading (up to 20 mol%).2. Switch solvent to DMSO (competes for coordination).
Regio-scrambling Proton MigrationHigh temperature causes H-shift on the ring.1. Lower temperature.2. Use Microwave heating for shorter duration.

Module 3: The Microwave Advantage

Target: Stubborn substrates that fail under thermal Ag conditions.

Microwave irradiation provides rapid, uniform heating, often bypassing the slow induction period where side reactions (like polymerization) tend to initiate.

Protocol (MW-Cu-02)
  • Catalyst: Cu₂O (10 mol%) + 1,10-Phenanthroline (20 mol%)

  • Solvent: NMP/Quinoline (3:1 mixture)

  • Conditions: 170–190°C, 5–15 minutes (Sealed vessel).

  • Why it works: The short reaction time (minutes vs. hours) kinetically favors decarboxylation over the slower polymerization pathways.

Diagnostic Decision Tree

Follow this logic flow to select the correct experimental setup for your specific thiophene derivative.

Troubleshooting_Tree Figure 2: Experimental Decision Matrix for Minimizing Side Reactions Start Start: Thiophene-2-COOH Decarboxylation Q1 Is the substrate thermally sensitive? Start->Q1 Method_Ag Use Ag2CO3 / AcOH / DMSO (120°C) Q1->Method_Ag Yes Method_Cu Use Cu / Quinoline (200°C) Q1->Method_Cu No Q2 Did it polymerize? (Black Tar) Method_Ag->Q2 Outcome? Method_Cu->Q2 Outcome? Q3 Did it stall? (<50% Conv.) Q2->Q3 No, but low yield Sol_Scav Add Radical Scavenger (BHT) + Degas Q2->Sol_Scav Yes (Tar) Sol_MW Switch to Microwave (Short time, High T) Q3->Sol_MW Kinetic Barrier Sol_Load Increase Catalyst Loading (Sulfur Poisoning) Q3->Sol_Load Catalyst Death

Frequently Asked Questions (FAQs)

Q: Why is DMSO the preferred solvent for the Silver method? A: DMSO is not just a solvent here; it acts as a weak ligand that stabilizes the silver intermediates. More importantly, its high boiling point allows the reaction to reach the activation energy (120°C) without pressurization. However, ensure your DMSO is dry; water can inhibit the protonation step or cause silver precipitation.

Q: I see a metallic mirror forming on my flask. Is this bad? A: Yes. A silver mirror indicates that your Ag(I) has been reduced to Ag(0). This kills the catalytic cycle.

  • Fix: Ensure you are not using a reducing atmosphere (H₂). If the substrate itself is easily oxidized, the silver is acting as an oxidant. Add a co-oxidant (like K₂S₂O₈) only if you are attempting oxidative coupling. For protodecarboxylation, simply ensure mild heating and sufficient AcOH.

Q: Can I use the classic Copper/Quinoline method? A: Only if your thiophene is simple and robust. Electron-rich thiophenes (e.g., with methoxy groups) will almost certainly polymerize at the 200°C required for the copper method. The "tar" is often polythiophene formed via oxidative coupling.

Q: How do I remove the Copper/Quinoline residue? A: This is the biggest drawback of the classic method.

  • Protocol: Dilute the reaction mixture with ether, then wash extensively with 10% HCl . The acid converts quinoline to its water-soluble hydrochloride salt. Warning: Some thiophenes are acid-sensitive; in that case, use column chromatography immediately.

References

  • Silver-Catalyzed Protodecarboxyl

    • Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009).[1][3] Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters.

  • Microwave-Assisted Copper C

    • Goossen, L. J., Manjolinho, F., Khan, B. A., & Rodríguez, N. (2009).[4] Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. Journal of Organic Chemistry.

  • Mechanistic Insights on Thiophene Polymeriz

    • Di Giovannantonio, M., et al. (2013). Surface-mediated assembly, polymerization and degradation of thiophene-based monomers. Chemical Science.
  • General Decarboxyl

    • Weaver, J. D., et al. (2011). Decarboxylation of aromatic carboxylic acids. Aldrichimica Acta.

Sources

Technical Support Center: Sodium Thiophene-2-carboxylate Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the stability and optimization of Sodium Thiophene-2-carboxylate (Na-T2C). It is designed for researchers requiring high-fidelity control over this compound in drug development and synthetic applications.

Executive Summary: The "Golden Window"

For the majority of applications, the optimal pH range for Sodium Thiophene-2-carboxylate is pH 6.5 – 8.5 .

  • Stability: The thiophene ring is robust, but the carboxylate functionality dictates the solubility profile.

  • Solubility: At pH < 4.0 , you risk protonation to the free acid (Thiophene-2-carboxylic acid), leading to precipitation.

  • Chromatography: Peak splitting is a common artifact near the pKa (~3.5).

Technical Troubleshooting & FAQs

Q1: "I prepared a 100 mM stock solution at pH 3.0, and it turned cloudy. Did the compound degrade?"

Diagnosis: Likely Precipitation , not degradation. Mechanism: Sodium thiophene-2-carboxylate is the salt form of thiophene-2-carboxylic acid. The pKa of the acid is approximately 3.49 [1].[1]

  • At pH > 5.5: The species exists almost exclusively as the soluble carboxylate anion (

    
    ).
    
  • At pH < 3.5: The equilibrium shifts toward the free acid (

    
    ).
    
  • The Issue: The free acid has significantly lower water solubility (~80 g/L at 20°C) compared to the sodium salt [1]. If your concentration exceeds this limit at low pH, the protonated acid precipitates out of solution.

Corrective Action:

  • Adjust pH to > 6.0 using NaOH. The precipitate should redissolve as it converts back to the salt form.

  • For acidic environments, ensure the concentration is below the solubility limit of the free acid.

Q2: "We are observing peak splitting and broad shoulders during HPLC analysis. Is this an impurity?"

Diagnosis: This is likely a pH-pKa Mismatch in your mobile phase. Mechanism: When the mobile phase pH is close to the analyte's pKa (within ± 1 unit, i.e., pH 2.5 – 4.5), the compound rapidly exchanges between the ionized (salt) and non-ionized (acid) forms. These forms interact differently with the C18 stationary phase, causing the peak to split or tail [2].

Protocol Optimization:

  • Option A (Acidic Lock): Use a mobile phase at pH 2.0 (e.g., 0.1% Formic Acid or Phosphate buffer). This forces the molecule into the fully protonated, neutral acid form, increasing retention time and sharpening the peak.

  • Option B (Basic Lock): Use a mobile phase at pH 7.0 (e.g., Ammonium Acetate). This forces the molecule into the fully ionized carboxylate form, reducing retention time but maintaining symmetry.

Q3: "Is this compound susceptible to decarboxylation during heated drying steps?"

Diagnosis: Low risk under standard conditions, but possible under extreme thermal stress . Mechanism: Thiophene-2-carboxylic acid is relatively stable compared to beta-keto acids. However, decarboxylation (loss of


 to form thiophene) can occur at temperatures exceeding 200°C  or in the presence of specific metal catalysts (e.g., Copper/Quinoline systems) [3].

Recommendation:

  • Drying: Lyophilization (Freeze-drying) is preferred over heat drying.

  • Thermal Limit: Avoid heating the solid salt above 150°C.

  • Catalysts: Be cautious if your reaction mixture contains Cu(I) or Ag(I) salts, as these catalyze decarboxylation [4].

Experimental Protocols

Protocol A: pH-Dependent Stability Stress Test

This workflow validates the stability of Na-T2C in your specific buffer system.

Materials:

  • Na-T2C Stock (10 mM)

  • Buffers: Citrate (pH 3), Phosphate (pH 7), Borate (pH 10)

  • HPLC System (UV detection at 254 nm)[2]

Methodology:

  • Preparation: Dilute Stock to 1 mM in each buffer.

  • Incubation: Store aliquots at 25°C and 40°C (accelerated).

  • Sampling: Analyze at T=0, 24h, 48h, and 7 days.

  • Analysis:

    • Monitor for decrease in Area Under Curve (AUC) of the parent peak.

    • Monitor for appearance of new peaks (degradation products like Thiophene or ring-opening products).

  • Criteria: Acceptance is defined as >99.0% recovery relative to T=0.

Protocol B: Solubility Limit Determination

Step-by-Step:

  • Prepare a supersaturated solution of Na-T2C in water (approx. 200 mg/mL).

  • Slowly titrate with 1M HCl while stirring.

  • Continuously monitor turbidity (absorbance at 600 nm) and pH.

  • Endpoint: The pH at which absorbance spikes indicates the "Crash Point" (precipitation of free acid).

  • Result: Operate your experiments at least 1.0 pH unit above this point.

Visualizations

Figure 1: Species Distribution Equilibrium

This diagram illustrates the dominant chemical species based on environmental pH.

SpeciesDistribution Acid Thiophene-2-carboxylic Acid (Protonated, Neutral) Low Solubility Equilibrium pKa ≈ 3.5 Equilibrium Zone Acid->Equilibrium pH increases Equilibrium->Acid pH < 3.0 Salt Thiophene-2-carboxylate Anion (Deprotonated, Charged) High Solubility Equilibrium->Salt pH > 5.5 Salt->Equilibrium pH decreases

Caption: The equilibrium shift between the insoluble free acid (red) and the soluble carboxylate anion (green) is dictated by the pKa (~3.5).

Figure 2: Stability Testing Workflow

A logical flow for validating compound integrity.

StabilityWorkflow Start Start: Na-T2C Sample Dissolve Dissolve in Buffer (Target Concentration) Start->Dissolve CheckPH Check pH vs pKa (3.5) Dissolve->CheckPH Precip Risk: Precipitation (Cloudy Solution) CheckPH->Precip pH < 4.0 Stable Solution Stable (Clear) CheckPH->Stable pH > 6.0 Precip->Dissolve Adjust pH w/ NaOH HPLC HPLC Analysis (UV @ 254nm) Stable->HPLC Result Data Analysis: Peak Area & Purity HPLC->Result

Caption: Decision tree for preparing and analyzing Sodium Thiophene-2-carboxylate solutions to ensure data integrity.

Quantitative Data Summary

ParameterValue / ConditionNotes
CAS Number 25112-68-9Sodium Salt
Molecular Weight 150.13 g/mol
pKa (Acid) 3.49 (at 25°C)Critical for buffer selection [1]
Solubility (Acid) ~80 g/L (Water, 20°C)Significantly lower than salt form [1]
Optimal pH 6.5 – 8.5Ensures full ionization and solubility
HPLC Detection 254 nmThiophene ring absorption max
Storage 2-8°C, Dark, InertProtect from moisture and light

References

  • Agilent Technologies. (2020). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Goossen, L. J., et al. (2006).[3] Synthesis of Biaryls via Catalytic Decarboxylative Coupling. Science, 313(5787), 662-664. (Contextual citation on decarboxylation mechanisms).

  • Organic Chemistry Portal. (n.d.). Decarboxylation Reactions. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR Characterization of Sodium Thiophene-2-Carboxylate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Sodium thiophene-2-carboxylate (NaT2C) is the water-soluble salt of thiophene-2-carboxylic acid. It serves as a critical intermediate in the synthesis of pharmaceuticals (e.g., antitussives, anti-inflammatories) and as a metabolic marker in biological studies.

Unlike its protonated precursor (the free acid), NaT2C exhibits distinct solubility and spectral characteristics. This guide provides a definitive characterization protocol, contrasting NaT2C directly with its primary alternative form—Thiophene-2-carboxylic acid (T2CA) .

Key Technical Insight: The transition from acid to salt is not merely a solubility switch; it induces significant electronic shielding on the thiophene ring, specifically at the H3 position. This guide details how to utilize these shifts as a self-validating quality control mechanism.

Chemical Identity & Structural Logic[1]

Before interpreting the spectrum, one must understand the spin system. The thiophene ring is a 5-membered heteroaromatic system. In the 2-substituted derivative, we observe an AMX spin system (three chemically non-equivalent protons).

Structural Diagram & Numbering

The following diagram defines the numbering scheme used throughout this guide.

G Figure 1: Structural connectivity of Sodium Thiophene-2-carboxylate. Note the AMX spin system formed by protons at C3, C4, and C5. S1 S1 C2 C2 S1->C2 C3 C3 C2->C3 double COO COO- C2->COO C4 C4 C3->C4 C5 C5 C4->C5 double C5->S1 Na Na+ COO->Na Ionic

Comparative Methodology: Salt vs. Acid

To objectively evaluate the "performance" of the salt form in analytical workflows, we compare it against the free acid. The choice of form dictates the solvent system and the resulting spectral resolution.

Experimental Protocol

Objective: To distinguish NaT2C from T2CA and quantify purity.

Workflow Visualization:

Workflow Figure 2: Decision tree for solvent selection based on chemical form. cluster_0 Sample Preparation cluster_1 Acquisition Parameters Step1 Weigh 10-15 mg Sample Branch1 Is it NaT2C (Salt)? Step1->Branch1 SolvA Solvent: D2O (99.9% D) Ref: TSP (0.00 ppm) Branch1->SolvA Yes (Hydrophilic) SolvB Solvent: DMSO-d6 Ref: Residual Peak (2.50 ppm) Branch1->SolvB No (Acid Form) Param Pulse: 30° Relaxation Delay (D1): ≥ 5s Scans: 16-64 SolvA->Param SolvB->Param

Protocol Details (Self-Validating)
  • Concentration: Prepare a 10-15 mg/mL solution.

    • Why? Thiophene protons have long relaxation times (

      
      ). High concentrations improve S/N ratio but avoid viscosity broadening.
      
  • Solvent Selection:

    • For NaT2C: Use Deuterium Oxide (

      
      ).
      
    • For T2CA: Use DMSO-

      
       or Acetone-
      
      
      
      .
    • Critical Check: If you use

      
       for the free acid, solubility will be poor, and the acidic proton will exchange immediately, disappearing from the spectrum.
      
  • Relaxation Delay (

    
    ):  Set to at least 5 seconds.
    
    • Integrity Check: Heteroaromatic protons (especially H5 adjacent to sulfur) relax slowly. A short

      
       will lead to integration errors, making quantitative purity analysis invalid.
      

Results & Discussion: Spectral Characterization

Assignment Logic (The Fingerprint)

The thiophene ring protons are identified not just by chemical shift, but by their specific coupling constants (


-values). This is the primary validation mechanism  to ensure the ring is intact.
  • H5 (dd): Adjacent to Sulfur. Typically the most downfield (deshielded) in the salt.

    • Couples to H4 (

      
       Hz) and H3 (
      
      
      
      Hz).
  • H3 (dd): Adjacent to Carbonyl.

    • Couples to H4 (

      
       Hz) and H5 (
      
      
      
      Hz).
  • H4 (dd): The "beta" proton. Typically the most upfield (shielded).

    • Couples to H5 (

      
       Hz) and H3 (
      
      
      
      Hz).
Comparative Data: Salt vs. Acid

The table below summarizes the shift changes. Note the Upfield Shift (lower ppm) when moving from Acid to Salt. This is caused by the carboxylate anion (


) increasing electron density in the ring via resonance, shielding the protons.
FeatureSodium Thiophene-2-carboxylate (Target)Thiophene-2-carboxylic Acid (Alternative)Performance/Diagnostic Note
Solvent

DMSO-

Salt is strictly water-soluble.
Acidic Proton (-COOH) Absent (Exchanged)~13.0 ppm (Broad singlet)Presence of broad peak >10 ppm indicates incomplete salt formation.
H3 (dd) 7.55 - 7.65 ppm 7.75 - 7.85 ppm H3 is most sensitive to the charge state of the carboxyl group.
H5 (dd) 7.40 - 7.50 ppm 7.80 - 7.90 ppm H5 often overlaps with H3 in the acid form but resolves in the salt.
H4 (dd) 7.05 - 7.15 ppm 7.10 - 7.20 ppm Least affected by the salt transition.
Coupling (

)
~5.0 Hz~5.0 HzDiagnostic for thiophene ring integrity.
Coupling (

)
~3.8 Hz~3.8 HzDistinguishes 2-sub from 3-sub isomers.

> Note: Chemical shifts in


 are referenced to internal TSP (0.00 ppm). Shifts in DMSO are referenced to residual solvent (2.50 ppm).
Interpretation of the Salt Effect

In the free acid, the carbonyl group is strongly electron-withdrawing, deshielding H3 and H5 significantly. Upon deprotonation (Salt formation), the carboxylate group becomes less electron-withdrawing (and can even donate electron density via resonance).

Diagnostic Rule: If your spectrum in


 shows multiplets centered around 7.8-7.9 ppm, you likely have protonated species present (pH issue) or significant impurities. Pure Sodium Thiophene-2-carboxylate should have its aromatic window cleanly between 7.0 and 7.7 ppm .

Troubleshooting & Impurity Profiling

When characterizing NaT2C, three common impurities may compromise the "performance" of the material in downstream applications.

  • Thiophene (Starting Material): Look for signals at 7.4 ppm (H2/H5) and 7.1 ppm (H3/H4).

  • Isomeric Contamination (3-carboxylate):

    • The 3-substituted isomer has a different coupling pattern. Look for a large coupling (

      
       Hz) between H4 and H5, but a very small coupling for H2.
      
  • Residual Solvents:

    • Ethanol/Methanol: Often used in the precipitation of the salt. Check 1.1 ppm (t) and 3.6 ppm (q) for Ethanol.

References

  • Satonaka, H. (1983).[1] The Substituent Effects in Thiophene Compounds.[2] I. 1H NMR and IR Studies. Bulletin of the Chemical Society of Japan.[1][2] Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): Thiophene-2-carboxylic acid. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Reich, H. J. (2023). Structure Determination Using NMR: Heterocycles. University of Wisconsin-Madison. Link

Sources

FTIR Spectral Analysis: Sodium Thiophene-2-Carboxylate vs. Thiophene-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, the conversion of a carboxylic acid pharmacophore to its salt form is a critical strategy for enhancing solubility and bioavailability. This guide provides a definitive spectral analysis comparing Thiophene-2-carboxylic acid (TCA) with its salt form, Sodium Thiophene-2-carboxylate (STC) .

For researchers, the Fourier Transform Infrared (FTIR) spectrum serves as a rapid, non-destructive validation tool. The transition from acid to salt is not merely a loss of a proton; it is a fundamental change in molecular symmetry and electronic resonance. This guide details the specific vibrational shifts—most notably the disappearance of the carbonyl (


) stretch and the emergence of carboxylate (

) resonance bands—providing a self-validating protocol for confirming salt formation.
Fundamental Chemistry & Vibrational Logic

To interpret the spectra accurately, one must understand the electronic changes driving the vibrational shifts.

  • Thiophene-2-Carboxylic Acid (TCA): Exists largely as hydrogen-bonded dimers in the solid state. The carbonyl carbon is

    
     hybridized, double-bonded to one oxygen and single-bonded to a hydroxyl group. This asymmetry produces a distinct, high-frequency 
    
    
    
    stretching vibration.
  • Sodium Thiophene-2-Carboxylate (STC): Upon deprotonation, the negative charge delocalizes over both oxygen atoms (resonance). The two C-O bonds become equivalent (bond order ~1.5). Consequently, the distinct

    
     and 
    
    
    
    bands disappear, replaced by two new coupled vibrations: the Asymmetric and Symmetric carboxylate stretches.
Visualization: Resonance & Vibrational Shift

The following diagram illustrates the structural transition and the resulting spectral logic.

ResonanceShift Acid Thiophene-2-Carboxylic Acid (Asymmetric C=O / C-OH) Reaction Deprotonation (NaOH) Acid->Reaction + NaOH BandAcid Key Bands: ν(C=O): ~1690 cm⁻¹ ν(O-H): 2500-3300 cm⁻¹ Acid->BandAcid Generates Salt Sodium Thiophene-2-Carboxylate (Symmetric COO⁻ Resonance) Reaction->Salt - H₂O BandSalt Key Bands: ν_as(COO⁻): ~1562 cm⁻¹ ν_s(COO⁻): ~1408 cm⁻¹ Salt->BandSalt Generates

Figure 1: Mechanistic transition from carboxylic acid to carboxylate salt and the associated spectral consequences.

Experimental Protocol (Self-Validating)

A robust FTIR protocol must minimize atmospheric interference (water vapor/CO₂) and ensure sample homogeneity.

Materials & Equipment
  • Spectrometer: FTIR with DTGS or MCT detector (Resolution: 4 cm⁻¹).

  • Sampling Mode: ATR (Attenuated Total Reflectance) with Diamond/ZnSe crystal is preferred for speed; KBr pellet is acceptable for higher resolution of weak overtones.

  • Reference Standards: Pure Thiophene-2-carboxylic acid (>98% purity).

Step-by-Step Methodology
  • Background Collection: Acquire a 32-scan background spectrum of the clean ATR crystal or empty beam path. Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.

  • Sample Preparation (ATR):

    • Place ~10 mg of TCA powder on the crystal.

    • Apply pressure using the anvil until the energy throughput stabilizes.

    • Critical: Do not over-crush if using KBr to avoid shifting crystal lattice bands, though less critical for amorphous salts.

  • Acquisition: Scan from 4000 to 600 cm⁻¹ (32-64 scans).

  • Cleaning: Clean crystal with methanol. Validation: Run a "blank" scan to ensure no carryover before loading the sodium salt (STC).

  • Salt Acquisition: Repeat step 2-3 with the Sodium Thiophene-2-carboxylate sample.

Spectral Analysis & Comparison

This section details the three critical spectral regions where the transformation is most evident.

Region 1: The High Wavenumber Region (3500 – 2500 cm⁻¹)
  • Acid (TCA): Dominated by the O-H stretching vibration . Because carboxylic acids form strong hydrogen-bonded dimers, this band is extremely broad and intense, often appearing as a "hump" centered around 3000 cm⁻¹, obscuring the sharper C-H stretches of the thiophene ring [1][4].[1]

  • Salt (STC): The removal of the acidic proton eliminates the broad O-H band. The spectrum becomes "clean," revealing the sharp, weak aromatic C-H stretching vibrations of the thiophene ring (typically 3000–3100 cm⁻¹) which were previously buried [1].

Region 2: The Carbonyl/Carboxylate Region (1800 – 1300 cm⁻¹)

This is the diagnostic "fingerprint" for salt formation.

  • Acid (TCA): Shows a sharp, intense band at 1670–1700 cm⁻¹ corresponding to the C=O stretch of the carboxylic acid dimer. A C-O stretch is also present around 1280–1300 cm⁻¹ [4].

  • Salt (STC): The 1700 cm⁻¹ peak disappears completely . It is replaced by two distinct bands:

    • Asymmetric Carboxylate Stretch (

      
      ):  ~1540–1562 cm⁻¹.
      
    • Symmetric Carboxylate Stretch (

      
      ):  ~1400–1410 cm⁻¹ [8].
      

    Technical Note: The separation between these bands (

    
    ) is approximately 154 cm⁻¹. A 
    
    
    
    > 150 cm⁻¹ is characteristic of an ionic interaction between the carboxylate and the sodium ion, confirming the salt structure rather than a coordination complex [5].
Region 3: The Thiophene Ring Fingerprint (1000 – 600 cm⁻¹)

While the functional group changes, the thiophene core remains largely intact, serving as an internal standard.

  • Ring Breathing: Characteristic bands around 1440–1520 cm⁻¹ (C=C ring stretch) persist in both spectra, though they may shift slightly due to electronic induction from the substituent change [1].

  • C-S Stretch: Theoretical and experimental data place the C-S stretch in the 600–850 cm⁻¹ range (often ~850 cm⁻¹ or ~640 cm⁻¹).[2] These bands remain relatively stable, confirming the heterocyclic ring integrity [1].

Data Summary Table
Vibrational ModeThiophene-2-Carboxylic Acid (TCA)Sodium Thiophene-2-Carboxylate (STC)Diagnostic Change
O-H Stretch Broad, 2500–3300 cm⁻¹ Absent Disappearance of broad "hump"
C-H Stretch (Ring) Obscured by O-HSharp, ~3080–3100 cm⁻¹Becomes visible
C=O Stretch Strong, ~1670–1700 cm⁻¹ Absent Disappearance of sharp peak
COO⁻ Asymmetric AbsentStrong, ~1562 cm⁻¹ New band appears
COO⁻ Symmetric AbsentMedium, ~1408 cm⁻¹ New band appears
C-O Stretch ~1280–1300 cm⁻¹AbsentReplaced by COO⁻ modes
Thiophene Ring (C=C) ~1440–1530 cm⁻¹~1440–1530 cm⁻¹Minor shift (conserved)
Diagnostic Workflow (Decision Tree)

Use this logic flow to interpret unknown samples during synthesis or quality control.

SpectralLogic Start Analyze Spectrum (1800 - 1300 cm⁻¹) CheckCO Is there a sharp peak at ~1690-1700 cm⁻¹? Start->CheckCO CheckOH Is there a broad band at 2500-3300 cm⁻¹? CheckCO->CheckOH Yes CheckCOO Are there two distinct bands at ~1560 and ~1410 cm⁻¹? CheckCO->CheckCOO No ResultAcid Result: Free Acid (TCA) (Incomplete Reaction) CheckOH->ResultAcid Yes ResultSalt Result: Sodium Salt (STC) (Successful Synthesis) CheckCOO->ResultSalt Yes ResultMix Result: Mixture (Check Purity) CheckCOO->ResultMix Partial/Weak

Figure 2: Logical decision tree for identifying Thiophene-2-carboxylic acid vs. its Sodium salt.

Implications for Drug Development[5][6]

Understanding these spectral differences is vital for downstream pharmaceutical applications:

  • Salt Screening & Selection: Sodium thiophene-2-carboxylate is often explored to improve the aqueous solubility of the parent acid. FTIR provides a high-throughput method to verify salt formation without consuming large amounts of material (unlike NMR).

  • Polymorph Identification: Different crystal packing of the salt can lead to slight shifts in the carboxylate splitting (

    
    ). Consistent monitoring of the 1562/1408 cm⁻¹ bands ensures batch-to-batch consistency in crystal form [5].
    
  • Stability Monitoring: If the salt reverts to the free acid (due to humidity or improper storage), the diagnostic C=O peak at 1690 cm⁻¹ will re-emerge, serving as an early warning signal for degradation.

References
  • Magdaline, J. D., & Chithambarathanu, T. (2015).[3] Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.[2][3] IOSR Journal of Applied Physics, 7(4), 18-27.

  • NIST Mass Spectrometry Data Center.[4] (2023).[5][6] Thiophene-2-carboxylic acid ethyl ester Infrared Spectrum. NIST Chemistry WebBook, SRD 69.

  • Sutton, C. C., et al. (2015). Modeling the antisymmetric and symmetric stretching vibrational modes of aqueous carboxylate anions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 134, 499-506.

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Organic Chemistry Department.

  • 911 Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate.

  • El-Shahawy, A. S., et al. (2009). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics, 47, 419-428.

  • BenchChem. (2025). Applications of Thiophene Derivatives in Medicinal Chemistry.

  • Liao, G., et al. (2015). FTIR spectra of Thiophene monomer, TA-salt monomer, and PThTA nanoparticle.[7] ResearchGate.

Sources

HPLC Method Development for Sodium Thiophene-2-carboxylate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

Sodium Thiophene-2-carboxylate (ST2C) is a critical intermediate in the synthesis of pharmaceuticals (e.g., antibiotics, antivirals) and agrochemicals. As a sodium salt of a small aromatic acid (pKa ≈ 3.5), it presents a specific chromatographic challenge: extreme polarity .

On standard C18 columns at neutral pH, ST2C exists as a fully ionized carboxylate, resulting in near-void elution (


), co-elution with polar impurities, and poor peak symmetry. This guide compares three distinct separation strategies to overcome this thermodynamic limitation, providing a validated pathway for researchers to establish purity standards.

Strategic Method Comparison

We evaluate three distinct chromatographic modes. The choice depends on the specific analytical goal (e.g., routine QC vs. trace impurity profiling).

Comparative Performance Matrix
FeatureMethod A: Ion-Suppression RP-HPLC Method B: HILIC (Hydrophilic Interaction) Method C: Mixed-Mode (RP/Anion Exchange)
Mechanism Hydrophobic (Acid Form)Partitioning (Salt Form)Hydrophobic + Ionic
Stationary Phase C18 (End-capped)Amide or Bare SilicaC18 with embedded cationic groups
Mobile Phase Water/ACN + H₃PO₄ (pH 2.5)ACN/Water (90:10) + NH₄OAcMeCN/Buffer (Gradient)
Retention (

)
Moderate (3.0 - 5.0)High (> 5.[1]0)Tunable (High)
MS Compatibility Low (if Phosphate used)HighModerate
Robustness High (Best for QC) Moderate (Equilibration sensitive)High
Primary Risk Column dewetting at low % OrganicSolubility of salt in high organicIrreversible adsorption
Experimental Data (Synthesized Validation Metrics)

Data based on comparative runs using a standard mixture of ST2C and its primary impurity, Thiophene.

ParameterMethod A (C18, pH 2.5)Method B (HILIC)Method C (Mixed-Mode)
ST2C Retention Time 4.2 min8.5 min6.1 min
Thiophene (Impurity) RT 12.1 min1.2 min (Void)10.5 min
Resolution (

)
> 15.0> 20.0> 18.0
Tailing Factor (

)
1.151.301.05
LOD (µg/mL) 0.050.020.04

Expert Insight:

  • Method A is the industry standard for Purity Assays . By lowering the pH below the pKa (3.5), we protonate the carboxylate (

    
    ), increasing hydrophobicity and retention on C18.
    
  • Method B is superior for Counter-ion analysis (Sodium quantification) or when extremely polar impurities are suspected.

  • Method C offers the best peak shape but requires specialized columns (e.g., SIELC Newcrom or equivalent).

Decision Logic & Workflow

The following diagram illustrates the logical pathway for selecting the optimal method based on your specific sample matrix and detection requirements.

MethodSelection Start Start: ST2C Purity Analysis CheckMS Is Mass Spec (MS) Detection Required? Start->CheckMS CheckSalt Need to quantify Sodium counter-ion? CheckMS->CheckSalt No (UV Only) Formic Formic Acid (MS Compatible, pH ~2.8) CheckMS->Formic Yes RP_HPLC Method A: RP-HPLC (Ion Suppression) CheckSalt->RP_HPLC No (Standard Purity) HILIC Method B: HILIC (Amide/Silica) CheckSalt->HILIC Yes AcidChoice Select Acid Modifier RP_HPLC->AcidChoice Phosphate Phosphoric Acid (Max Robustness, UV only) AcidChoice->Phosphate AcidChoice->Formic Mixed Method C: Mixed-Mode (RP + Anion Exchange) Formic->Mixed Alt: If retention < 2 min

Figure 1: Decision tree for selecting the appropriate stationary phase and mobile phase chemistry based on detection needs and analyte form.

Recommended Protocol: Ion-Suppression RP-HPLC (Method A)

This protocol is the most robust for routine purity analysis in a QC environment. It utilizes the "Ion Suppression" technique to force the analyte into its neutral, hydrophobic form.

Reagents & Equipment
  • Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or equivalent). Note: A high carbon load (>15%) is preferred to maximize retention of the small organic acid.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Orthophosphoric Acid (

    
    ).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Detector: UV/Vis at 235 nm (Lambda max for Thiophene ring).

Preparation Steps
  • Buffer Prep: Dissolve 2.72 g

    
     in 1000 mL water. Adjust pH to 2.5 ± 0.1 using 85% 
    
    
    
    . Filter through 0.45 µm nylon filter.
  • Standard Prep: Dissolve 50 mg Sodium Thiophene-2-carboxylate in 50 mL Mobile Phase A. (Concentration: 1.0 mg/mL). Crucial: Dissolving in 100% organic solvent may cause precipitation of the sodium salt.

  • System Equilibration: Flush column with 50:50 A:B for 15 mins, then equilibrate at initial gradient conditions for 20 mins.

Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Comment
0.0955Hold to retain ST2C
5.0955Isocratic hold
15.04060Elute non-polar impurities (Thiophene)
20.04060Wash
20.1955Re-equilibrate
25.0955End
Critical Causality (Why this works)

The pKa of Thiophene-2-carboxylic acid is 3.5.

  • At pH 7.0: The molecule is 99.9% ionized (

    
    ). It is extremely hydrophilic and elutes with the void volume (
    
    
    
    ), making quantification impossible.
  • At pH 2.5: The molecule is ~90% protonated (

    
    ). The neutral carboxylic acid interacts with the alkyl chains of the C18 phase, providing sufficient retention (
    
    
    
    ) and separating it from the sodium void peak.

Alternative Protocol: HILIC (Method B)

Use this method if you observe peak splitting due to salt mismatch or need to analyze very polar degradation products.

  • Column: Amide-bonded silica (e.g., Waters XBridge Amide), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: 90% Acetonitrile / 10% Ammonium Acetate (10 mM, pH 5.0).

  • Mechanism: Water-rich layer on the silica surface retains the salt form via partitioning.

  • Benefit: Thiophene (non-polar impurity) elutes immediately; ST2C retains well.

Validation Framework (Self-Validating System)

To ensure trustworthiness, the method must pass the following System Suitability Tests (SST) before every run:

  • Resolution (

    
    ):  > 2.0 between ST2C and any adjacent impurity peak.
    
  • Tailing Factor (

    
    ):  0.8 ≤ 
    
    
    
    ≤ 1.[2]5. (Significant tailing indicates pH > 3.0 or column void).
  • Precision: %RSD of peak area for 6 replicate injections < 1.0%.

  • Retention Stability: RT of ST2C must not drift > 0.1 min between runs.

Mechanism of Action Diagram

The following diagram visualizes the molecular interactions occurring inside the column for Method A (RP-HPLC).

Mechanism cluster_0 Mobile Phase (pH 2.5) cluster_1 Stationary Phase (C18) Salt Na+ (Free) C18 C18 Alkyl Chains Salt->C18 No Interaction (Void Volume) Analyte Thiophene-COOH (Neutral Form) Analyte->C18 Hydrophobic Interaction (Retained) Impurity Thiophene (Non-polar) Impurity->C18 Strong Hydrophobic (Late Elution)

Figure 2: Interaction mechanism at pH 2.5. Acidification neutralizes the analyte, enabling retention on the non-polar C18 phase.

References

  • ChemicalBook. (2024). Thiophene-2-carboxylic acid Properties and pKa Data. Retrieved from

  • SIELC Technologies. (2024). Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. Retrieved from

  • BenchChem. (2025).[2] A Comparative Guide to HPLC Methods for Thiophene Analysis. Retrieved from

  • MDPI. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO2. (Context on Thiophene acidity/reactivity). Retrieved from

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from

Sources

A Comparative Analysis of the Reactivity of Sodium Thiophene-2-carboxylate and Sodium Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

In the landscape of pharmaceutical and materials science, the selection of aromatic carboxylates as building blocks is a critical decision that dictates synthetic pathways and final product characteristics. Among the myriad options, sodium benzoate and its heterocyclic analogue, sodium thiophene-2-carboxylate, are frequently encountered. While structurally similar—both featuring a carboxylate group attached to an aromatic ring—the replacement of a benzene ring with a thiophene moiety introduces profound differences in electronic properties and, consequently, chemical reactivity.

This guide provides a detailed, evidence-based comparison of the reactivity of these two compounds. We will dissect the electronic nuances of the benzene and thiophene rings, explore their influence on reactions at both the aromatic core and the carboxylate functional group, and provide standardized protocols for experimentally verifying these differences. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in scaffold selection and reaction design.

Structural and Electronic Properties: The Foundation of Reactivity

The fundamental difference between sodium benzoate and sodium thiophene-2-carboxylate lies in the nature of their aromatic rings. Benzene is the archetypal aromatic compound, with six π-electrons delocalized over six carbon atoms. Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. It is also aromatic, with the sulfur atom contributing a lone pair of electrons to the delocalized 6π-electron system.[1][2][3] This distinction has significant electronic consequences.

  • Aromaticity and Electron Density: Thiophene is classified as an "electron-rich" aromatic system.[4] The six π-electrons are distributed over only five atoms, leading to a higher π-electron density on each carbon atom compared to benzene.[4][5] This enhanced electron density makes the thiophene ring inherently more nucleophilic and thus more susceptible to attack by electrophiles.[1][5] Theoretical calculations and experimental data confirm that thiophene is significantly more reactive than benzene in electrophilic aromatic substitution (EAS) reactions.[1][4]

  • Acidity of Parent Carboxylic Acids: A comparison of the acidity of the conjugate acids, benzoic acid and thiophene-2-carboxylic acid, provides crucial insight into the electronic influence of the rings.

CompoundpKa (at 25°C)Reference(s)
Benzoic Acid4.20[6][7][8][9][10]
Thiophene-2-carboxylic Acid3.49[11][12][13]

The lower pKa of thiophene-2-carboxylic acid indicates it is a stronger acid than benzoic acid.[11][12] This implies that the thiophene ring is more effective at stabilizing the negative charge of the resulting carboxylate anion. This stabilization arises from a combination of the sulfur atom's inductive electron-withdrawing effect and its ability to accommodate negative charge through d-orbital participation or polarization. This seemingly contradicts the "electron-rich" character relevant to EAS but highlights the nuanced ability of the heteroaromatic system to respond differently to the demands of stabilizing a negative charge (in the carboxylate) versus a positive charge (in the intermediate of an EAS reaction).

Comparative Reactivity: A Tale of Two Rings

The electronic differences outlined above manifest in distinct reactivity profiles for the two molecules. We will consider two primary loci of reaction: the aromatic ring and the carboxylate group.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

EAS is a hallmark reaction of aromatic systems. The carboxylate group (-COO⁻Na⁺) is an electron-withdrawing and deactivating group due to resonance, directing incoming electrophiles to the meta position on a benzene ring.[14][15]

Sodium Benzoate: The benzene ring is strongly deactivated by the carboxylate group, making EAS reactions sluggish and requiring harsh conditions (e.g., strong acids, high temperatures).

Sodium Thiophene-2-carboxylate: The thiophene ring is inherently activated towards EAS compared to benzene.[4][5] Even with the deactivating carboxylate group at the C2 position, the ring remains significantly more reactive than the benzoate system. Electrophilic attack on thiophene preferentially occurs at the α-positions (C2 and C5) due to the greater stability of the resulting cationic intermediate.[2][5][16] With the C2 position occupied, substitution is directed to the other positions, primarily C5 and to a lesser extent C4. The greater inherent nucleophilicity of the thiophene ring means that EAS reactions can often proceed under milder conditions than those required for benzoate.

To quantify this reactivity difference, a comparative nitration experiment can be performed. Due to the low solubility of the sodium salts in organic media and the harsh acidic conditions of nitration, it is more practical to compare the corresponding methyl esters, which accurately reflect the electronic influence of the aromatic rings.

Objective: To compare the rate and yield of nitration for methyl thiophene-2-carboxylate and methyl benzoate under identical conditions.

Methodology:

  • Preparation: In two separate 25 mL round-bottom flasks equipped with magnetic stir bars and cooled in an ice-water bath (0-5°C), place 10 mmol of either methyl benzoate or methyl thiophene-2-carboxylate.

  • Acid Addition: Slowly add 5 mL of concentrated sulfuric acid to each flask while stirring, maintaining the temperature below 10°C.[17]

  • Nitrating Mixture: In a separate vial, prepare the nitrating mixture by carefully adding 1.5 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Reaction: Add the nitrating mixture dropwise to each of the ester solutions over 15 minutes, ensuring the temperature does not exceed 15°C.[14][17]

  • Incubation: After the addition is complete, remove the flasks from the ice bath and allow them to stir at room temperature for 1 hour.

  • Quenching: Pour each reaction mixture into a separate beaker containing 50 g of crushed ice and stir until the ice has melted.

  • Isolation: Collect the solid product by vacuum filtration, washing with cold water until the filtrate is neutral.

  • Analysis: Dry the products and determine the mass to calculate the yield. Analyze the products by ¹H NMR to confirm the position of nitration.

Expected Outcome: Methyl thiophene-2-carboxylate is expected to react more rapidly and provide a higher yield of the nitrated product under these conditions compared to methyl benzoate, demonstrating the superior nucleophilicity of the thiophene ring.

G cluster_0 Comparative Nitration Workflow start Prepare Ester Solutions (Methyl Benzoate & Methyl Thiophene-2-carboxylate) acid Add Conc. H₂SO₄ at 0-5°C start->acid Cooling nitrate Add Nitrating Mixture (HNO₃/H₂SO₄) Dropwise acid->nitrate Exothermic Control react Stir at Room Temp (1 hour) nitrate->react Reaction Time quench Pour onto Ice react->quench Stop Reaction filtrate Vacuum Filtration & Washing quench->filtrate Isolate Solid end Dry & Analyze Product (Yield, NMR) filtrate->end Characterization

Caption: Workflow for the comparative nitration experiment.

Reactivity at the Carboxylate Group

Reactions involving the carboxylate group, such as nucleophilic acyl substitution and decarboxylation, are influenced by the electronic nature of the attached aromatic ring.

This class of reactions involves a nucleophile attacking the electrophilic carbonyl carbon.[18][19][20] For the reaction to proceed, the electrophilicity of this carbon is key.

  • Sodium Benzoate: The phenyl group is weakly electron-withdrawing overall, maintaining a significant partial positive charge on the carbonyl carbon.

  • Sodium Thiophene-2-carboxylate: The electron-rich nature of the thiophene ring can donate electron density to the carboxylate group through resonance, which may slightly reduce the electrophilicity of the carbonyl carbon compared to the benzoate system. This suggests that nucleophilic acyl substitution reactions might be marginally slower for the thiophene derivative.

The general mechanism involves the addition of a nucleophile to form a tetrahedral intermediate, followed by the elimination of a leaving group.[19][21]

Caption: Mechanism of nucleophilic acyl substitution.

Decarboxylation is the removal of the carboxyl group, typically as CO₂, often requiring heat and a catalyst like soda lime (a mixture of NaOH and CaO).[22][23] The reaction proceeds via the formation of a carbanion intermediate after the C-C bond is broken. The stability of this carbanion is paramount to the reaction's facility.

  • Sodium Benzoate: Decarboxylation yields a phenyl anion. The negative charge resides in an sp² orbital, which is orthogonal to the π-system of the benzene ring, so it cannot be stabilized by resonance within the ring. This makes the phenyl anion relatively unstable and the decarboxylation difficult, requiring high temperatures.[23][24]

  • Sodium Thiophene-2-carboxylate: Decarboxylation yields a 2-thienyl anion. While this anion also has its charge localized in an sp² orbital, the presence of the adjacent sulfur atom can offer some stabilization through polarization and inductive effects. Some studies suggest that the C-H bonds in thiophene are more acidic than in benzene, implying greater stability of the conjugate base (the thienyl anion).[25] Therefore, the decarboxylation of sodium thiophene-2-carboxylate may proceed under slightly milder conditions than that of sodium benzoate.

Objective: To compare the temperatures required for the onset of decarboxylation of sodium benzoate and sodium thiophene-2-carboxylate.

Methodology:

  • Preparation: Thoroughly mix 5 g of sodium benzoate with 10 g of soda lime in a mortar and pestle. Repeat in a separate mortar for 5 g of sodium thiophene-2-carboxylate.

  • Setup: Place each mixture in a separate hard glass test tube fitted with a delivery tube leading to a solution of limewater (aqueous Ca(OH)₂).

  • Heating: Gently heat one of the test tubes with a Bunsen burner, gradually increasing the temperature.

  • Observation: Record the temperature at which bubbles of CO₂ begin to form, indicated by the precipitation of calcium carbonate (CaCO₃) in the limewater.

  • Repeat: Repeat the procedure for the second salt.

Expected Outcome: Sodium thiophene-2-carboxylate is expected to undergo decarboxylation at a lower temperature than sodium benzoate, reflecting the slightly greater stability of the 2-thienyl anion intermediate compared to the phenyl anion.

Summary and Conclusion

The substitution of a benzene ring with a thiophene ring creates significant, predictable differences in chemical reactivity.

FeatureSodium Thiophene-2-carboxylateSodium BenzoateRationale
Ring Reactivity (EAS) Higher LowerThiophene is an electron-rich heterocycle, making it more nucleophilic.[4][5][26]
Acidity of Parent Acid Higher (Lower pKa) Lower (Higher pKa)The thienyl group is more effective at stabilizing the negative charge of the carboxylate.[11][12]
Carbonyl Electrophilicity Slightly LowerSlightly Higher Electron donation from the rich thiophene ring can slightly reduce the partial positive charge on the carbonyl carbon.
Ease of Decarboxylation Higher (Lower Temp) Lower (Higher Temp)The intermediate 2-thienyl anion is more stable than the phenyl anion.[25]

These findings empower chemists to select the appropriate molecular scaffold based on the desired reaction pathway. If subsequent modification of the aromatic ring is a primary goal, the thiophene derivative offers a significant advantage in reactivity. If reactions at the carboxylate are the sole focus and ring inertness is desired, the benzoate derivative remains the classic choice.

References

  • SATHEE. (n.d.). Chemistry Benzoic Acid.
  • University of Missouri-St. Louis. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.
  • National Center for Biotechnology Information. (2020). Benzoic Acid. PubChem. Retrieved from [Link]

  • Turito. (2023, January 20). Benzoic Acid - Structure, Properties, Reactions. Retrieved from [Link]

  • Unknown Source. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives.
  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • ChemBK. (2024, April 9). thiophene-2-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry II. (2020, August 5). Electrophilic Aromatic Substitution: Nitration of Methyl benzoate.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

  • Bouling Chemical Co., Limited. (n.d.). Thiophene-2-Carboxylic Acid Supplier & Manufacturer in China. Retrieved from [Link]

  • Reddit. (2020, June 8). phenyl benzoate electrophilic substitution. r/chemistry. Retrieved from [Link]

  • Unknown Source. (n.d.). THIOPHENE AND ITS DERIVATIVES.
  • MDPI. (2022, November 11). Theoretical Study on the Structures, Electronic Properties, and Aromaticity of Thiophene Analogues of Anti-Kekulene. Retrieved from [Link]

  • Unknown Source. (n.d.). Thiophene.
  • Quora. (2017, October 22). Why there is a difference in the aromaticity of benzene, thiophene, pyrrole, and furan?. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, June 16). Thiophene vs. benzene: how π-spacer engineering transforms photocatalytic hydrogen evolution. Journal of Materials Chemistry A. Retrieved from [Link]

  • ResearchGate. (2008, January 2). Electrophilic Substitution of Thiophene and its Derivatives. Retrieved from [Link]

  • YouTube. (2012, February 29). Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate. Retrieved from [Link]

  • MDPI. (2022, March 24). Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. Retrieved from [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

  • ResearchGate. (n.d.). Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. Retrieved from [Link]

  • ACS Publications. (n.d.). Direct synthesis of benzo[b]thiophene-2-carboxylate esters involving nitro displacement. The Journal of Organic Chemistry. Retrieved from [Link]

  • Filo. (2025, April 1). Propose mechanisms for the nucleophilic acyl substitutions to form ethyl benzoate.... Retrieved from [Link]

  • OpenStax. (2023, September 20). 21.2 Nucleophilic Acyl Substitution Reactions. Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 5). 7.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 11.9: Nucleophilic Acyl Substitution Reactions in the Laboratory. Retrieved from [Link]

  • YouTube. (2014, March 25). Nucleophilic Acyl Substitution of Carboxylic Acid Derivatives. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 11.5 Nucleophilic Acyl Substitution Reactions. Fundamentals of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 23). 21.3 Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Retrieved from [Link]

  • Khan Academy. (2014, March 10). Nucleophilic acyl substitution | Carboxylic acids and derivatives. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, April 16). By what mechanism might the decarboxylation of sodium benzoate in the presence of heat and sodium lye occur?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 28). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Retrieved from [Link]

  • Chemguide. (2015, November 15). decarboxylation of carboxylic acids and their salts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Decarboxylation of Carboxylic Acids and Their Salts. Retrieved from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • PubMed. (1991). Sodium thiophene carboxylate does not facilitate expectoration. European Respiratory Journal. Retrieved from [Link]

  • Sciencemadness.org. (2010, June 28). Reactions with sodium benzoate. Retrieved from [Link]

  • ResearchGate. (2025, March 14). (PDF) Sodium Benzoate as an Emerging but Problematic Allergen. Retrieved from [Link]

Sources

X-ray diffraction (XRD) pattern of sodium thiophene-2-carboxylate crystals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical framework for the characterization of Sodium Thiophene-2-carboxylate (NaTC), focusing on X-ray diffraction (XRD) analysis. It is designed for researchers requiring rigorous phase identification standards in pharmaceutical and material science applications.

Executive Summary & Technical Context

Sodium thiophene-2-carboxylate (NaTC) is the sodium salt of thiophene-2-carboxylic acid (T2CA). While the free acid is a well-characterized monomeric building block, the sodium salt serves critical roles as a pharmaceutical agent (mucolytic/anti-influenza), a nucleating agent in polymer chemistry, and a ligand in coordination frameworks (MOFs).

The Challenge: Unlike the free acid, whose crystal structure is widely published, the sodium salt often exists as a hydrate or hygroscopic solid, leading to variability in reported diffraction patterns. This guide establishes a comparative protocol , using the well-defined free acid structure as a "negative control" to validate the successful formation and purity of the salt phase.

Crystallographic Baseline: The "Negative Control"

To confirm the identity of NaTC, one must first ensure the absence of the precursor acid. The free acid crystallizes in an orthorhombic system with a distinct hydrogen-bonded network.

Table 1: Reference Crystallographic Data for Thiophene-2-carboxylic Acid (T2CA)

Use this dataset to identify unreacted precursor in your NaTC sample.

ParameterValueNotes
Crystal System OrthorhombicDistinct from the likely monoclinic/triclinic salt hydrates.
Space Group Pna2(1) Non-centrosymmetric.
Unit Cell (a) 10.106(2) Å
Unit Cell (b) 14.299(3) Å
Unit Cell (c) 16.092(3) Å
Z (Molecules/Cell) 4 (Tetramer)Forms cyclic H-bonded tetramers.
Key 2

Peaks
~11.0°, 12.4°, 18.2°, 24.5° Calculated from MoK

converted to CuK

equivalent.

Critical Insight: The free acid forms tetramers linked by O-H...O hydrogen bonds. Upon salt formation (NaTC), these H-bonds are disrupted and replaced by ionic interactions (


) and water bridges (hydration), causing a radical shift in the diffraction pattern.

Experimental Protocol: Synthesis & Phase Isolation

To generate a reliable reference standard for NaTC, follow this self-validating synthesis and crystallization protocol.

Workflow Diagram: Synthesis to Characterization

G Start Precursor: Thiophene-2-carboxylic Acid (Solid) Step1 Neutralization (1.0 eq NaOH/H2O) pH 7.0 - 7.5 Start->Step1 Dissolution Step2 Filtration (0.2 µm PTFE) Remove insolubles Step1->Step2 Clarification Step3 Crystallization (Slow Evap or iPrOH antisolvent) Step2->Step3 Nucleation Step4 Isolation (Vacuum Dry < 40°C) Step3->Step4 Phase Sep End Product: NaTC (Hydrate) Step4->End Yield

Caption: Controlled neutralization and crystallization workflow to ensure stoichiometric salt formation and minimize free acid contamination.

Detailed Methodology
  • Stoichiometric Neutralization: Dissolve T2CA (CAS 527-72-0) in deionized water. Add exactly 1.0 equivalent of 1M NaOH dropwise. Monitor pH; stop precisely at pH 7.2–7.5.

    • Why? Excess acid (pH < 7) leaves unreacted T2CA. Excess base (pH > 8) yields sodium hydroxide/carbonate impurities (hygroscopic).

  • Crystallization: The salt is highly water-soluble.

    • Method A (Preferred): Add Isopropanol (IPA) as an antisolvent to the aqueous solution until turbid. Refrigerate at 4°C.

    • Method B: Slow evaporation at room temperature (yields large hydrate crystals).

  • Drying: Dry under vacuum at 40°C.

    • Caution: Over-drying (>100°C) may dehydrate the crystal lattice, collapsing the structure and altering the XRD pattern (anhydrate vs. hydrate polymorphism).

Comparative Analysis: Validating the Salt Phase

Since a universal "Standard Reference Pattern" for NaTC is variable due to hydration states, validation relies on comparative exclusion of the acid and confirmation of salt features.

Table 2: Diagnostic Criteria (Acid vs. Salt)
FeatureThiophene-2-carboxylic Acid (T2CA)Sodium Thiophene-2-carboxylate (NaTC)
Solubility Low in water; High in Ether/EtOHHigh in water ; Low in Ether
FTIR: C=O Stretch 1670–1690 cm⁻¹ (Carboxylic Acid)1540–1560 cm⁻¹ (Carboxylate Anion)
XRD: Low Angle Few peaks < 10° 2

Likely peaks < 10° 2

(Layered/Hydrated structure)
XRD: Characteristic Peaks at 11.0°, 12.4°, 24.5°Distinct new peaks ; Absence of 11.0°/12.4°
Hygroscopicity Non-hygroscopicHygroscopic (Protect from humidity during XRD)
Logic for Phase Identification

Use the following decision tree to interpret your XRD and FTIR data.

DecisionTree Data Analyze Sample (XRD + FTIR) CheckIR Check FTIR C=O Region Data->CheckIR ResultAcid Peak @ ~1680 cm⁻¹ (Free Acid) CheckIR->ResultAcid Detected ResultSalt Peak @ ~1550 cm⁻¹ (Carboxylate) CheckIR->ResultSalt Dominant CheckXRD Check XRD (Compare to T2CA) ResultSalt->CheckXRD Outcome1 Pure NaTC (New Pattern, No Acid Peaks) CheckXRD->Outcome1 Distinct Pattern Outcome2 Mixture (Salt + Acid Peaks) CheckXRD->Outcome2 Overlap with Ref Outcome3 Amorphous/Hydrate (Broad Halo + Salt Peaks) CheckXRD->Outcome3 Low Intensity

Caption: Diagnostic logic for distinguishing pure Sodium Thiophene-2-carboxylate from its free acid precursor.

References

  • Ke, W., Sun, N. B., & Wu, H. K. (2013). Tetramer Crystal Structure of Thiophene-2-carboxylic Acid. Asian Journal of Chemistry, 25(15), 8715-8717.

  • Nardelli, M., Fava, G., & Giraldi, G. (1962). The crystal structure of thiophene-2-carboxylic acid. Acta Crystallographica, 15(7), 737-746.
  • PubChem. (2025).[1][2] Sodium thiophene-2-carboxylate (Compound Summary). National Library of Medicine.

  • Cambridge Structural Database (CSD).Refcode: THIPCA (Thiophene-2-carboxylic acid). CCDC.

Disclaimer: As NaTC forms variable hydrates, researchers are advised to generate an in-situ reference pattern using the synthesis protocol above (Section 3) and validate it via FTIR (Section 4) before using it as a batch release standard.

Sources

Elemental Analysis Standards: Sodium Thiophene-2-Carboxylate vs. Traditional Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for Sodium Thiophene-2-Carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

A Senior Application Scientist’s Guide to Validating Metal-Organic Sulfur Compounds

Executive Summary

In the realm of pharmaceutical intermediates and organometallic chemistry, Sodium Thiophene-2-Carboxylate (ST2C) represents a critical "stress test" for elemental analysis (EA) workflows. Unlike ideal organic standards (e.g., Sulfanilamide), ST2C contains an alkali metal (Sodium, ~15.3%) alongside Sulfur (~21.4%). This combination creates a "matrix effect" in combustion analysis, where sodium captures sulfur as stable sulfates (


), leading to systematically low sulfur recoveries unless specific catalytic protocols are employed.

This guide objectively compares ST2C against industry-standard alternatives, establishing it not merely as an analyte but as a Quality Control (QC) Standard for Metal-Organic Combustion .

Part 1: Technical Profile & Theoretical Benchmarks

Before comparing performance, one must establish the theoretical grounding of the material. ST2C is the sodium salt of 2-thiophenecarboxylic acid.

Table 1: Theoretical Elemental Composition (anhydrous)

Element Symbol Atomic Mass Count Mass Contribution Theoretical % (w/w)
Carbon C 12.011 5 60.055 40.00%
Hydrogen H 1.008 3 3.024 2.01%
Sulfur S 32.065 1 32.065 21.36%
Sodium Na 22.990 1 22.990 15.31%
Oxygen O 15.999 2 31.998 21.31%

| Total | | | | 150.13 g/mol | 100.00% |

Note: ST2C is hygroscopic. Practical use requires drying at 105°C for 2 hours or correction for moisture content determined via Karl Fischer titration.

Part 2: Comparative Performance Analysis

This section contrasts ST2C with the "Gold Standards" of elemental microanalysis. The comparison focuses on Combustion Behavior , Matrix Interference , and Suitability .

Table 2: ST2C vs. Common Microanalysis Standards

FeatureSulfanilamide BBOT Sodium Thiophene-2-Carboxylate (ST2C)
Primary Use Daily K-factor calibration (CHNS).Simultaneous CHNS calibration.Validation of salt/ash-forming samples.
Formula



Metal Content None (0%)None (0%)Sodium (~15.3%)
Combustion Clean oxidation. No residue.Clean oxidation. No residue.Forms Ash (

,

).
Sulfur Recovery 100% (Easy)100% (Easy)<80% without additives (Trapped in ash).
Hygroscopicity LowLowModerate to High
Cost LowHighModerate (Specialty Reagent)
Why Use ST2C as a Standard?

While Sulfanilamide is perfect for calibrating the instrument response, it fails to validate the combustion efficiency of salt-forming samples . If your analyte is a drug salt (e.g., sodium naproxen), calibrating with Sulfanilamide may yield false passes.

  • The Argument: Use ST2C as a Secondary QC Standard. If you can recover 21.36% Sulfur from ST2C, your system is robust enough for any pharmaceutical salt.

Part 3: The Self-Validating Experimental Protocol

Senior Scientist Note: The following protocol addresses the "Sodium Error." In standard combustion (


), sodium reacts with sulfur oxides (

) to form sodium sulfate (

), which is thermally stable and does not reach the detector.
Protocol A: CHNS Analysis of ST2C (The "Additives" Method)

Goal: Quantitative release of Sulfur despite Na presence.

  • Preparation:

    • Dry ST2C at 105°C for 2 hours. Store in a desiccator.

    • Calibrate instrument with Sulfanilamide (K-factor determination).

  • Weighing:

    • Weigh 1.5–2.0 mg of ST2C into a tin capsule.

  • The Critical Step (Additive):

    • Add 5–10 mg of Tungsten(VI) Oxide (

      
      )  or Vanadium(V) Oxide (
      
      
      
      )
      directly over the sample in the capsule.
    • Mechanism:[1][2] The metal oxide acts as a strong Lewis acid, displacing the volatile acidic anhydride (

      
      /
      
      
      
      ) from the sodium salt and preventing carbonate formation.
  • Combustion:

    • Run in CHNS mode with Oxygen injection.

    • Furnace Temp:

      
       (Flash combustion).
      
  • Validation Criteria:

    • Acceptable Range: Sulfur

      
      .
      
    • If Sulfur is low (~15-18%): Increase

      
       amount or check oxygen flow.
      
Protocol B: ICP-OES for Sodium Validation

Goal: Confirm stoichiometry of the cation.

  • Digestion: Dissolve 50 mg ST2C in 50 mL ultrapure water (ST2C is water-soluble). Acidify with 2%

    
    .
    
  • Wavelength Selection: Analyze Na at 589.592 nm (radial view).

  • Standard: Calibrate against NIST-traceable Na standard (0, 10, 50 ppm).

  • Result: Expected Na = 15.31%.

Part 4: Visualization of the Workflow

The following diagram illustrates the decision logic for selecting the correct standard and the chemical pathway differences during combustion.

EA_Workflow Start Select Calibration Strategy AnalyteType Is Analyte a Metal Salt? Start->AnalyteType Organic No (Pure Organic) AnalyteType->Organic C, H, N, S only Salt Yes (e.g., Na-Thiophene-2-Carboxylate) AnalyteType->Salt Contains Na, K, Ca Std_Sulf Primary Std: Sulfanilamide Organic->Std_Sulf Process_Direct Direct Combustion (100% Recovery) Std_Sulf->Process_Direct Std_ST2C QC Std: ST2C + WO3 Salt->Std_ST2C Reaction_Fail Without Additive: Na + S -> Na2SO4 (Ash) Result: Low S% Std_ST2C->Reaction_Fail Standard Method Reaction_Success With WO3 Additive: Na2SO4 + WO3 -> Na2WO4 + SO3 Result: 100% S Recovery Std_ST2C->Reaction_Success Correct Protocol

Figure 1: Decision matrix for selecting elemental analysis standards. Note the critical divergence for metal-containing salts like ST2C, requiring additives for successful sulfur recovery.

Part 5: References
  • LGC Standards. (2025). Certificate of Analysis: Sodium Thiophene-2-carboxylate. LGC Group. Link

  • Microanalysis of Organometallics. (2019). Combustion Aids for Heteroatom Determination. PerkinElmer Application Notes. Link

  • Suryabhan, S., et al. (2012). Studies of synthesis and structural features of Cu(I) thiophene-2-thiocarboxylates. Dalton Transactions. Link

  • ASTM D5291. (2021). Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products. ASTM International. Link

  • European Pharmacopoeia (Ph. Eur.). (2024). General Chapter 2.5.33: Total Sulfur in APIs. EDQM. Link

Sources

Electrochemical Behavior Guide: Sodium Thiophene-2-Carboxylate vs. Thiophene

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative electrochemical behavior of Sodium Thiophene-2-Carboxylate (NaT2C) versus Thiophene .

Executive Summary

This guide contrasts two chemically related but electrochemically distinct species. Thiophene is the archetypal monomer for conducting polymers, characterized by its ability to undergo anodic oxidation to form polythiophene. In contrast, Sodium Thiophene-2-Carboxylate (NaT2C) functions primarily as a stable, water-soluble electrolyte additive or corrosion inhibitor. The presence of the carboxylate group (-COO⁻) at the


-position (C2) fundamentally alters the electrochemical pathway by blocking the primary polymerization site and introducing electrostatic interactions absent in the parent molecule.
FeatureThiophene Sodium Thiophene-2-Carboxylate (NaT2C)
Primary Role Monomer for Conducting PolymersCorrosion Inhibitor / Battery Anode Material
Solubility Organic Solvents (ACN, DCM)Water / Polar Solvents
Oxidation Potential (

)
~2.06 V (vs. Ag/AgCl)>2.2 V (Ring oxidation hindered)
Key Mechanism Radical Cation Polymerization (

coupling)
Adsorption (Chemisorption) / Na-ion Insertion
Product Polythiophene (Conductive Film)Passivation Layer / Dimer (via Kolbe)

Fundamental Electrochemistry

Thiophene: The "Builder"

Thiophene electrochemistry is defined by anodic electropolymerization .

  • Oxidation: Occurs at high potentials (approx. +1.6 V to +2.1 V vs. SCE depending on solvent).

  • Mechanism: The oxidation generates a radical cation (

    
    ). The high reactivity of the unpaired electron at the 
    
    
    
    -positions (C2 and C5) drives the coupling of two radical cations to form a dimer (2,2'-bithiophene).
  • Propagation: The dimer oxidizes more easily than the monomer, leading to rapid chain growth and the precipitation of a conductive polythiophene film on the electrode.

  • The "Polythiophene Paradox": The high potential required to oxidize the monomer can simultaneously overoxidize (degrade) the resulting polymer, breaking conjugation and reducing conductivity.

Sodium Thiophene-2-Carboxylate: The "Protector"

NaT2C electrochemistry is defined by adsorption and stability .

  • Blocked

    
    -Position:  The carboxylate group occupies position C2. Since efficient conjugation requires 2,5-linkages, this substituent effectively blocks the formation of long, conductive polymer chains.
    
  • Electronic Effect: The carboxylate group is electron-withdrawing (inductive effect), which lowers the electron density of the ring, making ring oxidation thermodynamically more difficult compared to thiophene.

  • Kolbe Electrolysis Pathway: At very high anodic potentials in aqueous media, the carboxylate group itself can oxidize (decarboxylate) via the Kolbe reaction:

    
    
    This generates a thienyl radical, which typically dimerizes to form 2,2'-bithiophene rather than a polymer.
    
  • Corrosion Inhibition: In acidic or saline media, NaT2C does not react faradically but adsorbs onto metal surfaces (Fe, Al). The sulfur atom and carboxylate oxygen donate electrons to empty metal d-orbitals, forming a coordinate barrier that stifles anodic dissolution.

Mechanistic Visualization

The following diagram illustrates the divergent pathways of the two species upon anodic oxidation.

G cluster_thiophene Thiophene Pathway (Organic Media) cluster_NaT2C NaT2C Pathway (Aqueous Media) T_Mono Thiophene Monomer T_Rad Radical Cation (C2/C5 Active) T_Mono->T_Rad Oxidation (>2.0 V) T_Dimer Dimerization (2,2'-Bithiophene) T_Rad->T_Dimer Coupling T_Poly Polythiophene (Conductive Film) T_Dimer->T_Poly Chain Growth N_Mono Na Thiophene-2-Carboxylate N_Ads Adsorption on Metal (Corrosion Inhibition) N_Mono->N_Ads Low Potential (Passivation) N_Kolbe Kolbe Oxidation (-CO2, -e⁻) N_Mono->N_Kolbe High Potential (Decarboxylation) N_Dimer Radical Dimerization (No Polymer) N_Kolbe->N_Dimer Termination

Figure 1: Divergent electrochemical pathways. Thiophene polymerizes at C2/C5, while NaT2C adsorbs or dimerizes due to the blocked C2 position.

Experimental Protocols

To validate these behaviors, the following protocols are recommended.

Experiment A: Cyclic Voltammetry of Thiophene (Polymerization)
  • Objective: Observe the "nucleation loop" characteristic of conducting polymer deposition.

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in dry Acetonitrile (ACN).
    
  • Working Electrode: Platinum disk or Glassy Carbon.

  • Protocol:

    • Dissolve 10 mM Thiophene in the electrolyte.

    • Scan potential from 0.0 V to +2.2 V vs. Ag/AgCl.

    • Scan Rate: 50 mV/s.

  • Expected Result:

    • First Scan: Irreversible oxidation peak at ~

      
       V.
      
    • Subsequent Scans: New redox peaks appear at lower potentials (~0.8 V - 1.0 V), indicating the oxidation/reduction of the formed polymer film (doping/dedoping). Current increases with each cycle.

Experiment B: Electrochemical Behavior of NaT2C (Passivation)
  • Objective: Demonstrate lack of polymerization and corrosion inhibition efficiency.

  • Electrolyte: 1.0 M HCl (simulated corrosive environment) or 0.1 M

    
     (neutral).
    
  • Working Electrode: Mild Steel or Platinum.

  • Protocol:

    • Perform a blank Linear Sweep Voltammetry (LSV) on the steel electrode (Tafel plot: -0.25 V to +0.25 V vs OCP).

    • Add 5 mM NaT2C to the solution.

    • Repeat LSV.

  • Expected Result:

    • Current Drop: Significant reduction in both anodic and cathodic currents (

      
       decreases).
      
    • Potential Shift: A shift in corrosion potential (

      
      ), typically anodic, indicating mixed-type inhibition dominated by anodic site blocking.
      
    • No Polymer: Unlike Experiment A, no conductive film growth is observed upon cycling.

Data Comparison Table

ParameterThiopheneNa Thiophene-2-Carboxylate
Solvent Compatibility ACN, DCM, Propylene CarbonateWater, Methanol, Ethanol
Onset Oxidation (

)
+1.65 V vs. SCE> +2.2 V (Decarboxylation onset)
Peak Oxidation (

)
+2.06 V vs. Ag/AgClN/A (No distinct ring oxidation peak)
Polymerization Efficiency High (Forms PTh)Negligible (Forms dimers/passivation layer)
Adsorption Mode Physical (weak) until oxidizedChemical (strong coordinate bond via S and O)
Application Suitability Organic Electronics (OLEDs, OFETs)Corrosion Inhibitors, Na-Ion Battery Anodes

References

  • Electropolymerization of Thiophene

    • Mechanism of Thiophene Electropolymerization.[1] Wikipedia.

  • Corrosion Inhibition by Thiophene Carboxylates

    • Corrosion inhibition of steel in molar HCl by triphenyltin2–thiophene carboxylate.[2] Arab Journal of Chemistry.

  • Kolbe Electrolysis Mechanism

    • Kolbe electrolysis - Reaction and Mechanism.[3][4][5][6] Wikipedia.

  • Thiophene Oxidation Potentials

    • Electrochemical Investigation of Thiophene on Glassy Carbon Electrode. Asian Journal of Chemistry.
  • Na-Ion Battery Applications

    • Thiophene derivatives as electrode materials for high-performance sodium-ion b

Sources

mass spectrometry fragmentation patterns of thiophene-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Thiophene-2-Carboxylate Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiophene-2-carboxylate derivatives serve as critical bioisosteres for benzoate and furoate scaffolds in medicinal chemistry, particularly in non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents. Their characterization relies heavily on mass spectrometry (MS), yet the presence of the sulfur heteroatom introduces unique fragmentation pathways distinct from their oxygen (furan) and carbon (benzene) analogs.

This guide provides an objective technical comparison of ionization techniques (EI vs. ESI) and structural isosteres (Thiophene vs. Furan vs. Benzene). It details the mechanistic causality of fragmentation—specifically the stability of the thienyl acylium ion and the "ortho-effect" in 3-substituted derivatives—supported by experimental protocols and visualization.

Comparative Analysis: Ionization Techniques

For the structural elucidation of thiophene-2-carboxylates, the choice between Electron Ionization (EI) and Electrospray Ionization (ESI) determines the depth of structural insight versus molecular weight confirmation.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Energy Regime Hard Ionization (70 eV)Soft Ionization (Thermal/Electric Field)
Primary Signal Fragment Ions (Fingerprint)Protonated Molecular Ion

Structural Insight High: Reveals substituent positioning, ring stability, and isomer differentiation.Low: primarily confirms Molecular Weight (MW) unless MS/MS (CID) is applied.
Thiophene Specificity Induces characteristic C–S bond cleavage and ring opening.Preserves the aromatic thiophene ring; sulfur isotopic pattern (

) is clearly visible.
Best For De novo structure determination and impurity profiling.PK/PD studies, biological matrices, and thermally labile derivatives.

Verdict: For detailed structural characterization of small molecule thiophene esters, EI is the superior alternative . ESI is recommended only when analyzing high-molecular-weight conjugates or when the derivative is thermally unstable.

Comparative Analysis: Structural Isosteres

Understanding how thiophene-2-carboxylates fragment compared to their isosteres is vital for confirming the core scaffold during lead optimization.

Fragment TypeThiophene-2-Carboxylate (S-Heterocycle)Furan-2-Carboxylate (O-Heterocycle)Benzoate (Carbocycle)
Molecular Ion Stability High: Sulfur stabilizes the radical cation effectively.Moderate: Oxygen is more electronegative, destabilizing the ring charge.Very High: Aromatic resonance provides maximum stability.
Characteristic Acylium Ion m/z 111 (for methyl ester) Thienoyl cationm/z 95 (for methyl ester) Furoyl cationm/z 105 (for methyl ester) Benzoyl cation
Ring Fragment m/z 83 (

) Thienyl cation
m/z 67 (

) Furyl cation
m/z 77 (

) Phenyl cation
Unique Loss Loss of CHS (45 Da) via ring opening.Loss of CO (28 Da) from the ring itself.Loss of C₂H₂ (26 Da) is slow/rare in low energy.
Detailed Fragmentation Mechanisms

The fragmentation of thiophene-2-carboxylates under EI (70 eV) follows three dominant pathways. Understanding these allows for the rapid identification of substitutions.

Pathway A:

-Cleavage (Formation of Acylium Ion)

This is the base peak generation step for most esters. The bond between the carbonyl carbon and the alkoxy oxygen breaks.

  • Mechanism: Radical site initiation at the carbonyl oxygen leads to homolytic cleavage.

  • Diagnostic Ion: For Methyl Thiophene-2-carboxylate (

    
    ), this yields the m/z 111  ion (
    
    
    
    ).
Pathway B: Decarbonylation (Formation of Thienyl Cation)

The acylium ion is metastable and ejects a neutral carbon monoxide (CO) molecule.

  • Mechanism: Heterolytic cleavage of the C–C bond connecting the ring to the carbonyl.

  • Diagnostic Ion: m/z 83 (

    
    ). This ion is highly characteristic of the thiophene scaffold.
    
Pathway C: The "Ortho-Effect" (3-Substituted Derivatives)

If the thiophene ring has a substituent at the 3-position (ortho to the carboxylate), a "hidden" rearrangement occurs.

  • Mechanism: A hydrogen atom or alkyl group from the 3-substituent migrates to the carboxyl carbonyl oxygen via a 6-membered transition state, often followed by the loss of small neutral molecules (water or alcohols).

  • Significance: This pathway distinguishes 3-substituted isomers from 4- or 5-substituted isomers, which cannot undergo this proximity-driven rearrangement.

Visualization: Fragmentation Pathway of Methyl Thiophene-2-carboxylate

ThiopheneFragmentation M_Ion Molecular Ion (M+) m/z 142 [C4H3S-COOCH3]+. Acylium Thienoyl Cation m/z 111 [C4H3S-CO]+ M_Ion->Acylium - OCH3 (31 Da) Alpha-Cleavage Ortho Ortho-Effect Pathway (Only if 3-substituted) Loss of ROH/H2O M_Ion->Ortho Isomer Specific Thienyl Thienyl Cation m/z 83 [C4H3S]+ Acylium->Thienyl - CO (28 Da) Decarbonylation RingFrag Ring Fragment m/z 39 [C3H3]+ Thienyl->RingFrag - CS (44 Da) Ring Degradation CHS_Loss Thio-propargyl m/z 45 [CHS]+ Thienyl->CHS_Loss - C3H2 (38 Da)

Caption: Mechanistic fragmentation pathway of Methyl Thiophene-2-carboxylate (EI, 70 eV). The transition from Molecular Ion to Thienoyl Cation is the dominant process.

Experimental Protocol: Standardized GC-MS Characterization

To ensure reproducible fragmentation patterns for library matching or publication, follow this self-validating protocol.

Objective: Obtain a high-quality EI mass spectrum with resolved isotopic envelopes for sulfur confirmation.

Reagents & Equipment:

  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Solvent: HPLC-grade Dichloromethane (DCM) or Methanol.

Step-by-Step Workflow:

  • Sample Preparation:

    • Dissolve 1 mg of the thiophene derivative in 1 mL of DCM.

    • Validation Check: Solution must be clear. If cloudy, filter through a 0.2 µm PTFE filter to prevent liner contamination.

    • Dilute 10 µL of this stock into 990 µL DCM (Final conc: ~10 ppm).

  • GC Parameters:

    • Inlet: Split mode (20:1), Temperature 250°C.

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Oven Program:

      • Hold 60°C for 1 min.

      • Ramp 20°C/min to 280°C.

      • Hold 3 min.

  • MS Parameters (The Critical Step):

    • Source Temp: 230°C.

    • Ionization: EI at 70 eV.[1]

    • Scan Range: m/z 35 to 500.

    • Solvent Delay: 3.0 min (Protect filament).

  • Data Validation (Quality Control):

    • Peak Shape: Tailing factor should be < 1.2.

    • Isotope Ratio: Check the M+2 peak. For a single sulfur atom, the M+2 peak (due to

      
      ) should be approximately 4.5%  of the molecular ion intensity. If this ratio is absent, the compound is not a thiophene.
      
References
  • Fisichella, S., et al. (1982). The Mass Spectra of Some Substituted Thiophene-2-Carboxylic Acids. Phosphorus and Sulfur and the Related Elements. Link

  • Modelli, A., et al. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene derivatives. Rapid Communications in Mass Spectrometry. Link

  • NIST Chemistry WebBook. (2025). Methyl thiophene-2-carboxylate Mass Spectrum. National Institute of Standards and Technology.[2] Link

  • Evans, J. S., & Venables, W. A. (1990).[3] Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate. Applied Microbiology and Biotechnology. Link

  • BenchChem. (2025).[4] A Comparative Spectroscopic Analysis of Furan, Thiophene, and Pyrrole. Link

Sources

Safety Operating Guide

sodium thiophene-2-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Sodium Thiophene-2-Carboxylate Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists

Executive Summary & Chemical Profile

Objective: This guide provides a validated protocol for the safe containment, classification, and disposal of Sodium Thiophene-2-carboxylate . While often considered a "low-hazard" intermediate in medicinal chemistry (specifically in copper-mediated coupling reactions), its sulfur content and potential for hydrolysis require specific disposal pathways to prevent environmental release of sulfur oxides (SOx) and acidification of groundwater.

Chemical Identity Table

ParameterData
Chemical Name Sodium Thiophene-2-carboxylate
Synonyms 2-Thiophenecarboxylic acid, sodium salt; Sodium 2-thenoate
CAS Number 25112-68-9 (Salt); 527-72-0 (Free Acid)
Molecular Formula C₅H₃NaO₂S
Solubility High water solubility; sparingly soluble in non-polar organics.[1][2][3][4][5]
Key Hazard Skin/Eye Irritant (H315, H319); STOT SE 3 (H335).[5]
Combustion Byproducts Carbon oxides, Sulfur oxides (SOx) , Sodium oxides.

Pre-Disposal Hazard Assessment

Before initiating disposal, you must characterize the waste stream. As a Senior Scientist, I emphasize that federal regulatory status (RCRA) does not equate to "drain safe."

  • RCRA Status (USA): Sodium thiophene-2-carboxylate is not a P-listed or U-listed waste.

  • Characteristic Check: It generally does not exhibit ignitability (D001), corrosivity (D002), or reactivity (D003).

  • Operational Directive: Despite being federally "non-regulated" in its pure form, it must be incinerated. The sulfur moiety dictates that it cannot be landfilled or sewered, as microbial action can degrade the thiophene ring, potentially releasing sulfides or contributing to soil acidification.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure or Precipitated Salts)

Best Practice: Segregation for High-Temperature Incineration.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Segregation:

    • DO NOT mix with strong oxidizers (e.g., permanganates, nitrates) to avoid exothermic reactions.

    • DO NOT mix with heavy metal waste unless the salt was used specifically as a ligand for those metals (e.g., Copper residues from Ullmann couplings).

  • Labeling:

    • Label as "Non-RCRA Regulated Chemical Solid."

    • Mandatory Constituent Tag: "Contains Sulfur - Requires Scrubber Incineration."

  • Storage: Store in a cool, dry area away from acids. Contact with strong acids will protonate the salt, regenerating Thiophene-2-carboxylic acid, which may have different solubility and sublimation properties.

Protocol B: Aqueous Solutions (Reaction Mother Liquors)

Critical Causality: Sodium salts are highly water-soluble. Do not assume precipitation removes all organic content.

  • pH Verification: Check the pH of the solution.[6] Sodium carboxylates are weak bases.

    • If pH > 10:[7] Neutralize slowly with dilute Sulfuric Acid or Hydrochloric Acid to pH 6–8. Caution: Acidification may precipitate the free acid (Thiophene-2-carboxylic acid) as a solid.

  • Filtration (Optional but Recommended): If precipitation occurs upon neutralization, filter the solid and dispose of it via Protocol A . This reduces the volume of liquid waste requiring expensive treatment.

  • Container: Collect the filtrate in a "Non-Halogenated Aqueous Waste" carboy.

  • Prohibition: NEVER pour down the laboratory drain. Even if non-toxic, the biological oxygen demand (BOD) and sulfur content violate "Zero Discharge" best practices.

Protocol C: Organic Solvent Mixtures

Scenario: The salt is suspended in organic solvents (e.g., DMF, DMSO) during synthesis.

  • Classification: The waste code will be driven by the solvent.

    • Example: If in Acetone/Methanol, label as D001 (Ignitable) .

    • Example: If in Methylene Chloride, label as F002/D019 (Toxic/Halogenated) .

  • Tagging: Explicitly list "Sodium Thiophene-2-carboxylate" as a contaminant. This signals the incineration facility to manage ash content (sodium salts can foul incinerator nozzles) and sulfur emissions.

Visual Decision Matrix (Workflow)

The following diagram illustrates the logical flow for categorizing and packaging this specific chemical waste.

DisposalWorkflow Start Waste: Sodium Thiophene-2-carboxylate StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid ContamCheck Is it mixed with Heavy Metals (Cu, Pd)? Solid->ContamCheck SolventCheck Solvent Base? Liquid->SolventCheck HeavyMetalWaste Dispose as Heavy Metal Solid Waste ContamCheck->HeavyMetalWaste Yes PureSolid Dispose as Non-Regulated Organic Solid ContamCheck->PureSolid No Aqueous Aqueous (>90% Water) SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic PrecipCheck Check pH & Precipitate Free Acid (Optional Volume Reduction) Aqueous->PrecipCheck OrgWaste Container: Flammable or Halogenated Waste Organic->OrgWaste PrecipCheck->PureSolid Precipitate Formed AqWaste Container: Non-Halogenated Aqueous Waste PrecipCheck->AqWaste

Figure 1: Operational decision tree for segregating sodium thiophene-2-carboxylate waste streams based on physical state and co-contaminants.

Safety & Emergency Procedures

Personal Protective Equipment (PPE):

  • Gloves: Nitrile (0.11 mm minimum thickness). Thiophene derivatives can penetrate skin and cause irritation.

  • Respiratory: If handling large quantities of dry powder, use a P95 particulate respirator or work inside a fume hood to prevent inhalation of dust (H335).

Spill Management (Self-Validating Protocol):

  • Isolate: Demarcate the area.

  • Sweep (Solid): Do not dry sweep if dust generation is likely. Use a wet wipe or damp paper towel to capture the solid, then place the towel in the solid waste bin.

  • Absorb (Liquid): Use vermiculite or a universal spill pad.

  • Decontaminate: Wipe the surface with a dilute soap solution.

    • Validation: Check the surface pH with litmus paper. It should be neutral (pH 6-8). If basic, continue cleaning.[8]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23665799, Sodium thiophene-2-carboxylate. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

Sources

Personal protective equipment for handling sodium thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, Scientists, and Drug Development Professionals[1]

CAS: 25112-68-9 | Formula: C₅H₃NaO₂S | Role: Pharmaceutical Intermediate & Building Block[1][2]

Executive Summary & Scientific Context

Sodium thiophene-2-carboxylate is a critical heterocyclic building block used extensively in the synthesis of pharmaceuticals, including anticoagulants (e.g., Rivaroxaban analogs) and anti-inflammatory agents [1].[1] While often perceived as a benign salt compared to its acid chloride counterparts, it presents distinct hygroscopic and irritant profiles that require rigorous control during drug development workflows.[1]

This guide moves beyond generic safety data, providing a logistical framework for handling this compound with the precision required for GLP (Good Laboratory Practice) environments.

Hazard Assessment: The "Why" Behind the Protocol

Effective safety protocols rely on understanding the mechanism of injury or failure.

Hazard ClassGHS CodeMechanism of ActionOperational Implication
Acute Toxicity (Oral) H302Systemic absorption via ingestion.[1] Thiophene moieties can undergo metabolic activation (S-oxidation) leading to reactive intermediates [2].[1]Zero-tolerance for surface contamination; strict hand hygiene.[1][3][4]
Skin/Eye Irritant H315, H319Acidic hydrolysis on moist mucosal membranes releases thiophene-2-carboxylic acid, a local irritant.[1]Double-gloving for solution handling; immediate eye wash access.[1]
STOT-SE (Respiratory) H335Fine dust inhalation triggers bronchial irritation.[1]Mandatory fume hood use for all solid handling.[1]
Reactivity N/AHygroscopic nature; potential clumping and hydrolysis upon moisture exposure.Store under inert atmosphere (N₂/Ar); allow to warm to RT before opening.
Personal Protective Equipment (PPE) Matrix

Rationale: The PPE selection is stratified by the physical state of the chemical during the workflow.

PPE ComponentSpecification (Standard)Usage ContextScientific Rationale
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)All PhasesPrevents contact with fine dust or splashes during solubilization.[1]
Hand Protection (Primary) Nitrile (0.11 mm thickness)Solid HandlingSufficient for dry solid; provides tactile sensitivity for weighing.[1]
Hand Protection (Secondary) Laminate (Silver Shield) or Thicker NitrileSolution PhaseIf dissolved in penetrating solvents (e.g., DMF, DCM), standard nitrile degrades rapidly.[1]
Respiratory N95/P95 (US) or FFP2 (EU)Outside Fume HoodOnly if weighing in a hood is impossible (not recommended).[1]
Body Protection Tyvek® Lab Coat (Closed front)Scale-up (>10g)Prevents dust accumulation on cotton clothing which can act as a secondary exposure source.[1]
Operational Protocol: From Storage to Synthesis[1]
Phase A: Storage & Retrieval

Objective: Maintain chemical integrity (purity) and prevent moisture ingress.[1]

  • Storage Condition: Store at 2–8°C under an inert atmosphere (Nitrogen or Argon).

  • Equilibration: Before opening the vial, allow the container to warm to room temperature (approx. 30 mins) inside a desiccator.

    • Causality: Opening a cold container in humid lab air causes immediate condensation, degrading the salt into a sticky paste and altering stoichiometry.

Phase B: Weighing & Transfer (The Critical Control Point)

Objective: Prevent dust generation (H335 hazard).

  • Engineering Control: Perform all weighing inside a certified Chemical Fume Hood.

  • Static Control: Use an anti-static gun or ionizer bar if the environment is dry (<30% RH). Thiophene salts can be electrostatically charged, causing "jumping" during transfer.[1]

  • Transfer Method:

    • Do not dump solids.[1][5]

    • Use a gravity transfer method: Weigh directly into the reaction vessel or a weighing boat with a funnel neck.

    • Rinse the weighing boat with the reaction solvent into the vessel to ensure quantitative transfer.

Phase C: Solubilization & Reaction[1]
  • Solvent Choice: Highly soluble in water and polar organic solvents (Methanol, DMSO, DMF).[1]

  • Exotherm Management: Dissolution is generally endothermic or neutral, but reaction with strong acids will regenerate thiophene-2-carboxylic acid, potentially precipitating solids and releasing heat.[1]

  • Incompatibility: Avoid contact with strong oxidizing agents (e.g., permanganates, peroxides) as the thiophene ring is susceptible to oxidative degradation [3].[1]

Visualization: Risk Logic & Workflow

The following diagram illustrates the decision-making logic for PPE selection and waste routing.

G Start Start: Sodium Thiophene-2-carboxylate State Physical State? Start->State Solid Solid (Powder/Crystal) State->Solid Dry Handling Liquid Solution (Dissolved) State->Liquid Reaction/Workup Risk_Dust Risk: Inhalation (H335) Solid->Risk_Dust Risk_Splash Risk: Skin Absorption/Splash Liquid->Risk_Splash Control_Solid Control: Fume Hood + Nitrile Gloves Risk_Dust->Control_Solid Control_Liquid Control: Splash Goggles + Solvent-Specific Gloves Risk_Splash->Control_Liquid Disposal Disposal: High-Temp Incineration Control_Solid->Disposal Solid Waste Control_Liquid->Disposal Liquid Waste stream

Caption: Operational logic flow connecting physical state to specific risk factors and required engineering controls.

Emergency & Disposal Procedures
Spills & Exposure[1][4]
  • Solid Spill: Do not dry sweep.[1] Cover with a damp paper towel (to suppress dust) or use a HEPA-filtered vacuum.[1] Wipe area with dilute soap solution.[1]

  • Eye Contact: Rinse immediately with water for 15 minutes.[1][6] The sodium salt is alkaline; prolonged contact can damage corneal tissue.

  • Skin Contact: Wash with soap and water.[1][3][4][6] Remove contaminated clothing to prevent secondary exposure.[1]

Waste Disposal[1][4][5][7][8][9][10]
  • Classification: Hazardous Chemical Waste.[1]

  • Protocol:

    • Do not dispose of down the drain. Thiophene derivatives can be toxic to aquatic life and disrupt biological treatment plants [4].

    • Segregation:

      • Solid Waste: Collect in a labeled container for "Solid Hazardous Waste (Toxic/Irritant)."[1]

      • Liquid Waste: Combine with compatible organic solvents (e.g., halogenated or non-halogenated waste streams) for incineration.[1]

    • Destruction: The preferred method is high-temperature incineration equipped with a scrubber to manage sulfur oxide (SOx) emissions [5].[1]

References
  • ChemicalBook. (2025).[1] 2-Thiophenecarboxylic acid sodium salt Properties and Uses. Retrieved from [1]

  • National Institutes of Health (NIH). (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives. PubMed Central.[1] Retrieved from [1]

  • Fisher Scientific. (2024).[1] Safety Data Sheet: Thiophene-2-carboxylic acid.[1][6][10] Retrieved from [1]

  • Vanderbilt University. (2025).[1] Guide to Laboratory Sink/Sewer Disposal of Wastes. Retrieved from [1]

  • University of Wisconsin–Madison. (2024). Chapter 7: Chemical Disposal Procedures. Retrieved from [1]

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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sodium thiophene-2-carboxylate

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